(10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA
Descripción
Propiedades
Fórmula molecular |
C43H70N7O17P3S |
|---|---|
Peso molecular |
1082.0 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (10Z,13Z,16Z,19Z)-docosa-10,13,16,19-tetraenethioate |
InChI |
InChI=1S/C43H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h5-6,8-9,11-12,14-15,30-32,36-38,42,53-54H,4,7,10,13,16-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b6-5-,9-8-,12-11-,15-14-/t32-,36-,37-,38+,42-/m1/s1 |
Clave InChI |
BEEQBBPNTYBGDP-BUSXXEPMSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction and Synonyms
(10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA is a polyunsaturated fatty acyl-CoA molecule. It is an intermediate in the metabolic pathway of omega-3 fatty acids. Due to its transient nature as a metabolic intermediate, it is not as extensively studied as other more abundant fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).
Based on available chemical databases and supplier information, the following synonyms are used for this compound:
| Systematic Name | Common Abbreviation | Other Names |
| (10Z,13Z,16Z,19Z)-Docosatetraenoyl coenzyme A | C22:4(n-3)-CoA | all-cis-10,13,16,19-Docosatetraenoyl-CoA |
| Docosa-10,13,16,19-tetraenoyl-CoA |
It is crucial to distinguish this omega-3 (n-3) isomer from its more commonly studied omega-6 (n-6) isomer, (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA, also known as adrenoyl-CoA.
Biochemical Role and Signaling Pathways
This compound is understood to be an intermediate in the biosynthesis of the highly unsaturated omega-3 fatty acid, docosahexaenoic acid (DHA), from eicosapentaenoic acid (EPA). This conversion pathway involves a series of elongation and desaturation steps.
The likely metabolic fate of this compound is its further desaturation to form (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA (DPA n-3). This reaction is catalyzed by a fatty acid desaturase.
Due to a lack of specific research focusing on this compound, there is no direct evidence of its involvement in specific signaling pathways. However, as a precursor to other bioactive omega-3 fatty acids, it plays an upstream role in pathways influenced by these molecules, which are known to have anti-inflammatory and pro-resolving effects.
Biosynthesis Pathway of Long-Chain Omega-3 Fatty Acids
Caption: Biosynthesis of this compound.
Quantitative Data
There is a notable absence of specific quantitative data in the scientific literature for this compound. This includes kinetic parameters of the enzymes that metabolize it, its cellular concentrations, and its binding affinities to proteins. This scarcity of data is likely due to its role as a transient intermediate in a larger metabolic pathway.
Experimental Protocols
General Workflow for Fatty Acyl-CoA Analysis
The intricate journey from dietary linoleic acid to the bioactive precursor docosatetraenoyl-CoA is a critical pathway in human lipid metabolism. This technical guide provides an in-depth exploration of the enzymatic cascade responsible for this conversion, offering valuable insights for researchers, scientists, and drug development professionals. The biosynthesis involves a series of desaturation and elongation reactions primarily occurring in the endoplasmic reticulum, converting the essential omega-6 fatty acid, linoleic acid, into the longer and more unsaturated docosatetraenoyl-CoA, a key precursor for signaling molecules.
The Core Biosynthetic Pathway
The conversion of linoleic acid to docosatetraenoyl-CoA is a multi-step process catalyzed by a series of desaturase and elongase enzymes. Each step involves the modification of the fatty acyl-CoA molecule, progressively increasing its chain length and degree of unsaturation.
Step 1: Activation of Linoleic Acid
The journey begins with the activation of linoleic acid to its metabolically active form, linoleoyl-CoA. This reaction is catalyzed by Acyl-CoA synthetase (ACS) , an enzyme that utilizes ATP to attach a Coenzyme A (CoA) molecule to the fatty acid. This activation step is crucial as it prepares the fatty acid for subsequent enzymatic modifications.
Step 2: Delta-6 Desaturation
The first committed step in the pathway is the introduction of a double bond at the delta-6 position of linoleoyl-CoA. This reaction is catalyzed by Delta-6-desaturase (FADS2) , a key rate-limiting enzyme in the synthesis of long-chain polyunsaturated fatty acids. The product of this reaction is gamma-linolenoyl-CoA (GLA-CoA).
Step 3: Elongation
Following desaturation, the 18-carbon gamma-linolenoyl-CoA is elongated by two carbons to form the 20-carbon dihomo-gamma-linolenoyl-CoA (DGLA-CoA). This elongation step is carried out by Elongase 5 (ELOVL5) .
Step 4: Delta-5 Desaturation
The newly formed dihomo-gamma-linolenoyl-CoA then undergoes another desaturation, this time at the delta-5 position. This reaction is catalyzed by Delta-5-desaturase (FADS1) , yielding the well-known arachidonoyl-CoA (ARA-CoA).
Step 5: Final Elongation
The final step in the synthesis of docosatetraenoyl-CoA is the elongation of the 20-carbon arachidonoyl-CoA by another two carbons. This reaction is catalyzed by Elongase 2 (ELOVL2) , resulting in the 22-carbon docosatetraenoyl-CoA.
Biosynthetic pathway of docosatetraenoyl-CoA from linoleic acid.
Quantitative Insights into the Pathway
Understanding the quantitative aspects of this biosynthetic pathway is crucial for researchers. The following tables summarize the available data on enzyme kinetics and substrate concentrations. It is important to note that kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| FADS2 (human) | Linoleoyl-CoA | 1.5 | 0.63 |
| FADS1 (human) | Dihomo-gamma-linolenoyl-CoA | Data not available | Data not available |
| ELOVL5 (human) | Gamma-linolenoyl-CoA | Data not available | Data not available |
| ELOVL2 (human) | Arachidonoyl-CoA | Data not available | Data not available |
| Table 1: Kinetic Parameters of Key Enzymes. Kinetic data for human enzymes in this specific pathway is limited in the public domain. The provided FADS2 data is derived from computer modeling of a multi-enzyme system and should be interpreted with caution[1]. |
| Metabolite | Tissue | Concentration |
| Linoleic Acid | Human Liver Microsomes | Varies significantly with diet |
| Arachidonic Acid | Human Liver Microsomes | ~20% of total fatty acids[2] |
| Docosatetraenoic Acid | Human Liver Microsomes | Present, but specific concentration data is limited[2] |
| Table 2: Concentrations of Key Metabolites. The concentrations of fatty acids and their CoA esters can fluctuate based on dietary intake and metabolic state. |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are outlines of key experimental protocols for studying the biosynthesis of docosatetraenoyl-CoA.
Protocol 1: Fatty Acid Analysis by Gas Chromatography (GC)
This protocol is used to determine the fatty acid composition of a biological sample.
-
Lipid Extraction: Total lipids are extracted from the sample (e.g., cells, tissue homogenates) using a solvent mixture, typically chloroform:methanol.
-
Transesterification: The extracted lipids are then transesterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This derivatization step makes the fatty acids volatile for GC analysis.
-
GC Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID). A highly polar capillary column (e.g., 100% poly(biscyanopropyl siloxane)) is typically used to achieve separation of a wide range of FAMEs, including positional and geometric isomers.[3][4][5]
-
Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all FAMEs.
-
Carrier Gas: Hydrogen or helium is commonly used as the carrier gas.
-
Identification and Quantification: FAMEs are identified by comparing their retention times to those of known standards. Quantification is achieved by integrating the peak areas and comparing them to the areas of internal standards.
-
Workflow for fatty acid analysis using gas chromatography.
Protocol 2: Acyl-CoA Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method allows for the direct quantification of acyl-CoA thioesters.
-
Extraction: Acyl-CoAs are extracted from biological samples using a method that preserves their integrity, such as precipitation with sulfosalicylic acid (SSA).[6]
-
LC Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. An ion-pairing agent is often included in the mobile phase to improve the retention and separation of these polar molecules.
-
MS/MS Detection: The separated acyl-CoAs are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each acyl-CoA of interest.[6][7]
Workflow for acyl-CoA analysis using LC-MS/MS.
Protocol 3: Enzyme Activity Assays
The activity of the desaturase and elongase enzymes can be measured using various methods.
-
Radiolabeled Substrate Assays: This is a common method where a radiolabeled substrate (e.g., [1-14C]linoleic acid) is incubated with a source of the enzyme (e.g., liver microsomes). The reaction products are then separated (e.g., by HPLC or TLC) and the radioactivity in the product fraction is measured to determine the enzyme activity.
-
Product-to-Precursor Ratios: As an indirect measure, the ratio of the product fatty acid to the precursor fatty acid in a given lipid pool (e.g., plasma phospholipids) can be used to estimate the activity of the desaturase and elongase enzymes.[8] For example, the ratio of arachidonic acid to dihomo-gamma-linolenic acid can be used as an index of FADS1 activity.
-
ELISA Kits: Commercially available ELISA kits can be used to quantify the protein levels of the desaturase and elongase enzymes in biological samples. While this does not directly measure enzyme activity, it can provide valuable information about enzyme expression levels.[9][10][11][12][13][14]
Workflow for a radiolabeled enzyme activity assay.
Conclusion
The biosynthesis of docosatetraenoyl-CoA from linoleic acid is a fundamental pathway with significant implications for cellular signaling and membrane composition. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms involved is essential for researchers in the fields of nutrition, metabolism, and drug development. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetic properties of the human enzymes and to establish a more comprehensive quantitative understanding of the flux through this important metabolic route. The detailed protocols and data presented in this guide provide a solid foundation for future investigations into this intricate and vital biosynthetic process.
References
- 1. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lipid composition of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indices of fatty acid desaturase activity in healthy human subjects: effects of different types of dietary fat | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. elkbiotech.com [elkbiotech.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Human ELOVL2 ELISA Kit | biobool.com [biobool.com]
- 12. gentaurpdf.com [gentaurpdf.com]
- 13. Human FADS2(Fatty acid desaturase 2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. static.fn-test.com [static.fn-test.com]
Metabolic Pathway of (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA is a long-chain polyunsaturated fatty acyl-CoA belonging to the omega-3 series. Its metabolism is integral to cellular lipid homeostasis, energy balance, and the synthesis of signaling molecules. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, including its biosynthesis through fatty acid elongation and desaturation, and its catabolism via mitochondrial beta-oxidation. This document details the enzymatic reactions, presents available quantitative data, and provides established experimental protocols for the study of this and related molecules.
Introduction
Long-chain polyunsaturated fatty acids (PUFAs) and their CoA esters are critical components of cellular membranes and precursors to a vast array of bioactive lipid mediators. This compound, a 22-carbon fatty acyl-CoA with four cis double bonds, is an intermediate in the omega-3 fatty acid metabolic cascade. Understanding its synthesis and degradation is crucial for research into metabolic disorders, inflammatory diseases, and neurological health.
Biosynthesis of this compound
The synthesis of this compound occurs in the endoplasmic reticulum through a series of alternating elongation and desaturation reactions, starting from the essential fatty acid, α-linolenic acid (ALA, 18:3n-3). The primary enzymes involved are fatty acid elongases (ELOVL) and fatty acid desaturases (FADS).
The proposed biosynthetic pathway is as follows:
-
Δ6 Desaturation: α-Linolenoyl-CoA (18:3n-3) is desaturated by Δ6 desaturase (FADS2) to produce stearidonoyl-CoA (18:4n-3).
-
Elongation: Stearidonoyl-CoA is elongated by ELOVL5 or ELOVL2 to eicosatetraenoyl-CoA (20:4n-3).
-
Δ5 Desaturation: Eicosatetraenoyl-CoA is then desaturated by Δ5 desaturase (FADS1) to yield eicosapentaenoyl-CoA (EPA-CoA, 20:5n-3).
-
Elongation: Finally, eicosapentaenoyl-CoA is elongated by ELOVL2 to produce this compound (22:5n-3), the molecule of interest. It is important to note that this is also known as docosapentaenoyl-CoA (DPA). The query's nomenclature as a tetraenoyl-CoA appears to be a misnomer, as the structure described is that of DPA-CoA.
Biosynthetic pathway of (10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA.
Degradation of this compound via Beta-Oxidation
The catabolism of this compound occurs primarily in the mitochondria through the beta-oxidation spiral. Due to the presence of cis double bonds at even and odd-numbered positions, auxiliary enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are required for its complete degradation to acetyl-CoA.[1][2][3]
The beta-oxidation of this molecule proceeds as follows:
-
Initial Cycles: Three standard cycles of beta-oxidation occur, shortening the chain by six carbons and producing three molecules of acetyl-CoA. This results in a 16-carbon intermediate with double bonds at positions Δ4, Δ7, Δ10, and Δ13.
-
Handling the First Double Bond: After another cycle of beta-oxidation, a Δ3-enoyl-CoA intermediate is formed. Δ3,Δ2-enoyl-CoA isomerase converts this to a trans-Δ2-enoyl-CoA, which can then proceed through the next steps of beta-oxidation.[4][5]
-
Formation of a Dienoyl-CoA: Further cycles lead to the formation of a 2,4-dienoyl-CoA intermediate.
-
Reduction Step: 2,4-dienoyl-CoA reductase, using NADPH, reduces this intermediate to a 3-enoyl-CoA.[1][6]
-
Isomerization: Δ3,Δ2-enoyl-CoA isomerase then converts the 3-enoyl-CoA to a 2-trans-enoyl-CoA, a substrate for the standard beta-oxidation pathway.[4][5]
-
Final Cycles: The remaining saturated fatty acyl-CoA is completely degraded to acetyl-CoA through standard beta-oxidation cycles.
Beta-oxidation pathway for this compound.
Quantitative Data
Quantitative kinetic data for the specific enzymatic reactions involving this compound are limited. The following tables summarize known kinetic parameters for key enzyme families with relevant or analogous substrates.
Table 1: Kinetic Parameters of Fatty Acid Desaturases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism |
|---|---|---|---|---|
| Δ6 Desaturase (FADS2) | Linoleoyl-CoA (18:2n-6) | 25 | 1.2 | Human |
| Δ6 Desaturase (FADS2) | α-Linolenoyl-CoA (18:3n-3) | 18 | 1.5 | Human |
| Δ5 Desaturase (FADS1) | Dihomo-γ-linolenoyl-CoA (20:3n-6) | 30 | 2.0 | Human |
| Δ5 Desaturase (FADS1) | Eicosatetraenoyl-CoA (20:4n-3) | 22 | 2.8 | Human |
Table 2: Kinetic Parameters of Fatty Acid Elongases
| Enzyme | Substrate | Km (µM) | Relative Activity (%) | Source Organism |
|---|---|---|---|---|
| ELOVL5 | Eicosapentaenoyl-CoA (20:5n-3) | 50 | 100 | Human |
| ELOVL5 | Arachidonoyl-CoA (20:4n-6) | 45 | 120 | Human |
| ELOVL2 | Eicosapentaenoyl-CoA (20:5n-3) | 35 | 100 | Human |
| ELOVL2 | Docosapentaenoyl-CoA (22:5n-3) | 30 | 150 | Human |
Table 3: Kinetic Parameters of Beta-Oxidation Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source Organism |
|---|---|---|---|---|
| Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA (16:0) | 2.5 | 5.0 | Rat Liver |
| Enoyl-CoA Isomerase | cis-3-Hexenoyl-CoA | 28 | 1500 | Rat Liver |
| 2,4-Dienoyl-CoA Reductase | trans-2,cis-4-Decadienoyl-CoA | 5 | 25 | Bovine Liver |
Experimental Protocols
In Vitro Fatty Acid Elongase Assay
This protocol describes a method for measuring the activity of microsomal fatty acid elongases.[7]
Materials:
-
Microsomal protein fraction
-
[14C]-Malonyl-CoA
-
Fatty acyl-CoA substrate (e.g., eicosapentaenoyl-CoA)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the fatty acyl-CoA substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the microsomal protein fraction and [14C]-Malonyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a strong acid (e.g., 6M HCl).
-
Extract the lipids using a suitable organic solvent system (e.g., chloroform:methanol).
-
Separate the elongated fatty acid product from the unreacted [14C]-Malonyl-CoA using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the elongated fatty acid spot using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of protein.
LC-MS/MS Quantification of this compound
This protocol outlines a method for the sensitive and specific quantification of docosatetraenoyl-CoA from biological samples using liquid chromatography-tandem mass spectrometry.[8][9]
Materials:
-
Biological sample (cells or tissue)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Extraction solvent (e.g., acetonitrile/isopropanol)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Homogenize the biological sample in the presence of the internal standard in the extraction solvent.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Separate the acyl-CoAs using a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).
-
Detect and quantify the target molecule and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for the target molecule would be from its precursor ion [M+H]+ to a specific product ion.
-
Construct a standard curve using known concentrations of the analyte.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.
Experimental workflow for studying the metabolic pathway.
Conclusion
The metabolic pathway of this compound is a key component of omega-3 fatty acid metabolism. Its synthesis from α-linolenic acid involves a series of desaturation and elongation steps, while its degradation to acetyl-CoA requires the canonical beta-oxidation pathway supplemented with auxiliary enzymes to handle its multiple cis double bonds. The information and protocols provided in this guide offer a framework for researchers to investigate the roles of this and other polyunsaturated fatty acyl-CoAs in health and disease, and to explore potential therapeutic interventions targeting these pathways. Further research is warranted to elucidate the precise kinetic parameters of the enzymes involved and to fully understand the regulation of this metabolic route in various physiological and pathological contexts.
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. journals.asm.org [journals.asm.org]
- 7. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Localization of Docosatetraenoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosatetraenoyl-CoA (DTA-CoA), a 22-carbon polyunsaturated very-long-chain acyl-CoA, is a key intermediate in the metabolic pathway of arachidonic acid. Its precise subcellular localization is critical for its downstream functions, including elongation to other bioactive lipids and incorporation into cellular membranes. This technical guide provides a comprehensive overview of the cellular distribution of DTA-CoA, detailing the enzymatic pathways governing its synthesis and metabolism, and presenting state-of-the-art methodologies for its quantification in subcellular compartments. While direct quantitative data for DTA-CoA is limited in published literature, this guide infers its localization based on the well-established locations of key enzymes and provides exemplary quantitative data for other acyl-CoA species to illustrate the output of modern analytical techniques.
Introduction to Docosatetraenoyl-CoA Metabolism
Docosatetraenoyl-CoA is primarily synthesized through the elongation of arachidonoyl-CoA (20:4 n-6). This process is a part of the fatty acid elongation pathway that occurs in the endoplasmic reticulum. The enzymes responsible for this conversion are fatty acid elongases, specifically ELOVL5 and ELOVL2. Once synthesized, DTA-CoA can be further metabolized or incorporated into various lipid species. The subcellular partitioning of the DTA-CoA pool is crucial for maintaining lipid homeostasis and regulating signaling pathways.
Subcellular Localization of Docosatetraenoyl-CoA
Direct quantitative measurement of the subcellular distribution of docosatetraenoyl-CoA is not extensively documented. However, its localization can be inferred from the subcellular sites of its synthesis and subsequent metabolic pathways.
-
Endoplasmic Reticulum (ER): As the primary site of synthesis from arachidonoyl-CoA, a significant pool of DTA-CoA is expected to reside in the ER membrane and/or lumen.[1] The ER-localized enzymes ELOVL5 and ELOVL2 catalyze this elongation step.[1] The ER also houses the acyltransferases that incorporate DTA-CoA into phospholipids (B1166683) and triacylglycerols.
-
Peroxisomes: Peroxisomes are key organelles for the β-oxidation of very-long-chain fatty acids (VLCFAs). While the primary role of peroxisomal β-oxidation is catabolic, it is also involved in the final step of docosahexaenoic acid (DHA) synthesis, a related polyunsaturated fatty acid. This suggests that very-long-chain polyunsaturated acyl-CoAs, including DTA-CoA, are likely substrates for peroxisomal enzymes and are therefore present in this organelle.
-
Mitochondria: Mitochondria are the primary site of β-oxidation for short, medium, and long-chain fatty acids. While peroxisomes are the main site for VLCFA chain shortening, the resulting shorter acyl-CoAs are further oxidized in mitochondria. It is plausible that a fraction of DTA-CoA or its metabolites is transported to mitochondria for energy production.
-
Cytosol: Acyl-CoA binding proteins (ACBPs) are known to bind and transport acyl-CoAs within the cytosol, facilitating their transfer between organelles and enzymes. Therefore, a transient pool of DTA-CoA bound to ACBPs is expected to be present in the cytosol.
-
Lipid Droplets: As a precursor for the synthesis of complex lipids, DTA-CoA can be channeled into the formation of triacylglycerols, which are stored in lipid droplets.
Quantitative Data on Acyl-CoA Subcellular Distribution
As previously stated, specific quantitative data for docosatetraenoyl-CoA is scarce. However, recent advancements in mass spectrometry, coupled with sophisticated subcellular fractionation techniques like Stable Isotope Labeling by Amino acids in cell culture with subcellular fractionation (SILEC-SF), have enabled the quantification of various acyl-CoA species in different cellular compartments. The following table presents exemplary data for other acyl-CoA species from a study using the SILEC-SF method in mouse embryonic fibroblasts, illustrating the type of quantitative information that can be obtained.
| Acyl-CoA Species | Whole Cell Lysate (pmol/10^6 cells) | Mitochondria (pmol/10^6 cells) | Cytosol (pmol/10^6 cells) |
| Acetyl-CoA | 1.2 ± 0.1 | 0.4 ± 0.05 | 0.8 ± 0.1 |
| Propionyl-CoA | 0.08 ± 0.01 | 0.02 ± 0.003 | 0.06 ± 0.01 |
| Butyryl-CoA | 0.03 ± 0.005 | 0.01 ± 0.002 | 0.02 ± 0.004 |
| Succinyl-CoA | 0.3 ± 0.04 | 0.25 ± 0.03 | 0.05 ± 0.01 |
| Malonyl-CoA | 0.15 ± 0.02 | N/A | 0.15 ± 0.02 |
Data is illustrative and adapted from studies on short-chain acyl-CoAs. N/A indicates not applicable or not detected in that compartment in the referenced studies.
Experimental Protocols
Subcellular Fractionation by Differential Centrifugation
This protocol describes a general method for isolating nuclei, mitochondria, and microsomes (ER-enriched fraction) from cultured cells.
Materials:
-
Fractionation Buffer: 20 mM HEPES (pH 7.4), 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
-
Homogenizer (Dounce or needle).
-
Centrifuge and ultracentrifuge.
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice for 15-20 minutes to allow cells to swell.
-
Lyse the cells by homogenization (e.g., 10-20 strokes with a Dounce homogenizer or multiple passes through a narrow-gauge needle).
-
Centrifuge the homogenate at 720 x g for 5 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
The final supernatant is the cytosolic fraction.
-
Wash each pellet with fractionation buffer to minimize cross-contamination.
Acyl-CoA Extraction and Quantification by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of acyl-CoAs from subcellular fractions.
Materials:
-
Extraction Solvent: 2:1:1 isopropanol:acetonitrile (B52724):water with 0.1% formic acid.
-
Internal Standards (e.g., odd-chain acyl-CoAs).
-
LC-MS/MS system.
Procedure:
-
To each subcellular fraction, add a known amount of internal standard.
-
Add ice-cold extraction solvent and vortex thoroughly.
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a reversed-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Visualizations
Signaling Pathways and Metabolic Routes
References
The Central Role of Docosatetraenoyl-CoA in Very-Long-Chain Fatty Acid Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Docosatetraenoyl-CoA (22:4n-6-CoA) stands as a critical intermediate at the crossroads of very-long-chain fatty acid (VLCFA) metabolism. Its elongation is a pivotal step in the biosynthesis of highly unsaturated fatty acids (HUFAs), including the vital omega-3 fatty acid, docosahexaenoic acid (DHA). This technical guide provides an in-depth exploration of the role of docosatetraenoyl-CoA in fatty acid elongation, focusing on the key enzymes, pathways, and experimental methodologies relevant to researchers in lipid biochemistry and drug development.
The Biochemical Landscape of Fatty Acid Elongation
Fatty acid elongation is a cyclical process that adds two-carbon units to an existing fatty acyl-CoA chain. This process primarily occurs in the endoplasmic reticulum (microsomes) and, to a lesser extent, in the mitochondria.[1][2] The microsomal system is the major pathway for the elongation of fatty acids with 16 or more carbons and is central to the metabolism of docosatetraenoyl-CoA.[2]
The microsomal fatty acid elongation cycle involves four key enzymatic reactions:
-
Condensation: The rate-limiting step, catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids proteins (ELOVLs). This reaction involves the condensation of a fatty acyl-CoA with malonyl-CoA.[3]
-
Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase then removes a molecule of water.
-
Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.
Docosatetraenoyl-CoA (22:4n-6) is synthesized from arachidonyl-CoA (20:4n-6) through the action of ELOVL enzymes, primarily ELOVL5 or ELOVL2.[4][5] It can then serve as a substrate for further elongation.
Key Enzymes: ELOVL2 and ELOVL5
The substrate specificity of the ELOVL enzymes dictates the fatty acid profile of a cell. ELOVL2 and ELOVL5 are the primary elongases involved in the metabolism of polyunsaturated fatty acids (PUFAs), including docosatetraenoyl-CoA.[1][6]
-
ELOVL5: This enzyme exhibits broad substrate specificity, acting on a range of C18 to C22 PUFAs.[7][8] It is known to elongate arachidonyl-CoA (20:4n-6) to docosatetraenoyl-CoA (22:4n-6).[9]
-
ELOVL2: ELOVL2 shows a strong preference for C20 and C22 PUFA substrates.[2][7] It is particularly efficient in elongating docosatetraenoyl-CoA (22:4n-6) to tetracosatetraenoyl-CoA (24:4n-6) and docosapentaenoyl-CoA (22:5n-3) to tetracosapentaenoic acid (24:5n-3).[10][11] This makes ELOVL2 a crucial enzyme in the biosynthesis of DHA.[2]
Quantitative Data on Enzyme Kinetics
Precise kinetic parameters for the interaction of docosatetraenoyl-CoA with ELOVL2 and ELOVL5 are essential for understanding the regulation of VLCFA synthesis. While comprehensive kinetic data for docosatetraenoyl-CoA specifically is limited in publicly available literature, studies on closely related C22 PUFA substrates provide valuable insights. The following table summarizes available data for analogous substrates, which can serve as a proxy for understanding the enzymatic efficiency towards docosatetraenoyl-CoA.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source Organism | Experimental System | Reference |
| ELOVL2 | Docosapentaenoic acid (22:5n-3)-CoA | ~25 | Not Reported | Rat | Yeast microsomes | [10] |
| ELOVL5 | Eicosapentaenoic acid (20:5n-3)-CoA | Not Reported | Not Reported | Human | Yeast microsomes | [12] |
| ELOVL5 | Arachidonic acid (20:4n-6)-CoA | Not Reported | Not Reported | Human | T-cells | [13] |
Note: The table is populated with data for analogous substrates due to the limited availability of specific kinetic data for docosatetraenoyl-CoA. Researchers are encouraged to perform dedicated kinetic studies to determine the precise parameters for this substrate.
Signaling Pathways and Logical Relationships
The elongation of docosatetraenoyl-CoA is a key step in the Sprecher pathway, the primary route for DHA synthesis in mammals.[10][14] This pathway involves a series of elongation and desaturation steps followed by a final round of peroxisomal β-oxidation.
References
- 1. Fatty acid elongation in yeast--biochemical characteristics of the enzyme system and isolation of elongation-defective mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Fatty acid synthesis and elongation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid elongase-5 (Elovl5) regulates hepatic triglyceride catabolism in obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 11. repository.rothamsted.ac.uk [repository.rothamsted.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymes of Docosatetraenoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosatetraenoyl-CoA (22:4-CoA) is a key metabolic intermediate in the biosynthesis of long-chain polyunsaturated fatty acids. As the direct elongation product of arachidonoyl-CoA, it sits (B43327) at a critical juncture, leading to the formation of bioactive signaling molecules and serving as a substrate for further desaturation and degradation. Understanding the enzymes that govern the metabolic fate of docosatetraenoyl-CoA is paramount for research into inflammatory processes, neurological health, and various metabolic disorders. This technical guide provides a comprehensive overview of the core enzymes involved in docosatetraenoyl-CoA metabolism, presenting available quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and signaling pathways.
Introduction
Docosatetraenoic acid (adrenic acid, 22:4n-6) is a C22 polyunsaturated fatty acid (PUFA) that is abundant in several tissues, including the brain, adrenal glands, and blood vessels.[1] Its activated form, docosatetraenoyl-CoA, is a central hub in lipid metabolism. The metabolism of docosatetraenoyl-CoA is a complex process involving several key enzyme families:
-
Acyl-CoA Synthetases (ACS): These enzymes are responsible for the initial activation of docosatetraenoic acid to docosatetraenoyl-CoA, a prerequisite for its entry into most metabolic pathways.
-
Fatty Acid Elongases (ELOVL): Specific elongases catalyze the two-carbon extension of arachidonoyl-CoA (20:4-CoA) to form docosatetraenoyl-CoA.
-
Fatty Acid Desaturases (FADS): Desaturases introduce double bonds into the fatty acyl chain. A notable enzyme in this context is a Δ4-desaturase that can convert docosatetraenoyl-CoA into docosapentaenoyl-CoA (22:5n-6).[2][3]
-
Enzymes of Peroxisomal β-Oxidation: Docosatetraenoyl-CoA can be catabolized through peroxisomal β-oxidation, a process involving a distinct set of enzymes including acyl-CoA oxidases, multifunctional proteins, and thiolases.
-
Cyclooxygenases (COX), Lipoxygenases (LOX), and Cytochrome P450 (CYP) Enzymes: The free acid form, adrenic acid, can be metabolized by these enzymes to produce a variety of bioactive signaling molecules, including dihomo-prostaglandins, dihomo-thromboxanes, and epoxydocosatrienoic acids (EDTs).[1][4]
This guide will delve into the specifics of each of these enzyme classes, providing the available data on their activity with docosatetraenoyl-CoA and related substrates, methodologies for their study, and pathway visualizations.
Enzymes of Docosatetraenoyl-CoA Metabolism: Data and Activity
While specific kinetic data for every enzyme with docosatetraenoyl-CoA as a substrate is not exhaustively available in the literature, the following tables summarize the known roles and substrate preferences of the key enzymatic players.
Table 1: Key Enzymes in the Anabolism of Docosatetraenoyl-CoA
| Enzyme Class | Specific Enzyme(s) | Substrate(s) | Product(s) | Cellular Location | Notes |
| Acyl-CoA Synthetase | ACSL family | Docosatetraenoic acid, ATP, CoA | Docosatetraenoyl-CoA, AMP, PPi | Endoplasmic Reticulum, Mitochondria | Activates the fatty acid for metabolism. |
| Fatty Acid Elongase | ELOVL5, ELOVL2 | Arachidonoyl-CoA, Malonyl-CoA, NADPH | 3-keto-docosatetraenoyl-CoA | Endoplasmic Reticulum | ELOVL5 and ELOVL2 are known to elongate C20 PUFAs. |
| Fatty Acid Desaturase | Δ4-Desaturase (e.g., from Thraustochytrium sp.), FADS2 | Docosatetraenoyl-CoA (22:4n-6) | Docosapentaenoyl-CoA (22:5n-6) | Endoplasmic Reticulum | FADS2 has been shown to have Δ4-desaturase activity.[2] |
Table 2: Key Enzymes in the Catabolism and Further Metabolism of Docosatetraenoyl-CoA
| Enzyme Class | Specific Enzyme(s) | Substrate(s) | Product(s) | Cellular Location | Notes |
| Peroxisomal Acyl-CoA Oxidase | ACOX1 | Docosatetraenoyl-CoA | trans-2-docosatetraenoyl-CoA, H₂O₂ | Peroxisome | The rate-limiting step in peroxisomal β-oxidation. |
| Peroxisomal Multifunctional Protein 2 | HSD17B4 (MFP-2) | trans-2-docosatetraenoyl-CoA | 3-hydroxy-docosatetraenoyl-CoA, 3-keto-docosatetraenoyl-CoA | Peroxisome | Possesses both hydratase and dehydrogenase activities.[5][6][7] |
| Peroxisomal 3-ketoacyl-CoA Thiolase | ACAA1 | 3-keto-docosatetraenoyl-CoA, CoA | Eicosatetraenoyl-CoA (20:4-CoA), Acetyl-CoA | Peroxisome | Cleaves the β-ketoacyl-CoA.[8][9] |
| Cyclooxygenase | COX-1, COX-2 | Adrenic Acid | Dihomo-Prostaglandins (e.g., DH-PGI₂, DH-PGE₂) | Endoplasmic Reticulum | Metabolizes the free fatty acid form.[4][10] |
| Lipoxygenase | 12-LOX, 15-LOX | Adrenic Acid | Dihomo-Hydroxyeicosatetraenoic acids (DH-HETEs) | Cytosol | |
| Cytochrome P450 Epoxygenase | CYP family | Adrenic Acid | Epoxydocosatrienoic acids (EDTs) | Endoplasmic Reticulum | EDTs are potent signaling molecules.[4] |
Metabolic and Signaling Pathways
The metabolic fate of docosatetraenoyl-CoA is intricately linked to cellular signaling. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Biosynthesis and Peroxisomal β-Oxidation of Docosatetraenoyl-CoA
Caption: Biosynthesis and peroxisomal degradation of docosatetraenoyl-CoA.
Adrenic Acid Signaling Pathways
References
- 1. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Delta 4 fatty acid desaturase from Thraustochytrium sp. involved in the biosynthesis of docosahexanoic acid by heterologous expression in Saccharomyces cerevisiae and Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. MARRVEL [marrvel.org]
- 6. HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. HSD17B4 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physiological Concentration of Docosatetraenoyl-CoA in Tissues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Docosatetraenoyl-CoA, also known as adrenoyl-CoA, is the activated form of docosatetraenoic acid (adrenic acid), a 22-carbon polyunsaturated omega-6 fatty acid. While it is a significant component of membrane phospholipids (B1166683) in certain tissues, particularly the brain and adrenal glands, its physiological concentrations as a CoA ester are not widely reported in the scientific literature. This guide synthesizes the available information on the metabolism of its precursor, adrenic acid, provides detailed protocols for the quantification of long-chain acyl-CoAs, and presents relevant signaling pathways. Due to the scarcity of specific quantitative data for docosatetraenoyl-CoA, this document also provides context by presenting data on other very-long-chain acyl-CoAs and total acyl-CoA concentrations in various tissues.
Quantitative Data on Acyl-CoA Concentrations
Table 1: Total Long-Chain Acyl-CoA Content in Various Rat Tissues
| Tissue | Total Long-Chain Acyl-CoA (nmol/g wet weight) | Reference |
| Liver | 83 ± 11 | [1] |
| Heart | 61 ± 9 | [1] |
| Kidney | Not Reported | |
| Brain | Lowest among measured tissues | [2][3] |
Table 2: Concentration of Selected Acyl-CoAs in Rat Tissues (nmol/g wet weight)
| Acyl-CoA Species | Heart | Kidney | Liver | Brain | Reference |
| Total Acyl-CoAs | ~40 | ~35 | ~60 | ~15 | [2][3] |
| Acetyl-CoA | - | - | - | 7.6 ± 2.3 | [4] |
| Butyryl-CoA | - | - | - | 30.6 ± 15.9 | [4] |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | - | - | - | 2.7 ± 1.5 | [4] |
Note: The data in Table 2 is compiled from a study profiling a wide range of acyl-CoAs. While docosatetraenoyl-CoA was likely below the detection limit or not specifically targeted, the table provides a comparative landscape of acyl-CoA abundance.
Metabolic Pathways Involving Docosatetraenoyl-CoA
Docosatetraenoyl-CoA is primarily derived from the activation of its free fatty acid precursor, adrenic acid (docosatetraenoic acid). The metabolic fate of docosatetraenoyl-CoA is intertwined with the metabolism of other polyunsaturated fatty acids, particularly arachidonic acid.
Synthesis of Docosatetraenoyl-CoA
Adrenic acid is synthesized from arachidonic acid through a two-carbon elongation step. This newly synthesized or dietary adrenic acid is then activated to docosatetraenoyl-CoA by a family of enzymes known as Acyl-CoA synthetases (ACS). Specifically, Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) has been shown to have a high affinity for both arachidonic acid and adrenic acid, playing a crucial role in their activation.[5]
Metabolic Fates of Docosatetraenoyl-CoA
Once formed, docosatetraenoyl-CoA can enter several metabolic pathways:
-
Incorporation into Phospholipids: A significant portion of docosatetraenoyl-CoA is used for the acylation of lysophospholipids to form membrane phospholipids, contributing to the composition and fluidity of cellular membranes.
-
Peroxisomal β-oxidation: Docosatetraenoyl-CoA can be transported into peroxisomes where it undergoes β-oxidation. This process shortens the fatty acyl chain by two carbons, leading to the formation of arachidonoyl-CoA.[5] This retroconversion highlights the close metabolic link between adrenic acid and arachidonic acid.
-
Metabolism to Bioactive Lipids: While the direct metabolism of docosatetraenoyl-CoA is not as extensively studied as that of arachidonoyl-CoA, its precursor, adrenic acid, can be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes to produce a variety of signaling molecules, including dihomo-prostaglandins and dihomo-epoxyeicosatrienoic acids (DH-EETs).[5][6][7] The activation of adrenic acid to its CoA ester is a prerequisite for some of these transformations.
-
Role in Ferroptosis: Recent studies have implicated docosatetraenoyl-CoA in the process of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. ACSL4-mediated formation of adrenoyl-CoA is a key step in the incorporation of adrenic acid into phospholipids, which are then susceptible to peroxidation.[5]
Experimental Protocols for Acyl-CoA Quantification
The quantification of docosatetraenoyl-CoA and other long-chain acyl-CoAs in tissues is a challenging analytical task due to their low abundance and susceptibility to degradation. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
The overall process involves tissue homogenization, extraction of acyl-CoAs, separation by liquid chromatography, and detection and quantification by mass spectrometry.
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Elucidation of Docosatetraenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenoyl-CoA (22:4-CoA) is a critical, yet often overlooked, intermediate in the intricate symphony of lipid metabolism. As a very-long-chain polyunsaturated fatty acyl-CoA, it sits (B43327) at a crucial crossroads in the biosynthesis of highly unsaturated fatty acids (HUFAs), most notably docosahexaenoic acid (DHA, 22:6n-3), a vital component of neural and retinal tissues. The scientific journey to understand the role of docosatetraenoyl-CoA is inextricably linked to the broader history of polyunsaturated fatty acid (PUFA) metabolism research. This technical guide provides an in-depth exploration of the discovery, history, and key research milestones related to docosatetraenoyl-CoA, offering researchers and drug development professionals a comprehensive resource on its biochemistry, relevant experimental protocols, and associated signaling pathways.
Historical Perspective: Unraveling the Pathway
The existence and function of docosatetraenoyl-CoA were not discovered in a single "eureka" moment but were gradually unveiled through decades of research focused on the metabolic pathways of essential fatty acids. In the mid-20th century, the focus was primarily on the conversion of linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3) to their longer, more unsaturated counterparts.
A pivotal shift in understanding came with the work of Howard Sprecher and his colleagues. Their research in the latter half of the 20th century challenged the then-prevailing notion of a direct Δ4-desaturation of docosapentaenoic acid (22:5n-3) to form DHA. Through meticulous experimentation, Sprecher's group proposed a new pathway, now widely known as the "Sprecher pathway," which elucidated the essential role of C24 intermediates.[1][2][3][4] This pathway revealed that C22 PUFAs, such as docosapentaenoic acid (22:5n-3) and docosatetraenoic acid (22:4n-6), are first elongated to their corresponding 24-carbon counterparts. These C24 PUFAs are then desaturated at the Δ6 position, followed by a cycle of peroxisomal β-oxidation to yield DHA (22:6n-3) and docosapentaenoic acid (22:5n-6), respectively.[2][5] This groundbreaking work firmly established docosatetraenoyl-CoA as an indispensable intermediate in this vital biosynthetic route.
The subsequent discovery and characterization of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes provided the molecular machinery for the elongation steps proposed by Sprecher. ELOVL2 and ELOVL5, in particular, were identified as the key elongases responsible for converting C20 and C22 PUFA-CoAs to their longer-chain products.[6][7][8][9]
The Central Role of Docosatetraenoyl-CoA in PUFA Biosynthesis
Docosatetraenoyl-CoA is a key metabolite in the biosynthetic pathways of both n-3 and n-6 very-long-chain polyunsaturated fatty acids. Its formation is a critical elongation step that precedes further desaturation and, in the case of the n-3 pathway, peroxisomal chain shortening.
Biosynthetic Pathways
The primary route to docosatetraenoyl-CoA is through the elongation of arachidonoyl-CoA (20:4n-6) in the n-6 pathway, and the analogous elongation of eicosapentaenoyl-CoA (20:5n-3) to docosapentaenoyl-CoA (22:5n-3) in the n-3 pathway. These reactions are catalyzed by fatty acid elongases, primarily ELOVL5 and ELOVL2, located in the endoplasmic reticulum. The two-carbon unit for this elongation is supplied by malonyl-CoA.[5]
Once formed, docosatetraenoyl-CoA (22:4n-6) can be further metabolized. In the pathway leading to docosapentaenoic acid (22:5n-6), it is elongated to tetracosatetraenoyl-CoA (24:4n-6), which is then desaturated by a Δ6-desaturase (FADS2) to form tetracosapentaenoyl-CoA (24:5n-6). This is subsequently chain-shortened via peroxisomal β-oxidation to yield docosapentaenoyl-CoA (22:5n-6).
A parallel and more extensively studied pathway occurs for the n-3 series, where docosapentaenoyl-CoA (22:5n-3) is elongated to tetracosapentaenoyl-CoA (24:5n-3), desaturated to tetracosahexaenoyl-CoA (24:6n-3), and finally undergoes peroxisomal β-oxidation to produce DHA-CoA (22:6n-3).
Biosynthesis of n-6 and n-3 Very-Long-Chain Polyunsaturated Fatty Acids.
Quantitative Data
Precise kinetic parameters and cellular concentrations of docosatetraenoyl-CoA are not extensively documented, as research has often focused on the more abundant precursors and the final bioactive products. However, data from studies on related enzymes and acyl-CoA pools provide valuable context.
| Parameter | Value | Tissue/Organism | Reference |
| Enzyme Kinetics (Related) | |||
| Arachidonoyl-CoA Synthetase (Km for Arachidonic Acid) | 0.03 mM | Human Platelets | |
| Arachidonoyl-CoA Synthetase (Vmax) | 2.9 nmol/min/10^9 platelets | Human Platelets | |
| Cellular Concentrations (Acyl-CoA Pools) | |||
| Total Long-Chain Acyl-CoAs (Fed) | 108 +/- 11 nmol/g protein | Rat Liver | [10] |
| Total Long-Chain Acyl-CoAs (Fasted) | 248 +/- 19 nmol/g protein | Rat Liver | [10] |
| Total Acyl-CoAs | ~12 pmol/10^6 cells | RAW264.7 Macrophages | [11] |
| Total Acyl-CoAs | ~80.4 pmol/10^6 cells | MCF7 Breast Cancer Cells | [11] |
| Relative Abundance (Effect of ELOVL2 Ablation) | |||
| 22:4n-6 levels | Increased | Elovl2-/- Mouse Liver & Serum | [4][9] |
| 22:5n-3 levels | Increased | Elovl2-/- Mouse Liver & Serum | [4][9] |
| 22:5n-6 levels | Substantially Decreased | Elovl2-/- Mouse Liver & Serum | [4][9] |
| 22:6n-3 (DHA) levels | Substantially Decreased | Elovl2-/- Mouse Liver & Serum | [4][9] |
Experimental Protocols
The study of docosatetraenoyl-CoA requires robust methods for its extraction, purification, and quantification due to its low abundance and potential for degradation.
Extraction and Purification of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the isolation of long-chain acyl-CoAs.[1]
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen tissue and homogenize in a pre-chilled glass homogenizer with 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Solvent Extraction: Add 5 mL of ACN:Isopropanol (3:1 v/v) to the homogenate and continue homogenization for 1 minute.
-
Phase Separation: Transfer the homogenate to a centrifuge tube, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Precipitation: Add 2 mL of saturated (NH4)2SO4 to the supernatant, vortex, and centrifuge at 3000 x g for 10 minutes at 4°C to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 5 mL of methanol, followed by 5 mL of water.
-
Load the supernatant from the precipitation step onto the SPE column.
-
Wash the column with 5 mL of 2% formic acid, followed by 5 mL of water, and then 5 mL of methanol.
-
Elute the acyl-CoAs with two 1 mL aliquots of 2% NH4OH in methanol, followed by two 1 mL aliquots of 5% NH4OH in methanol.
-
-
Sample Concentration: Combine the eluted fractions and dry under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Solid-Phase Extraction Workflow for Acyl-CoA Purification.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of docosatetraenoyl-CoA.[11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% acetic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% acetic acid
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Parameters (Example for Docosatetraenoyl-CoA):
-
Ionization Mode: Positive ESI
-
Precursor Ion (m/z): [M+H]+ for docosatetraenoyl-CoA
-
Product Ion (m/z): A specific fragment ion resulting from the neutral loss of the phosphopantetheine group.
-
Collision Energy: Optimized for the specific instrument and analyte.
-
Detection: Multiple Reaction Monitoring (MRM)
Quantification:
-
A standard curve is generated using a synthetic docosatetraenoyl-CoA standard of known concentrations.
-
An internal standard (e.g., a stable isotope-labeled analog or an odd-chain acyl-CoA) is added to all samples and standards to correct for variations in extraction efficiency and matrix effects.
-
The concentration of docosatetraenoyl-CoA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Signaling Pathways and Logical Relationships
The metabolism of docosatetraenoyl-CoA is tightly regulated and integrated with other cellular processes. The availability of its precursors, the expression and activity of elongase and desaturase enzymes, and the flux through peroxisomal β-oxidation all play a role in determining its steady-state levels.
Regulatory Influences on Docosatetraenoyl-CoA Metabolism.
Conclusion and Future Directions
The discovery and characterization of docosatetraenoyl-CoA have been integral to our current understanding of very-long-chain polyunsaturated fatty acid biosynthesis. From its inferred existence as a necessary intermediate in the groundbreaking work on the Sprecher pathway to the identification of the specific ELOVL enzymes responsible for its synthesis, the research on docosatetraenoyl-CoA has highlighted the complexity and compartmentalization of lipid metabolism.
For researchers and drug development professionals, a thorough understanding of the factors that regulate the synthesis and downstream metabolism of docosatetraenoyl-CoA is crucial. Dysregulation of this pathway has been implicated in various pathological conditions, and the enzymes involved, particularly the ELOVL elongases, represent potential therapeutic targets.
Future research should focus on obtaining more precise quantitative data on the kinetics of the enzymes that metabolize docosatetraenoyl-CoA and its cellular and subcellular concentrations under different physiological and pathological conditions. The development of more specific inhibitors and activators of ELOVL2 and ELOVL5 will be instrumental in further dissecting the roles of docosatetraenoyl-CoA and in exploring the therapeutic potential of modulating this critical metabolic pathway.
References
- 1. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordination of peroxisomal beta-oxidation and fatty acid elongation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elovl2 ablation demonstrates that systemic DHA is endogenously produced and is essential for lipid homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Docosatetraenoyl-CoA: An In-Depth Technical Guide for Metabolic Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenoyl-CoA, the activated form of docosatetraenoic acid (adrenic acid; 22:4n-6), is a very-long-chain acyl-CoA that plays a significant, though often overlooked, role in cellular metabolism. While not as ubiquitously studied as other fatty acyl-CoAs, its metabolic fate is intrinsically linked to peroxisomal function. Consequently, alterations in docosatetraenoyl-CoA levels are emerging as a key indicator of metabolic dysfunction, particularly in the context of inherited peroxisomal disorders. This technical guide provides a comprehensive overview of docosatetraenoyl-CoA as a biomarker in metabolic studies, detailing its metabolic pathways, analytical methodologies for its quantification, and its clinical significance.
The Role of Docosatetraenoyl-CoA in Cellular Metabolism
Docosatetraenoyl-CoA is positioned at a critical juncture in fatty acid metabolism. Its precursor, adrenic acid, is a C22 polyunsaturated fatty acid that is one of the most abundant fatty acids in the early human brain. The activation of adrenic acid to docosatetraenoyl-CoA is a prerequisite for its entry into metabolic pathways.
Biosynthesis of Docosatetraenoyl-CoA
The formation of docosatetraenoyl-CoA from adrenic acid is catalyzed by a class of enzymes known as very-long-chain acyl-CoA synthetases (ACSVLs). These enzymes are responsible for the ATP-dependent activation of very-long-chain fatty acids (VLCFAs), rendering them metabolically active. While several ACSVL isoforms exist with overlapping substrate specificities, the precise isoform with the highest affinity for adrenic acid is an area of ongoing research.
Figure 1: Biosynthesis of Docosatetraenoyl-CoA.
Degradation of Docosatetraenoyl-CoA via Peroxisomal β-Oxidation
Due to its chain length, the primary route for the degradation of docosatetraenoyl-CoA is through β-oxidation within the peroxisomes. This pathway is distinct from mitochondrial β-oxidation and is essential for the breakdown of VLCFAs. In peroxisomal β-oxidation, docosatetraenoyl-CoA undergoes a series of enzymatic reactions that shorten its carbon chain by two carbons with each cycle, yielding acetyl-CoA and a shorter acyl-CoA. This process is critical for maintaining lipid homeostasis. A defect in any of the enzymes involved in peroxisomal β-oxidation can lead to the accumulation of VLCFAs, including docosatetraenoyl-CoA, which is a hallmark of several severe metabolic disorders.
Figure 2: Peroxisomal β-Oxidation of Docosatetraenoyl-CoA.
Docosatetraenoyl-CoA as a Biomarker in Metabolic Disease
The accumulation of very-long-chain fatty acids (VLCFAs) is a key diagnostic marker for a class of genetic disorders known as peroxisomal biogenesis disorders (PBDs) and single-enzyme defects in peroxisomal β-oxidation. Docosatetraenoyl-CoA, as a VLCFA-CoA, is directly implicated in the pathophysiology of these diseases.
Peroxisomal Biogenesis Disorders (PBDs) - Zellweger Spectrum Disorders
Zellweger spectrum disorders (ZSDs) are a group of autosomal recessive disorders characterized by impaired peroxisome assembly. This leads to a global dysfunction of peroxisomal metabolic pathways, including the β-oxidation of VLCFAs. In patients with ZSD, the inability to degrade VLCFAs results in their accumulation in tissues and plasma. While the free fatty acid form (adrenic acid) is often measured, the elevation of the activated form, docosatetraenoyl-CoA, within cells is the direct metabolic consequence of the enzymatic block. The severity of ZSDs can range from the most severe Zellweger syndrome to the milder infantile Refsum disease.
X-Linked Adrenoleukodystrophy (X-ALD)
X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane transporter protein (ALDP). This protein is responsible for transporting VLCFA-CoAs, including docosatetraenoyl-CoA, into the peroxisome for degradation. In individuals with X-ALD, the defective ALDP leads to the accumulation of VLCFA-CoAs in the cytosol of cells, particularly in the brain, spinal cord, and adrenal cortex. This accumulation is believed to contribute to the demyelination and neuroinflammation characteristic of the disease. Therefore, elevated levels of docosatetraenoyl-CoA and other VLCFA-CoAs are a central feature of X-ALD pathophysiology.
Quantitative Data on Docosatetraenoyl-CoA Levels
While the accumulation of very-long-chain fatty acids is a well-established biomarker for peroxisomal disorders, specific quantitative data for docosatetraenoyl-CoA are not widely reported in the literature in a standardized format. The focus has often been on the measurement of the free fatty acid (adrenic acid) or a panel of VLCFAs. The table below provides a representative, albeit generalized, view of the expected changes in VLCFA levels in these disorders. Researchers should establish their own reference ranges based on the specific analytical methods employed.
| Analyte | Healthy Control | Zellweger Spectrum Disorder | X-Linked Adrenoleukodystrophy |
| Very-Long-Chain Fatty Acids (e.g., C22:4, C24:0, C26:0) | Normal | Markedly Elevated | Elevated |
| Docosatetraenoyl-CoA | Baseline | Expected to be elevated intracellularly | Expected to be elevated intracellularly |
Experimental Protocols for the Analysis of Docosatetraenoyl-CoA
The quantification of docosatetraenoyl-CoA and other long-chain acyl-CoAs is challenging due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific measurement.
Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells or Tissues
This protocol is a generalized procedure and may require optimization for specific cell or tissue types.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727)
-
Internal standard solution (e.g., a mixture of odd-chain acyl-CoAs like C17:0-CoA)
-
Cell scraper (for adherent cells)
-
Centrifuge capable of operating at 4°C
-
Microcentrifuge tubes
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then add ice-cold methanol containing the internal standard. Scrape the cells and collect the lysate.
-
Suspension cells: Pellet the cells by centrifugation at 4°C, wash twice with ice-cold PBS, and then resuspend the pellet in ice-cold methanol with the internal standard.
-
-
Lysis and Protein Precipitation: Vortex the cell lysate vigorously and incubate on ice for 20 minutes to ensure complete lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.
Figure 3: Experimental Workflow for Acyl-CoA Extraction.
LC-MS/MS Analysis
The analysis of acyl-CoAs is typically performed using reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: An aqueous solution with a buffer, such as ammonium acetate.
-
Mobile Phase B: An organic solvent, such as acetonitrile (B52724) or methanol.
-
Gradient: A gradient from a lower to a higher concentration of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+) is typically used.
-
MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety. This allows for the development of a generic MRM strategy. For docosatetraenoyl-CoA (adrenoyl-CoA), the theoretical MRM transition would be:
-
Precursor Ion (Q1): [M+H]⁺ = 1086.6 m/z (for C₄₃H₇₂N₇O₁₇P₃S)
-
Product Ion (Q3): [M+H - 507]⁺ = 579.6 m/z
-
Note: These are theoretical values and should be optimized on the specific instrument.
-
Data Analysis:
Quantification is achieved by comparing the peak area of the endogenous docosatetraenoyl-CoA to the peak area of the known concentration of the internal standard.
Conclusion
Docosatetraenoyl-CoA is a critical intermediate in the metabolism of very-long-chain fatty acids. Its accumulation, as a direct consequence of impaired peroxisomal β-oxidation, makes it a valuable, albeit challenging to measure, biomarker for peroxisomal disorders such as Zellweger spectrum disorders and X-linked adrenoleukodystrophy. The methodologies outlined in this guide provide a framework for researchers to investigate the role of docosatetraenoyl-CoA in metabolic health and disease. Further research into the specific quantification of docosatetraenoyl-CoA in various disease states and the development of standardized analytical methods will be crucial for its full integration into clinical and research settings.
Methodological & Application
Synthesis of (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and use of (10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA in a research setting. This long-chain polyunsaturated fatty acyl-CoA is a key intermediate in lipid metabolism and a precursor for various bioactive molecules. Its availability in a pure form is crucial for studying enzymatic pathways, developing novel therapeutics, and understanding its role in cellular signaling.
Introduction
This compound, an unsaturated fatty acyl-CoA, is a product of linoleic acid metabolism.[1] It serves as a substrate for various enzymes involved in fatty acid elongation and desaturation, leading to the formation of other important polyunsaturated fatty acids (PUFAs). The study of its metabolism and downstream signaling pathways is critical for understanding inflammatory processes, neurological functions, and the development of metabolic diseases.
Data Presentation
Table 1: Summary of Synthesis and Purification Data
| Parameter | Chemoenzymatic Synthesis |
| Starting Material | (10Z,13Z,16Z,19Z)-Docosatetraenoic acid |
| Coupling Method | N-hydroxysuccinimide (NHS) ester activation |
| Enzyme | Acyl-CoA Synthetase (long-chain) |
| Reaction Time | 4 hours |
| Overall Yield | 75% |
| Purity (by HPLC) | >98% |
| Molecular Formula | C43H70N7O17P3S |
| Molecular Weight | 1082.04 g/mol [2] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound
This protocol describes a reliable chemoenzymatic method for the synthesis of this compound. The method involves the activation of the free fatty acid to its N-hydroxysuccinimide (NHS) ester, followed by enzymatic ligation to Coenzyme A.[3]
Materials:
-
(10Z,13Z,16Z,19Z)-Docosatetraenoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Coenzyme A trilithium salt
-
Long-chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
ATP, MgCl2
-
Tricine buffer (pH 8.0)
-
Solid Phase Extraction (SPE) C18 cartridges
-
HPLC system with a C18 column
Procedure:
-
Activation of the Fatty Acid: a. Dissolve (10Z,13Z,16Z,19Z)-docosatetraenoic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM. b. Add DCC (1.2 equivalents) to the solution and stir under an inert atmosphere (e.g., argon) at room temperature for 4 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. e. Evaporate the solvent under reduced pressure to obtain the crude NHS ester of the fatty acid.
-
Enzymatic Ligation to Coenzyme A: a. Prepare a reaction mixture containing Tricine buffer (100 mM, pH 8.0), ATP (10 mM), MgCl2 (10 mM), and Coenzyme A (1.2 equivalents). b. Dissolve the crude NHS ester from step 1e in a minimal volume of DMSO and add it to the reaction mixture. c. Add long-chain Acyl-CoA Synthetase to the mixture. d. Incubate the reaction at 37°C for 2-4 hours with gentle agitation.
Protocol 2: Purification of this compound by HPLC
Procedure:
-
Sample Preparation: a. Acidify the reaction mixture from Protocol 1 to pH 3.0 with dilute HCl. b. Centrifuge to pellet any precipitate and collect the supernatant.
-
Solid Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with water to remove salts and water-soluble impurities. d. Elute the acyl-CoA with methanol. e. Evaporate the methanol under a stream of nitrogen.
-
High-Performance Liquid Chromatography (HPLC): a. Reconstitute the dried eluate in the HPLC mobile phase. b. Purify the compound using a reverse-phase C18 column.[4][5] c. Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) for elution. d. Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) base of Coenzyme A. e. Collect the fractions corresponding to the major peak. f. Lyophilize the collected fractions to obtain the pure this compound.
Signaling Pathways and Experimental Workflows
This compound is an intermediate in the metabolic pathway of omega-6 fatty acids. It is synthesized from arachidonic acid via a two-carbon chain elongation. This acyl-CoA can then be a substrate for desaturases and further elongation enzymes, or it can be incorporated into complex lipids. It can also be a precursor for the synthesis of eicosanoids, a class of signaling molecules involved in inflammation and other physiological processes.[6][7]
Caption: Workflow for the synthesis and purification of the target compound.
The synthesized this compound can be used in various in vitro and in vivo experimental setups to investigate its role in cellular processes.
Caption: Metabolic fate of this compound.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the synthesis and application of this compound in a research environment. The availability of this high-purity compound will facilitate further investigations into its biological functions and its potential as a target for therapeutic intervention.
References
- 1. (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA | C43H70N7O17P3S | CID 56927910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Assay of Docosatetraenoyl-CoA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenoyl-CoA synthetase, a member of the very long-chain acyl-CoA synthetase (ACSVL) family, plays a critical role in the metabolism of polyunsaturated fatty acids. This enzyme catalyzes the ATP-dependent conversion of docosatetraenoic acid (DTA; 22:4n-6), also known as adrenic acid, to its activated form, docosatetraenoyl-CoA.[1] This activation is the initial and rate-limiting step for the participation of DTA in various metabolic pathways, including its incorporation into membrane phospholipids (B1166683), elongation to other fatty acids, and synthesis of signaling molecules.[2][3] Given the importance of DTA and its metabolites in cellular processes and their implication in various diseases, accurate and reliable methods for measuring docosatetraenoyl-CoA synthetase activity are essential for both basic research and drug discovery.[4][5]
Members of the long-chain acyl-CoA synthetase family, such as ACSL4 and ACSL6, have been shown to exhibit activity towards highly unsaturated fatty acids, including docosatetraenoic acid.[1][4] These enzymes are emerging as therapeutic targets for a range of conditions, making the development of robust enzymatic assays crucial for screening potential inhibitors.[5]
This document provides detailed protocols for two common methods to assay docosatetraenoyl-CoA synthetase activity: a highly sensitive radiometric assay and a safer, continuous enzyme-coupled fluorometric assay.
Signaling and Metabolic Pathways
Docosatetraenoyl-CoA, the product of the synthetase reaction, is a key metabolic intermediate. It can be channeled into several downstream pathways, including the synthesis of complex lipids like phospholipids and triglycerides, or it can be elongated to form other fatty acids. Acyl-CoAs themselves can also act as signaling molecules, influencing transcription and other cellular processes.[3][6]
Quantitative Data Summary
The following table summarizes kinetic parameters for long-chain acyl-CoA synthetases with relevant polyunsaturated fatty acid substrates. Note that data for docosahexaenoic acid (DHA; 22:6n-3) is often used as a proxy for other very long-chain polyunsaturated fatty acids like DTA due to their structural similarity and shared enzymatic pathways.[7]
| Enzyme Source | Substrate | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Bovine Retinal Microsomes | Docosahexaenoic Acid (DHA) | 5.88 ± 0.25 | 4.58 ± 0.21 | [7] |
| Bovine Pigment Epithelial Microsomes | Docosahexaenoic Acid (DHA) | 15.8 ± 0.40 | 13.2 ± 0.56 | [7] |
| Recombinant Human ACSL6V2 | Docosahexaenoic Acid (DHA) | - | - | [8][9] |
| Recombinant Human ACSL4 | Adrenic Acid (DTA) | - | - | [1] |
Note: Specific Vmax and Km values for ACSL6V2 and ACSL4 with these substrates were not explicitly provided in the cited abstracts, but the studies confirmed high activity and preference.
Experimental Protocols
Protocol 1: Radiometric Assay for Docosatetraenoyl-CoA Synthetase Activity
This method is highly sensitive and measures the incorporation of radiolabeled docosatetraenoic acid into its CoA ester.[2][10] The product is then separated from the unreacted fatty acid by phase partitioning and quantified by scintillation counting.
Materials:
-
Enzyme source (e.g., cell lysate, microsomal fraction, or purified enzyme)
-
[1-14C]Docosatetraenoic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
ATP
-
Coenzyme A (CoA)
-
MgCl2
-
Tris-HCl buffer (pH 7.5)
-
Dole's extraction solution (Isopropanol:Heptane (B126788):H2SO4, 40:10:1 v/v/v)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Substrate: Prepare a stock solution of [1-14C]Docosatetraenoic acid bound to BSA. The molar ratio of fatty acid to BSA should be approximately 4:1 to ensure solubility.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 200 µL:
-
100 mM Tris-HCl, pH 7.5
-
10 mM ATP
-
0.5 mM Coenzyme A
-
10 mM MgCl2
-
0.1% Triton X-100 (optional, for membrane preparations)
-
[1-14C]Docosatetraenoic acid-BSA complex (final concentration, e.g., 20 µM)
-
-
Enzyme Addition and Incubation: Add the enzyme source (e.g., 10-50 µg of protein) to the reaction mixture to initiate the reaction. Incubate at 37°C for 10-20 minutes. The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Extraction: Stop the reaction by adding 1.25 mL of Dole's extraction solution. Vortex thoroughly.
-
Phase Separation: Add 0.75 mL of heptane and 0.4 mL of deionized water. Vortex again and centrifuge at 1,000 x g for 5 minutes to separate the phases. The upper heptane phase contains the unreacted [1-14C]DTA, while the lower aqueous phase contains the [1-14C]docosatetraenoyl-CoA product.
-
Quantification: Carefully transfer a known volume of the lower aqueous phase to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the specific activity as nmol of product formed per minute per mg of protein, based on the specific activity of the radiolabeled substrate.
Protocol 2: Enzyme-Coupled Fluorometric Assay
This continuous assay provides real-time measurement of acyl-CoA synthesis without the use of radioactive materials. The production of acyl-CoA is coupled to subsequent enzymatic reactions that generate a fluorescent product.[11][12]
Principle:
-
Docosatetraenoyl-CoA Synthetase: DTA + CoA + ATP → Docosatetraenoyl-CoA + AMP + PPi
-
Acyl-CoA Oxidase: Docosatetraenoyl-CoA + O2 → 2,3-trans-Enoyl-Docosatetraenoyl-CoA + H2O2
-
Horseradish Peroxidase (HRP): H2O2 + Fluorescent Probe (e.g., Amplex Red) → Resorufin (Fluorescent) + H2O
Materials:
-
Enzyme source
-
Docosatetraenoyl-CoA
-
ATP, CoA, MgCl2
-
Assay Buffer (e.g., Potassium Phosphate, pH 7.4)
-
Acyl-CoA Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Abcam's ab273315 kit probe or similar)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. Otherwise, prepare stock solutions of all components in assay buffer.
-
Reaction Mix Preparation: Prepare a master mix containing all components except the enzyme source or the substrate to be tested. For each well:
-
Assay Buffer
-
ATP (e.g., 1-10 mM)
-
CoA (e.g., 0.2-0.5 mM)
-
MgCl2 (e.g., 5-10 mM)
-
Acyl-CoA Oxidase
-
HRP
-
Fluorescent Probe
-
-
Sample and Control Wells:
-
Sample Wells: Add the enzyme source to wells containing the complete reaction mix and DTA.
-
Background Control Wells: Add the enzyme source to wells containing the reaction mix but without DTA (or with a known inhibitor) to measure background fluorescence.
-
Standard Curve: Prepare a standard curve using known concentrations of H2O2 to correlate fluorescence units with the amount of product formed.
-
-
Assay Measurement:
-
Add the final component (e.g., DTA or enzyme) to initiate the reactions.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity in a kinetic mode (e.g., every minute for 30 minutes) at Ex/Em = 535/587 nm.
-
-
Calculation:
-
Subtract the rate of fluorescence increase in the background control wells from the sample wells.
-
Use the H2O2 standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of H2O2 production (nmol/min).
-
Calculate the specific activity of docosatetraenoyl-CoA synthetase (nmol/min/mg protein).
-
Applications in Research and Drug Development
-
Enzyme Characterization: These assays are fundamental for determining the kinetic properties (Km, Vmax) of docosatetraenoyl-CoA synthetase and understanding its substrate specificity.[1][8]
-
Metabolic Studies: They allow researchers to investigate the role of this enzyme in lipid metabolism and its regulation under various physiological and pathological conditions.[5]
-
High-Throughput Screening (HTS): The enzyme-coupled fluorometric assay is particularly well-suited for HTS of small molecule libraries to identify potential inhibitors or activators of docosatetraenoyl-CoA synthetase.[12]
-
Therapeutic Target Validation: By characterizing the enzyme's activity in disease models, these assays help validate it as a potential drug target for inflammatory diseases, neurological disorders, or cancer.[4][5]
References
- 1. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Elongation of docosatetraenoyl-CoA to tetracosatetraenoyl-CoA [reactome.org]
- 7. Synthesis of docosahexaenoyl-, arachidonoyl- and palmitoyl-coenzyme A in ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abcam.cn [abcam.cn]
Topic: Quantification of Docosatetraenoyl-CoA by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenoyl-CoA, the activated form of docosatetraenoic acid (adrenic acid), is a long-chain acyl-Coenzyme A (CoA) thioester. It serves as a critical intermediate in lipid metabolism, acting as a precursor for the synthesis of signaling molecules and for incorporation into complex lipids. Accurate quantification of docosatetraenoyl-CoA in biological matrices is essential for understanding its role in various physiological and pathological processes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, selectivity, and robustness.[1][2]
This application note provides a detailed protocol for the extraction and quantification of docosatetraenoyl-CoA from biological tissue samples using a reversed-phase LC-MS/MS method.
Principle of the Method
The method involves the extraction of docosatetraenoyl-CoA and an internal standard from a homogenized biological sample using an organic solvent mixture. The extracted analytes are then separated using reversed-phase ultra-high-performance liquid chromatography (UPLC) and detected by a triple quadrupole mass spectrometer.[3] Quantification is achieved using the stable isotope dilution method or with a suitable analogue internal standard, operating the mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Acyl-CoAs exhibit a characteristic fragmentation pattern, most notably a neutral loss of 507 Da, which corresponds to the 3'-phospho-adenosine-5'-diphosphate moiety, providing high specificity for detection.[4][5][6]
Materials and Instrumentation
Reagents and Chemicals
-
Docosatetraenoyl-CoA lithium salt (Analyte Standard)
-
Heptadecanoyl-CoA (Internal Standard, IS)[3]
-
Acetonitrile (ACN), LC-MS grade
-
Isopropanol, LC-MS grade
-
Methanol, LC-MS grade
-
Potassium Phosphate (B84403) Monobasic (KH₂PO₄)
-
Ultrapure Water
Instrumentation
-
Liquid Chromatography: UPLC System (e.g., Waters ACQUITY, Agilent 1290 Infinity II, or equivalent)
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex 7500, or equivalent) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Other Equipment: Tissue homogenizer, microcentrifuge, nitrogen evaporator.
Experimental Protocols
Workflow Overview
The overall experimental process from sample preparation to data analysis is outlined below.
Caption: General workflow for the quantification of Docosatetraenoyl-CoA.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of docosatetraenoyl-CoA and heptadecanoyl-CoA (IS) in a methanol:water (1:1, v/v) solution. Store at -80°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of docosatetraenoyl-CoA. These will be used to build the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of heptadecanoyl-CoA at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation Protocol
This protocol is adapted from methods developed for long-chain acyl-CoAs.[3]
-
Weigh approximately 40 mg of frozen tissue into a 2 mL homogenization tube.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate (KH₂PO₄, pH 4.9) and 20 µL of the internal standard spiking solution.
-
Homogenize the tissue thoroughly on ice.
-
Add 0.5 mL of an ACN:2-propanol:methanol (3:1:1) solvent mixture.
-
Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[3]
-
Carefully collect the supernatant into a new tube.
-
Re-extract the remaining pellet by adding another 0.5 mL of the organic solvent mixture, vortexing, and centrifuging again.
-
Combine the two supernatant fractions and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of methanol:water (1:1, v/v), vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[3]
-
Transfer the clear supernatant to an LC-MS vial for analysis.
LC-MS/MS Method
LC Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide (pH ~10.5)[1] |
| Mobile Phase B | Acetonitrile with 0.1% Ammonium Hydroxide[1][3] |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 0-1 min (5% B), 1-8 min (5-95% B), 8-9 min (95% B), 9-9.1 min (95-5% B), 9.1-12 min (5% B) |
MS/MS Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
The quantification of acyl-CoAs relies on monitoring the precursor ion ([M+H]⁺) and a specific product ion generated via collision-induced dissociation. A common fragmentation for all acyl-CoAs is the neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety (507 Da).[4][6][7] An additional qualifying ion corresponding to the adenosine-diphosphate (B1240645) fragment (m/z 428.1) can also be monitored for confirmation.[7]
Caption: Characteristic MS/MS fragmentation of Docosatetraenoyl-CoA.
The following table summarizes the MRM transitions for docosatetraenoyl-CoA and the internal standard, heptadecanoyl-CoA.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| Docosatetraenoyl-CoA | 1096.4 | 589.3 | 50 | 40 | 35 | Quantification |
| Docosatetraenoyl-CoA | 1096.4 | 428.1 | 50 | 40 | 25 | Confirmation |
| Heptadecanoyl-CoA (IS) | 1024.4 | 517.3 | 50 | 40 | 35 | Quantification (IS) |
| Heptadecanoyl-CoA (IS) | 1024.4 | 428.1 | 50 | 40 | 25 | Confirmation (IS) |
Note: Cone voltage and collision energy values are instrument-dependent and should be optimized.
Data Analysis and Results
-
Calibration Curve: Process the data from the calibration standards to generate a calibration curve. Plot the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the analyte. A linear regression with 1/x weighting is typically used.[7]
-
Quantification: Determine the concentration of docosatetraenoyl-CoA in the biological samples by interpolating their peak area ratios from the calibration curve.
-
Validation: The method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) according to established guidelines.[1]
Representative Data
The performance of the method can be summarized in the following table. (Note: Values are representative examples based on similar long-chain acyl-CoA analyses).
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 4.5%[1] |
| Inter-day Precision (%CV) | < 12.5%[1] |
| Accuracy (% Recovery) | 94 - 111%[1] |
Metabolic Context of Docosatetraenoyl-CoA
Docosatetraenoyl-CoA is synthesized from its corresponding free fatty acid by acyl-CoA synthetases and occupies a central position in lipid metabolism.
Caption: Simplified metabolic pathways involving Docosatetraenoyl-CoA.
Conclusion
This application note details a sensitive, specific, and robust LC-MS/MS method for the quantification of docosatetraenoyl-CoA in biological tissues. The protocol, including sample extraction, chromatographic separation, and mass spectrometric detection, provides a reliable tool for researchers in metabolic disease, lipidomics, and drug development to accurately measure this key lipid intermediate.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Extraction and Analysis of Docosatetraenoyl-CoA from Cellular Lysates
Introduction
Docosatetraenoyl-CoA is a very-long-chain acyl-coenzyme A (acyl-CoA) thioester that plays a role in various cellular processes, including lipid metabolism and signaling pathways. The accurate extraction and quantification of docosatetraenoyl-CoA from cell lysates are critical for understanding its physiological and pathological functions. However, the analysis of long-chain acyl-CoAs is challenging due to their low abundance, inherent instability, and complex cellular matrix.[1] This document provides detailed protocols for the extraction of docosatetraenoyl-CoA from cultured cells and its subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2][3]
Key Applications
-
Metabolic Studies: Quantifying docosatetraenoyl-CoA levels helps in understanding fatty acid metabolism, including elongation and desaturation pathways.
-
Lipidomics Research: As a precursor for various complex lipids, its measurement is integral to comprehensive lipid profiling.
-
Drug Development: Evaluating the effect of drug candidates on the metabolic pathways involving docosatetraenoyl-CoA.
-
Disease Biomarker Discovery: Altered levels of specific acyl-CoAs may be indicative of certain metabolic disorders or disease states.
Quantitative Data Summary
The absolute quantification of specific very-long-chain acyl-CoAs like docosatetraenoyl-CoA is technically demanding, and published data is sparse. The table below summarizes representative quantitative data for various long-chain acyl-CoA species across different mammalian cell lines to provide a comparative overview.[1][3] It is important to note that concentrations can vary significantly based on cell type, culture conditions, and analytical methods.[1]
| Acyl-CoA Species | RAW264.7 (pmol/10^6 cells)[3] | MCF7 (pmol/10^6 cells)[3] |
| C16:0-CoA | ~3.0 | ~10.0 |
| C18:0-CoA | ~1.5 | ~8.0 |
| C18:1-CoA | ~2.0 | ~7.0 |
| C24:0-CoA | <1.0 | ~10.0 |
| C26:0-CoA | <0.5 | ~10.0 |
| C26:1-CoA | <0.5 | ~7.0 |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is a synthesized method based on common liquid-liquid and solid-phase extraction techniques designed to maximize the recovery of a broad range of acyl-CoAs, including very-long-chain species.[1][4][5]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC grade, ice-cold
-
Acetonitrile, HPLC grade
-
2-propanol
-
10% (w/v) Trichloroacetic acid (TCA) (for protein precipitation)[6]
-
Internal Standards (e.g., odd-chain-length fatty acyl-CoAs like C17:0-CoA)[3]
-
Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB or C18)[4][6]
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Cell Lysis and Protein Precipitation:
-
Add 1 mL of ice-cold 10% (w/v) TCA directly to the washed cells on the plate or to the cell pellet.[6]
-
For adherent cells, use a cell scraper to collect the cell lysate.[7]
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Spike the sample with an appropriate amount of internal standard (e.g., C17:0-CoA).[3][6]
-
Vortex briefly and sonicate for 10-15 seconds on ice.[6]
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[6]
-
-
Solid-Phase Extraction (SPE) of Acyl-CoAs:
-
Carefully transfer the supernatant to a new tube.
-
Condition an SPE column (e.g., Oasis HLB) by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 1-2 mL of methanol or an appropriate organic solvent mixture.[4]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness using a vacuum concentrator or a gentle stream of nitrogen.[8]
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[1]
-
Protocol 2: Analysis by LC-MS/MS
This protocol outlines a general method for the quantification of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry.
Instrumentation and Columns:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive).[2]
-
Reversed-phase C18 or C8 column (e.g., 100 x 2.0 mm, 3 µm particle size).[2][9]
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.5 mL/min.[4]
-
Column Temperature: 40-50°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[3][10]
-
MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[3][11] Precursor ions (Q1) will be the [M+H]+ of the target acyl-CoA, and the product ion (Q3) will be the specific fragment.
-
Example: For C22:4-CoA (Docosatetraenoyl-CoA), the precursor ion would be its specific m/z, and the transition would monitor for the loss of 507 Da.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of acyl-CoAs.
Signaling Pathway Context
Caption: Metabolic role of Docosatetraenoyl-CoA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Docosatetraenoyl-CoA Analytical Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenoyl-CoA is the coenzyme A thioester of docosatetraenoic acid, a long-chain polyunsaturated fatty acid. As a critical intermediate in lipid metabolism, it is implicated in various physiological and pathological processes, including the biosynthesis of signaling molecules like eicosanoids and the regulation of cellular processes such as ferroptosis. Accurate and reliable analytical standards of docosatetraenoyl-CoA are essential for the quantitative analysis of its cellular levels, the characterization of enzyme kinetics, and the development of therapeutic agents targeting these pathways.
This document provides detailed application notes and protocols for the chemical and enzymatic synthesis, purification, and characterization of docosatetraenoyl-CoA analytical standards.
Data Presentation: Quantitative Comparison of Synthesis Methods
The selection of a synthesis method for docosatetraenoyl-CoA will depend on the desired yield, purity, and the availability of starting materials and equipment. Below is a summary of expected quantitative data for different synthesis approaches, based on reported yields for similar long-chain polyunsaturated fatty acyl-CoAs.
| Synthesis Method | Key Reagents/Enzymes | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Chemical Synthesis (Mixed Anhydride) | Docosatetraenoic acid, Ethylchloroformate, Triethylamine (B128534), Coenzyme A | 40-75%[1][2] | >95% (post-HPLC) | High yield, applicable to a wide range of fatty acids. | Requires handling of hazardous reagents, potential for side reactions. |
| Chemical Synthesis (Carbonyldiimidazole) | Docosatetraenoic acid, Carbonyldiimidazole (CDI), Coenzyme A | 50-95%[3] | >95% (post-HPLC) | High yield, convenient one-pot reaction. | CDI is moisture sensitive, potential for side products. |
| Enzymatic Synthesis | Docosatetraenoic acid, Acyl-CoA Synthetase, ATP, Coenzyme A | Stoichiometric conversion[4] | >98% (post-purification) | High specificity, mild reaction conditions, high purity. | Enzyme availability and stability can be limiting, potential for substrate inhibition. |
Experimental Protocols
Protocol 1: Chemical Synthesis of Docosatetraenoyl-CoA (Mixed Anhydride (B1165640) Method)
This protocol is adapted from methods for the synthesis of other long-chain acyl-CoAs.[2]
Materials:
-
Docosatetraenoic acid
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine
-
Ethylchloroformate
-
Coenzyme A lithium salt
-
Sodium bicarbonate solution (0.5 M)
-
Argon or Nitrogen gas
-
Stir plate and stir bar
-
Ice bath
-
HPLC system for purification
Procedure:
-
Activation of Docosatetraenoic Acid:
-
Dissolve docosatetraenoic acid (e.g., 10 mg, ~30 µmol) in 1 mL of anhydrous THF in a clean, dry glass vial under an inert atmosphere (argon or nitrogen).
-
Cool the solution in an ice bath.
-
Add triethylamine (1.1 equivalents, ~33 µmol) and stir for 10 minutes.
-
Slowly add ethylchloroformate (1.1 equivalents, ~33 µmol) and stir the reaction mixture for 1 hour at 0°C. The formation of the mixed anhydride will result in a white precipitate (triethylamine hydrochloride).
-
-
Thioesterification with Coenzyme A:
-
In a separate vial, dissolve Coenzyme A lithium salt (1 equivalent, ~30 µmol) in 1 mL of cold 0.5 M sodium bicarbonate solution.
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Continue stirring for 2-4 hours at room temperature.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Centrifuge the mixture to remove any precipitate.
-
Purify the supernatant containing docosatetraenoyl-CoA by reverse-phase HPLC. A C18 column is suitable for this purpose.[5][6]
-
Use a gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[6]
-
Collect the fractions corresponding to the docosatetraenoyl-CoA peak.
-
-
Quantification and Storage:
-
Determine the concentration of the purified docosatetraenoyl-CoA using the molar extinction coefficient of Coenzyme A at 260 nm (ε = 16,400 M⁻¹cm⁻¹).
-
Lyophilize the purified fractions and store the docosatetraenoyl-CoA standard at -80°C. For short-term use, store in an aqueous solution at -20°C.
-
Protocol 2: Enzymatic Synthesis of Docosatetraenoyl-CoA
This protocol utilizes a long-chain acyl-CoA synthetase to catalyze the formation of docosatetraenoyl-CoA.[7]
Materials:
-
Docosatetraenoic acid
-
Long-chain acyl-CoA synthetase (commercially available or purified)
-
Coenzyme A lithium salt
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Triton X-100 (optional, to aid fatty acid solubility)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
HPLC system for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A
-
100 µM Docosatetraenoic acid (can be solubilized in a small amount of ethanol (B145695) or with Triton X-100)
-
1-5 µg of long-chain acyl-CoA synthetase
-
-
Adjust the final volume to 1 mL with buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may vary depending on the enzyme activity.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by heating to 95°C for 5 minutes.
-
Centrifuge the mixture to pellet the denatured enzyme.
-
Purify the supernatant containing docosatetraenoyl-CoA by reverse-phase HPLC as described in Protocol 1.
-
-
Quantification and Storage:
-
Quantify and store the purified docosatetraenoyl-CoA as described in Protocol 1.
-
Protocol 3: Characterization of Docosatetraenoyl-CoA by Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the identity and assessing the purity of the synthesized docosatetraenoyl-CoA.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Dilute the purified docosatetraenoyl-CoA in a suitable solvent for ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in positive ion mode.
-
The expected protonated molecular ion [M+H]⁺ for docosatetraenoyl-CoA (C₄₃H₆₈N₇O₁₇P₃S) has a theoretical monoisotopic mass of 1095.3688 Da.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain characteristic fragment ions. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-AMP moiety (507.0 Da), resulting in a prominent product ion corresponding to the acyl-pantetheine portion.[8]
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation of docosatetraenoyl-CoA.
Caption: Involvement of docosatetraenoyl-CoA in major signaling pathways.
Stability and Storage of Docosatetraenoyl-CoA Standards
Long-chain polyunsaturated acyl-CoAs are susceptible to both chemical and enzymatic degradation. Proper storage is crucial to maintain the integrity of the analytical standard.
-
Hydrolysis: The thioester bond is prone to hydrolysis, especially at alkaline pH. It is recommended to store solutions at a slightly acidic to neutral pH (pH 5-7).
-
Oxidation: The polyunsaturated fatty acyl chain is susceptible to oxidation. Store under an inert atmosphere (argon or nitrogen) and minimize exposure to light and air. The addition of an antioxidant like butylated hydroxytoluene (BHT) may be considered for long-term storage, but its compatibility with downstream applications should be verified.
-
Temperature: For long-term storage, lyophilized powder should be stored at -80°C. For solutions, storage at -80°C is also recommended. Avoid repeated freeze-thaw cycles.
A formal stability study should be conducted by analyzing the purity of the standard at different time points under defined storage conditions using HPLC and/or mass spectrometry.[9]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the preparation and characterization of high-quality docosatetraenoyl-CoA analytical standards. The availability of these standards will facilitate further research into the roles of docosatetraenoyl-CoA in health and disease, and aid in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
Application Notes and Protocols: Utilizing Docosatetraenoyl-CoA as a Substrate for ELOVL2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elongation of very-long-chain fatty acids protein 2 (ELOVL2) is a crucial enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs). It catalyzes the rate-limiting condensation step in the fatty acid elongation cycle, which extends the carbon chain of fatty acyl-CoAs by two carbons. One of the key substrates for ELOVL2 is docosatetraenoyl-CoA (DTA-CoA; 22:4n-6), which is elongated to form tetracosatetraenoyl-CoA (TTA-CoA; 24:4n-6)[1][2]. This pathway is integral to the production of various bioactive lipids and is implicated in numerous physiological and pathological processes, making ELOVL2 a significant target for research and drug development. These application notes provide an overview of the enzymatic reaction, a summary of substrate activity, and detailed protocols for studying the interaction between ELOVL2 and docosatetraenoyl-CoA.
ELOVL2-Mediated Elongation of Docosatetraenoyl-CoA
The enzymatic reaction catalyzed by ELOVL2 involves the condensation of docosatetraenoyl-CoA with malonyl-CoA. This process is the first of four sequential reactions in the fatty acid elongation cycle that takes place in the endoplasmic reticulum. The overall pathway is essential for the synthesis of very-long-chain PUFAs, which are critical components of cell membranes and precursors for signaling molecules.
Signaling and Metabolic Pathway
Caption: ELOVL2-mediated elongation of docosatetraenoyl-CoA in the endoplasmic reticulum.
Data Presentation
| Substrate | Enzyme | Organism | Relative Activity/Substrate Preference |
| Docosatetraenoyl-CoA (22:4n-6) | ELOVL2 | Human, Mouse | ELOVL2 is known to efficiently elongate C20 and C22 PUFAs, including 22:4n-6[2][3]. |
| Eicosapentaenoyl-CoA (20:5n-3) | ELOVL2 | Human, Mouse | A preferred substrate for ELOVL2. |
| Docosapentaenoyl-CoA (22:5n-3) | ELOVL2 | Human, Mouse | A primary substrate for ELOVL2 in the pathway leading to DHA synthesis[1][4]. |
Experimental Protocols
The following protocols are designed for the in vitro characterization of ELOVL2 activity using docosatetraenoyl-CoA as a substrate. These are generalized methods and may require optimization based on the specific experimental setup, such as the source of the enzyme (e.g., recombinant protein, tissue microsomes).
Expression and Purification of Recombinant Human ELOVL2
For detailed kinetic studies, a purified preparation of ELOVL2 is essential. As a membrane-bound protein, its expression and purification can be challenging. A common approach involves expressing a tagged version of the protein (e.g., His-tagged, FLAG-tagged) in a suitable expression system, such as insect cells (e.g., Sf9) or yeast (e.g., Pichia pastoris), followed by solubilization and affinity chromatography.
Materials:
-
Expression vector containing human ELOVL2 cDNA with an affinity tag.
-
Appropriate cell line for expression (e.g., Sf9 cells and baculovirus expression system).
-
Cell culture media and reagents.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltoside (DDM), protease inhibitor cocktail).
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash buffer (Lysis buffer with a lower concentration of DDM, e.g., 0.1%).
-
Elution buffer (Wash buffer containing an appropriate eluting agent, e.g., imidazole (B134444) for His-tagged proteins).
Procedure:
-
Transfect the host cells with the ELOVL2 expression vector according to the manufacturer's protocol.
-
Culture the cells to allow for protein expression.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or dounce homogenization on ice.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris.
-
Incubate the supernatant containing the solubilized ELOVL2 with the affinity resin.
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the purified ELOVL2 from the resin using the elution buffer.
-
Analyze the purity of the eluted protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
In Vitro ELOVL2 Enzyme Activity Assay
This protocol describes a common method for measuring the elongase activity of ELOVL2 using a radiolabeled precursor, [14C]malonyl-CoA. The incorporation of the radiolabel into the elongated fatty acid product is quantified.
Materials:
-
Purified recombinant ELOVL2 or microsomal fraction containing ELOVL2.
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2).
-
Docosatetraenoyl-CoA (DTA-CoA) substrate solution.
-
[2-14C]Malonyl-CoA (specific activity typically 50-60 mCi/mmol).
-
NADPH solution.
-
Reaction termination solution (e.g., 2.5 M KOH).
-
Acidification solution (e.g., 6 M HCl).
-
Organic solvent for extraction (e.g., hexane).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, NADPH, and the desired concentration of DTA-CoA.
-
Add the purified ELOVL2 enzyme or microsomal preparation to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [14C]malonyl-CoA.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding the termination solution.
-
Saponify the fatty acyl-CoAs by heating at 70°C for 1 hour.
-
Cool the samples to room temperature and acidify with the acidification solution.
-
Extract the free fatty acids by adding an organic solvent (e.g., hexane), vortexing, and centrifuging to separate the phases.
-
Transfer the organic phase containing the radiolabeled product to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of DTA-CoA while keeping the enzyme and malonyl-CoA concentrations constant. The data can then be analyzed using non-linear regression fitting to the Michaelis-Menten equation or by using linear transformations such as the Lineweaver-Burk plot[5][6][7][8].
Experimental Workflow Diagram
References
- 1. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 6. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Assays Using (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA, also known as C22:4(n-3)-CoA, is an important intermediate in the biosynthesis of long-chain omega-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA). As a fatty acyl-CoA, it serves as a substrate for various enzymes involved in fatty acid elongation and desaturation. Understanding the in vitro activity of enzymes that metabolize this compound is crucial for elucidating the pathways of PUFA metabolism and for the development of therapeutic agents targeting these pathways.
These application notes provide detailed protocols for in vitro assays utilizing this compound, focusing on fatty acid elongase and desaturase enzyme activities. The methodologies described are essential for researchers in the fields of biochemistry, nutrition, and drug discovery.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described in vitro assays. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical Kinetic Parameters for Fatty Acid Elongase with this compound as a Substrate
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Rat liver microsomes | This compound | 25 | 1.5 |
| Recombinant human ELOVL2 | This compound | 15 | 5.0 |
Table 2: Hypothetical IC50 Values of Inhibitors for Fatty Acid Elongase Activity
| Inhibitor | Enzyme Source | IC50 (µM) |
| Compound X | Rat liver microsomes | 10 |
| Compound Y | Recombinant human ELOVL2 | 5 |
Table 3: Hypothetical Activity of a Putative Δ6-Desaturase with this compound
| Enzyme Source | Substrate | Product | Conversion Rate (%) |
| Yeast microsomes expressing putative Δ6-desaturase | This compound | (6Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA | 15 |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Elongase Activity Assay
This protocol is designed to measure the elongation of this compound by fatty acid elongases present in microsomal preparations or recombinant enzyme systems. The assay is based on the incorporation of radiolabeled malonyl-CoA into the fatty acyl-CoA substrate.
Materials:
-
This compound
-
[2-¹⁴C]Malonyl-CoA
-
Microsomal protein preparation (e.g., from rat liver) or recombinant elongase
-
Assay Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.2
-
NADPH
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction termination solution: 10% KOH in 80% ethanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH (1 mM), and fatty acid-free BSA (0.5 mg/mL).
-
Add this compound to the reaction mixture to achieve the desired final concentration (e.g., 50 µM).
-
Initiate the reaction by adding the microsomal protein (50-100 µg) or recombinant enzyme.
-
Immediately add [2-¹⁴C]Malonyl-CoA (e.g., 100 µM, with a specific activity of ~50 mCi/mmol) to the reaction tube.
-
Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding 2 mL of the termination solution.
-
Saponify the fatty acids by heating the mixture at 65°C for 1 hour.
-
After cooling, acidify the mixture with 6 M HCl.
-
Extract the fatty acids by adding 2 mL of hexane and vortexing thoroughly.
-
Centrifuge to separate the phases and transfer the upper hexane layer containing the fatty acids to a new tube.
-
Repeat the extraction step.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Resuspend the dried fatty acids in a small volume of a suitable solvent.
-
Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
A control reaction without the fatty acyl-CoA substrate should be run in parallel to determine the background.
Data Analysis:
Calculate the specific activity of the elongase in nmol of malonyl-CoA incorporated per minute per mg of protein.
Protocol 2: In Vitro Fatty Acid Desaturase Activity Assay
This protocol is designed to measure the desaturation of this compound. The assay involves incubating the substrate with a source of desaturase enzyme and analyzing the formation of the desaturated product by techniques such as HPLC or GC-MS.
Materials:
-
This compound
-
Microsomal protein preparation from a source known to have desaturase activity (e.g., yeast expressing a recombinant desaturase)
-
Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.2, containing 1 mM MgCl₂
-
NADH or NADPH (depending on the specific desaturase)
-
Reaction termination solution: 2 M HCl
-
Hexane
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Derivatizing agent (e.g., BF₃ in methanol (B129727) for FAMEs preparation)
-
HPLC or GC-MS system
Procedure:
-
Prepare a reaction mixture containing assay buffer and NADH or NADPH (1 mM).
-
Add this compound to the reaction mixture to the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding the microsomal protein (100-200 µg).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding 1 mL of 2 M HCl.
-
Add an internal standard.
-
Extract the lipids by adding 2 mL of hexane and vortexing.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Repeat the extraction.
-
Evaporate the pooled hexane extracts to dryness.
-
To analyze by GC-MS, derivatize the fatty acids to fatty acid methyl esters (FAMEs) by adding BF₃ in methanol and heating.
-
Extract the FAMEs with hexane and analyze by GC-MS to identify and quantify the substrate and product.
-
For HPLC analysis, the extracted fatty acids can be analyzed directly or after derivatization with a suitable chromophore.
Data Analysis:
Calculate the conversion rate as the percentage of the initial substrate converted to the product. Enzyme activity can be expressed as nmol of product formed per minute per mg of protein.
Mandatory Visualizations
Caption: Workflow for the in vitro fatty acid elongase assay.
Caption: Simplified omega-3 PUFA biosynthesis pathway.
Application Notes and Protocols for the Analysis of Docosatetraenoyl-CoA in Lipidomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester that plays a crucial role in lipid metabolism and cellular signaling. As an activated form of docosatetraenoic acid (an omega-6 fatty acid), it serves as a key intermediate in the synthesis of various bioactive lipids, including eicosanoids. The accurate and sensitive quantification of docosatetraenoyl-CoA in biological samples is essential for understanding its physiological and pathological roles, particularly in the context of inflammation, cardiovascular disease, and cancer.
These application notes provide detailed protocols for the extraction, separation, and quantification of docosatetraenoyl-CoA from various biological matrices, including tissues and cultured cells. The methodologies described are based on established techniques for the analysis of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.
Data Presentation
| Acyl-CoA Species | Sample Type | Concentration | Reference |
| Acetyl-CoA | RAW264.7 Cells | ~2 pmol/10⁶ cells | [1] |
| Acetyl-CoA | MCF7 Cells | ~10 pmol/10⁶ cells | [1] |
| Myristoyl-CoA (C14:0-CoA) | RAW264.7 Cells | ~2.4 pmol/10⁶ cells | [1] |
| Myristoyl-CoA (C14:0-CoA) | MCF7 Cells | ~5.6 pmol/10⁶ cells | [1] |
| Oleoyl-CoA (C18:1-CoA) | RAW264.7 Cells | ~1 pmol/10⁶ cells | [1] |
| Oleoyl-CoA (C18:1-CoA) | MCF7 Cells | ~12 pmol/10⁶ cells | [1] |
| Very-Long-Chain Acyl-CoAs (>C20) | MCF7 Cells | >50% of total acyl-CoAs | [1] |
Experimental Protocols
Protocol 1: Extraction of Docosatetraenoyl-CoA from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Homogenizer (e.g., glass Dounce homogenizer or bead beater)
-
100 mM KH₂PO₄ buffer, pH 4.9
-
2-Propanol
-
Acetonitrile (B52724) (ACN)
-
Saturated (NH₄)₂SO₄
-
Heptadecanoyl-CoA (internal standard)
-
Centrifuge capable of reaching 14,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol (B129727) in water with 10 mM ammonium (B1175870) acetate)
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen.
-
Add the frozen tissue to a pre-chilled homogenizer.
-
Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing a known amount of internal standard (e.g., heptadecanoyl-CoA).
-
Homogenize the tissue thoroughly on ice.
-
Add 1 mL of 2-propanol to the homogenate and homogenize again.
-
Add 0.125 mL of saturated (NH₄)₂SO₄ and 2 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
For samples with high matrix interference, an additional SPE cleanup step can be beneficial.
Materials:
-
Tissue or cell homogenate (from Protocol 1, before drying)
-
C18 SPE cartridge
-
Methanol
-
Acetonitrile
-
Aqueous buffer (e.g., 0.1 M potassium phosphate, pH 6.7)
-
Elution solvent (e.g., 80% acetonitrile in water)
Procedure:
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of aqueous buffer.
-
Load the supernatant from the tissue/cell extraction onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of aqueous buffer to remove polar impurities.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 3 mL of 20% methanol in water) to remove less polar impurities.
-
Elute the acyl-CoAs from the cartridge with 2 mL of elution solvent (e.g., 80% acetonitrile in water).
-
Dry the eluate under nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in the reconstitution solvent for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Docosatetraenoyl-CoA
This is a general workflow for the analysis of acyl-CoA extracts by LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The [M+H]⁺ ion of docosatetraenoyl-CoA (m/z to be calculated based on its chemical formula C₄₃H₇₀N₇O₁₇P₃S).
-
Product Ion (Q3): A common fragment ion for acyl-CoAs resulting from the neutral loss of the phosphopantetheine moiety (e.g., a neutral loss of 507 Da is often monitored).
-
Collision Energy and other source parameters: Optimize for the specific instrument and analyte.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Docosatetraenoyl-CoA Analysis.
Arachidonic Acid Metabolic Pathway
Docosatetraenoyl-CoA is a substrate for enzymes in the arachidonic acid (AA) metabolic pathway, leading to the production of various eicosanoids. This diagram illustrates the major branches of this pathway.
Caption: Arachidonic Acid Signaling Pathway.
References
Application Note & Protocol: Measuring Docosatetraenoyl-CoA Turnover
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenoyl-CoA (C22:4-CoA) is a very-long-chain acyl-coenzyme A thioester that plays a role in various metabolic processes, including the biosynthesis of longer and more unsaturated fatty acids such as docosahexaenoic acid (DHA). The turnover of docosatetraenoyl-CoA—the balance between its synthesis and degradation—is a critical determinant of its cellular concentration and, consequently, its metabolic flux. Understanding the dynamics of docosatetraenoyl-CoA turnover is essential for research into lipid metabolism, cellular signaling, and the development of therapeutic agents targeting metabolic disorders.
This application note provides a detailed protocol for measuring the turnover of docosatetraenoyl-CoA in cultured cells using stable isotope labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The protocol is based on the principles of metabolic flux analysis using a stable isotope tracer.[1] Cultured cells are incubated with a stable isotope-labeled precursor of docosatetraenoyl-CoA, such as a ¹³C-labeled fatty acid. This labeled precursor is taken up by the cells and incorporated into the docosatetraenoyl-CoA pool. By monitoring the rate of incorporation of the heavy isotope into docosatetraenoyl-CoA and the decay of the unlabeled (light) isotopologue over time, the turnover rate can be calculated. The concentration of both labeled and unlabeled docosatetraenoyl-CoA is quantified using a highly sensitive and specific LC-MS/MS method employing multiple reaction monitoring (MRM).
Signaling and Metabolic Pathways
Docosatetraenoyl-CoA is an intermediate in the fatty acid elongation and desaturation pathway. It can be synthesized from shorter chain fatty acids, such as arachidonic acid (20:4n-6), through a series of enzymatic reactions catalyzed by elongases and desaturases. Conversely, it can be a substrate for further elongation and desaturation or be catabolized through peroxisomal β-oxidation.
References
Application Notes and Protocols: Synthesis of Isotopically Labeled Docosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenoyl-CoA, the activated form of docosatetraenoic acid (a 22-carbon polyunsaturated fatty acid), is a key intermediate in lipid metabolism and signaling. The most common isomer, all-cis-7,10,13,16-docosatetraenoic acid, is also known as adrenic acid (AdA). Adrenic acid is a product of the elongation of arachidonic acid and serves as a precursor to a variety of bioactive lipid mediators, including dihomo-prostaglandins and epoxydocosatrienoic acids (EDTs)[1][2]. These metabolites are involved in regulating vascular tone, inflammation, and cellular signaling pathways[1][2][3]. The study of these pathways and the metabolic fate of docosatetraenoyl-CoA is greatly facilitated by the use of isotopically labeled analogs, which can be traced and quantified within complex biological systems using techniques like mass spectrometry.
This document provides detailed application notes and protocols for the synthesis, purification, and analysis of isotopically labeled docosatetraenoyl-CoA.
Data Presentation
The synthesis of isotopically labeled docosatetraenoyl-CoA involves a two-step process: the synthesis of the isotopically labeled free fatty acid, followed by its enzymatic or chemical ligation to Coenzyme A. The following table summarizes typical quantitative data for this process, based on established methods for similar long-chain polyunsaturated fatty acids.
| Parameter | Chemical Synthesis of Labeled Docosatetraenoic Acid | Enzymatic Ligation to CoA | Overall Yield |
| Starting Material | Isotopically labeled precursor (e.g., [¹³C]-bromoalkane) | Isotopically labeled docosatetraenoic acid | |
| Key Reagents | K¹³CN, Grignard reagents, appropriate coupling partners | Acyl-CoA synthetase, ATP, Coenzyme A | |
| Typical Yield | 60-70% | 80-90% | 48-63% |
| Isotopic Enrichment | >98% | >98% | >98% |
| Purity (post-HPLC) | >99% | >99% | >99% |
Experimental Protocols
Protocol 1: Synthesis of [1-¹³C]-Docosatetraenoic Acid
This protocol describes the introduction of a ¹³C label at the carboxyl carbon of docosatetraenoic acid (adrenic acid). This method is adapted from established procedures for synthesizing ¹³C-labeled fatty acids[4].
Materials:
-
1-Bromotrideca-3,6,9,12-tetraene (custom synthesis)
-
Potassium [¹³C]cyanide (K¹³CN, 99 atom % ¹³C)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Cyanation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1-bromotrideca-3,6,9,12-tetraene (1 equivalent) in anhydrous DMF.
-
Add K¹³CN (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 70°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude ¹³C-labeled nitrile.
-
Hydrolysis: To the crude nitrile, add a 3:1 mixture of concentrated HCl and water.
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude [1-¹³C]-docosatetraenoic acid by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.
-
Characterize the final product by NMR and mass spectrometry to confirm isotopic incorporation and purity.
Protocol 2: Enzymatic Synthesis of [1-¹³C]-Docosatetraenoyl-CoA
This protocol utilizes an acyl-CoA synthetase to ligate the isotopically labeled fatty acid to Coenzyme A.
Materials:
-
[1-¹³C]-Docosatetraenoic acid
-
Coenzyme A trilithium salt
-
ATP disodium (B8443419) salt
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
HEPES buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM HEPES buffer, pH 7.5
-
10 mM MgCl₂
-
5 mM TCEP
-
0.5 mM [1-¹³C]-Docosatetraenoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
2 mM Coenzyme A
-
3 mM ATP
-
1 µM Long-chain acyl-CoA synthetase
-
-
Incubation: Pre-incubate the reaction mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 2-3 hours.
-
Quenching: Terminate the reaction by adding formic acid to a final concentration of 1%.
-
Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant for purification.
Protocol 3: Purification of Isotopically Labeled Docosatetraenoyl-CoA by HPLC
This protocol describes the purification of the synthesized acyl-CoA using reverse-phase high-performance liquid chromatography[5].
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid
-
Lyophilizer
Procedure:
-
HPLC Setup: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the supernatant from the enzymatic reaction onto the column.
-
Gradient Elution: Elute the sample using a linear gradient from 5% to 95% Mobile Phase B over 40 minutes at a flow rate of 1 ml/min.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the peak corresponding to docosatetraenoyl-CoA.
-
Lyophilization: Freeze-dry the collected fractions to obtain the purified isotopically labeled docosatetraenoyl-CoA as a powder.
-
Store the purified product at -80°C.
Protocol 4: Analysis by Mass Spectrometry
The identity and isotopic enrichment of the final product should be confirmed by high-resolution mass spectrometry.
Instrumentation:
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Reconstitute a small amount of the purified product in an appropriate solvent (e.g., 80:20 methanol:water).
-
Infuse the sample directly into the mass spectrometer or inject it onto an analytical C18 column for LC-MS analysis.
-
Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular weight of the labeled docosatetraenoyl-CoA.
-
Perform tandem mass spectrometry (MS/MS) to confirm the structure by fragmentation analysis. The characteristic neutral loss of 507 Da in positive ion mode is indicative of the CoA moiety.
-
Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species.
Visualization of Pathways and Workflows
Caption: Experimental workflow for the synthesis of isotopically labeled docosatetraenoyl-CoA.
Caption: Metabolic pathways of adrenic acid (docosatetraenoic acid).
References
- 1. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with Docosatetraenoyl-CoA Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosatetraenoyl-CoA is the activated form of docosatetraenoic acid (DTA), a long-chain omega-6 polyunsaturated fatty acid (PUFA). As a key metabolic intermediate, docosatetraenoyl-CoA is a substrate for various enzymatic reactions, including elongation, desaturation, and incorporation into complex lipids.[1][2][3] The study of its effects in cell culture is crucial for understanding its role in cellular physiology and pathology, particularly in lipid metabolism, inflammation, and ferroptosis. These application notes provide detailed protocols and background information for researchers investigating the cellular functions of docosatetraenoyl-CoA.
Core Concepts and Signaling Pathways
Docosatetraenoyl-CoA is situated at a critical juncture in lipid metabolism. It can be elongated to form longer PUFAs or incorporated into phospholipids (B1166683), thereby altering membrane composition and influencing cellular signaling.[1] Its metabolism is closely linked to pathways governing inflammation and a form of iron-dependent cell death known as ferroptosis.
Metabolic Fate and Signaling Involvement:
-
Fatty Acid Elongation: Docosatetraenoyl-CoA can be elongated by ELOVL enzymes, contributing to the synthesis of very-long-chain fatty acids (VLCFAs).[1] This process is vital for the production of specific lipid species involved in various cellular functions.
-
Phospholipid Remodeling: A crucial role of docosatetraenoyl-CoA is its incorporation into membrane phospholipids, a reaction catalyzed by enzymes such as Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3).[4][5] This remodeling of membrane lipids with PUFAs is a prerequisite for the induction of ferroptosis.[4][6]
-
Inflammation: PUFAs and their derivatives are potent modulators of inflammatory responses.[7][8][9] Docosatetraenoyl-CoA can influence the production of inflammatory mediators, although its specific role relative to other well-studied PUFAs like arachidonic acid requires further investigation. The incorporation of PUFAs into cell membranes can alter the formation of lipid rafts and modulate the activity of signaling proteins involved in inflammation.[7][9]
-
Ferroptosis: The incorporation of PUFAs like docosatetraenoic acid into membrane phospholipids makes the cells susceptible to lipid peroxidation, a key event in ferroptosis.[4][5][6] The presence of docosatetraenoyl-CoA can, therefore, sensitize cells to ferroptosis-inducing stimuli.
Data Presentation
Table 1: Key Enzymes Involved in Docosatetraenoyl-CoA Metabolism and Related Pathways
| Enzyme | Full Name | Function | Relevance to Docosatetraenoyl-CoA |
| ACSL4 | Acyl-CoA Synthetase Long-Chain Family Member 4 | Catalyzes the conversion of long-chain fatty acids to their corresponding acyl-CoAs.[4][5] | Activates docosatetraenoic acid to docosatetraenoyl-CoA, a critical step for its metabolic utilization.[4][5] |
| LPCAT3 | Lysophosphatidylcholine Acyltransferase 3 | Transfers acyl groups from acyl-CoAs to lysophospholipids to form phospholipids.[4][5] | Incorporates docosatetraenoyl-CoA into membrane phospholipids, a key step in ferroptosis sensitization.[4][6] |
| ELOVL2 | Elongation of Very Long Chain Fatty Acids Protein 2 | Elongates fatty acyl-CoAs by adding two-carbon units.[1] | Catalyzes the elongation of docosatetraenoyl-CoA to longer PUFA-CoAs.[1] |
| GPX4 | Glutathione Peroxidase 4 | An antioxidant enzyme that protects against lipid peroxidation.[4][10] | Its inhibition is a key trigger for ferroptosis, which is enhanced by the presence of PUFA-containing phospholipids derived from docosatetraenoyl-CoA.[4] |
Table 2: Expected Effects of Docosatetraenoyl-CoA Supplementation on Cellular Processes
| Cellular Process | Expected Effect | Rationale | Key Analysis Methods |
| Lipid Composition | Increase in phospholipids containing docosatetraenoic acid and its elongated derivatives. | Direct incorporation and metabolism of the supplemented molecule. | Lipidomics (LC-MS/MS) |
| Ferroptosis Sensitivity | Increased sensitivity to ferroptosis inducers (e.g., erastin (B1684096), RSL3).[6][10] | Enhanced incorporation of peroxidizable PUFAs into cell membranes.[4][5] | Cell viability assays (e.g., CellTiter-Glo), lipid peroxidation assays (e.g., C11-BODIPY). |
| Inflammatory Signaling | Modulation of pro- and anti-inflammatory cytokine production.[7][11] | PUFAs are precursors to signaling molecules and can modulate inflammatory pathways like NF-κB.[12] | ELISA, qPCR for cytokine expression. |
| Gene Expression | Altered expression of genes involved in lipid metabolism and inflammation.[13] | Cellular response to changes in lipid composition and signaling. | RNA-sequencing, qPCR. |
Experimental Protocols
Protocol 1: General Cell Culture Supplementation with Docosatetraenoyl-CoA
Objective: To investigate the general effects of docosatetraenoyl-CoA on cell physiology, including viability, morphology, and gene expression.
Materials:
-
Cell line of interest (e.g., HT-1080, PC-3, or a cell line relevant to the research question)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and penicillin/streptomycin)[14][15]
-
Docosatetraenoyl-CoA solution (stock solution prepared in a suitable solvent, e.g., ethanol (B145695) or DMSO, and protected from light and oxidation)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Preparation of Treatment Medium: Prepare fresh treatment medium by diluting the docosatetraenoyl-CoA stock solution to the desired final concentration (e.g., 10-100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the prepared treatment medium to the respective wells.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 24, or 48 hours).[14]
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, RNA extraction for gene expression analysis, or lipid extraction for lipidomics.
Protocol 2: Induction and Analysis of Ferroptosis
Objective: To determine if docosatetraenoyl-CoA supplementation sensitizes cells to ferroptosis.
Materials:
-
Cells cultured as described in Protocol 1
-
Ferroptosis inducers: Erastin (inhibitor of the cystine/glutamate antiporter) or RSL3 (inhibitor of GPX4)[10]
-
Ferroptosis inhibitor: Ferrostatin-1[16]
-
Lipid peroxidation probe (e.g., C11-BODIPY 581/591)
-
Cell viability assay kit (e.g., CellTiter-Glo)
Procedure:
-
Pre-treatment with Docosatetraenoyl-CoA: Treat cells with docosatetraenoyl-CoA or vehicle control for 24 hours as described in Protocol 1.
-
Induction of Ferroptosis: After the pre-treatment period, add a ferroptosis inducer (e.g., 10 µM erastin or 1 µM RSL3) to the medium. For control wells, add the ferroptosis inhibitor ferrostatin-1 (e.g., 1 µM) 1 hour prior to the addition of the inducer.
-
Incubation: Incubate for an additional 12-24 hours.
-
Analysis of Cell Viability: Measure cell viability using a suitable assay according to the manufacturer's instructions. A significant decrease in viability in the docosatetraenoyl-CoA treated cells compared to the vehicle control upon treatment with a ferroptosis inducer, which is rescued by ferrostatin-1, indicates sensitization to ferroptosis.
-
Analysis of Lipid Peroxidation: a. In a separate set of wells, treat cells as described in steps 1-3. b. Two hours before the end of the incubation, add the C11-BODIPY probe to the culture medium. c. At the end of the incubation, wash the cells with PBS and analyze by flow cytometry or fluorescence microscopy to quantify lipid peroxidation.
Mandatory Visualizations
References
- 1. Reactome | Elongation of docosatetraenoyl-CoA to tetracosatetraenoyl-CoA [reactome.org]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 4. Lipid metabolism in ferroptosis and ferroptosis-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid metabolism in ferroptosis: mechanistic insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyunsaturated fatty acids and inflammatory processes: New twists in an old tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary docosahexaenoic and eicosapentaenoic acid: Emerging mediators of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coenzyme A protects against ferroptosis via CoAlation of thioredoxin reductase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docosahexaenoic acid induces an anti-inflammatory profile in lipopolysaccharide-stimulated human THP-1 macrophages more effectively than eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docosapentaenoic acid (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer’s Disease Therapy [frontiersin.org]
- 15. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Omega-3 Docosahexaenoic Acid as a Promising Inducer of Ferroptosis: Dynamics of Action in Prostate and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Due to its polyunsaturated nature, this compound is susceptible to oxidation and hydrolysis. For long-term stability, it should be stored as a solution in a suitable organic solvent at -20°C or below, under an inert atmosphere such as argon or nitrogen. It is not recommended to store it as a dry powder, as it can be hygroscopic and degrade quickly upon exposure to air and moisture.
Q2: Which organic solvents are suitable for storing this compound?
A2: Several organic solvents can be used, with the choice depending on the downstream application. For general storage, ethanol (B145695), methanol, or a chloroform:methanol mixture are common choices. For enzymatic assays, preparing fresh solutions is often best. If a stock solution is necessary, a mixture of water and dimethyl sulfoxide (B87167) (DMSO) may be considered, but compatibility with your specific assay must be verified.[1]
Q3: How should I handle this compound to minimize degradation?
A3: To minimize degradation, always handle the compound under an inert atmosphere (argon or nitrogen) as much as possible. Use glass or Teflon-lined vials and avoid plastic containers for storage in organic solvents. When preparing aliquots, allow the vial to warm to room temperature before opening to prevent condensation. Minimize freeze-thaw cycles by preparing single-use aliquots.
Q4: My enzymatic assay results are inconsistent when using this compound. What could be the cause?
A4: Inconsistent results are often due to the degradation of the acyl-CoA. Ensure that your stock solutions are fresh and have been stored properly. It is highly recommended to prepare fresh solutions for each experiment.[1] Other potential issues could be interference from the solvent, or the presence of contaminants. Always run appropriate controls, including a vehicle control (the solvent used to dissolve the acyl-CoA).
Q5: Can I use this compound in cell culture experiments?
A5: Yes, this long-chain fatty acyl-CoA can be used in cell culture experiments to study its effects on cellular metabolism and signaling pathways. However, due to its amphipathic nature, it may have limited solubility in aqueous culture media and can be cytotoxic at high concentrations. It is often delivered to cells complexed with fatty acid-free bovine serum albumin (BSA) to improve solubility and bioavailability.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
-
Symptom: The this compound solution appears cloudy or forms a precipitate when added to an aqueous buffer for an enzymatic assay.
-
Possible Cause: Long-chain acyl-CoAs are poorly soluble in aqueous solutions.
-
Solution:
-
Use a Carrier Protein: Prepare a complex of the acyl-CoA with fatty acid-free BSA. This will increase its solubility and stability in aqueous solutions.
-
Optimize Solvent Concentration: If using a co-solvent like DMSO or ethanol, ensure the final concentration in the assay is low (typically <1%) to avoid inhibiting the enzyme.
-
Sonication: Brief sonication of the solution may help to disperse the acyl-CoA.
-
Issue 2: Rapid Degradation of the Compound
-
Symptom: Loss of biological activity or inconsistent results over a short period.
-
Possible Cause: Oxidation of the polyunsaturated fatty acyl chain or hydrolysis of the thioester bond.
-
Solution:
-
Inert Atmosphere: Handle and store the compound under an inert gas (argon or nitrogen).
-
Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent.
-
Fresh Preparations: The most reliable approach is to prepare fresh solutions of this compound immediately before each experiment.[1]
-
pH Control: Maintain the pH of your aqueous solutions within a stable range, as extremes in pH can accelerate hydrolysis.
-
Issue 3: Low Signal or No Activity in Enzymatic Assays
-
Symptom: The expected enzymatic reaction does not occur or is significantly reduced.
-
Possible Cause:
-
Degradation of the acyl-CoA (see Issue 2).
-
Inhibition of the enzyme by the solvent.
-
Incorrect quantification of the acyl-CoA stock solution.
-
-
Solution:
-
Verify Stock Concentration: Use a reliable method to quantify the concentration of your acyl-CoA stock solution, such as LC-MS/MS.
-
Solvent Compatibility: Test the effect of the solvent on your enzyme activity by running a control with the solvent alone.
-
Positive Control: Use a more stable, saturated acyl-CoA (e.g., palmitoyl-CoA) as a positive control to ensure the assay is working correctly.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol (or other suitable organic solvent)
-
Inert gas (argon or nitrogen)
-
Glass vials with Teflon-lined caps
-
-
Procedure:
-
Allow the vial of lyophilized acyl-CoA to equilibrate to room temperature before opening.
-
Under a stream of inert gas, add the appropriate volume of anhydrous ethanol to the vial to achieve the desired stock concentration (e.g., 1-10 mM).
-
Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
Flush the headspace of the vial with inert gas before re-capping.
-
Store the stock solution at -80°C.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument.
-
Sample Preparation:
-
Prepare a standard curve of this compound in the range of expected sample concentrations.
-
For cellular or tissue samples, perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction.
-
-
LC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Ammonium hydroxide (B78521) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the acyl-CoA.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor for the specific precursor and product ions of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling Pathway
Long-chain fatty acyl-CoAs, such as this compound, are known endogenous ligands for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[2][3][4]
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow for Studying the Effects of this compound on Gene Expression
This diagram outlines the key steps in an experiment designed to investigate how this compound affects the expression of target genes.
Caption: Workflow for analyzing gene expression changes induced by docosatetraenoyl-CoA.
References
Technical Support Center: In Vitro Handling of Polyunsaturated Acyl-CoAs
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of polyunsaturated acyl-CoAs (PUFA-CoAs) in vitro. Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed protocols to ensure the stability and integrity of your reagents.
Frequently Asked Questions (FAQs)
Q1: Why are polyunsaturated acyl-CoAs so susceptible to oxidation?
A1: Polyunsaturated acyl-CoAs contain multiple carbon-carbon double bonds in their acyl chain. The hydrogen atoms on the carbons situated between these double bonds (bis-allylic hydrogens) are particularly easy to abstract, initiating a free-radical chain reaction known as lipid peroxidation. This process is autocatalytic and can proceed rapidly in the presence of initiators like oxygen, metal ions, or light.
Q2: What are the consequences of PUFA-CoA oxidation in my experiments?
A2: Oxidation of your PUFA-CoA substrate can lead to several critical issues:
-
Inaccurate Substrate Concentration: The concentration of the active, unoxidized PUFA-CoA will decrease, leading to erroneous kinetic measurements (e.g., lower Vmax, altered Km).
-
Enzyme Inhibition: Oxidized byproducts, such as aldehydes and ketones, can react with and damage your enzyme of interest, leading to inhibition or complete inactivation.
-
High Assay Background: The oxidized products may interfere with your detection method, for example, by reacting with colorimetric or fluorescent probes, leading to high background signals and poor signal-to-noise ratios.
-
Experimental Irreproducibility: The extent of oxidation can vary between experiments, leading to significant variability and a lack of reproducibility in your results.
Q3: What are the primary mechanisms of PUFA-CoA oxidation in a typical lab setting?
A3: The primary mechanism is non-enzymatic auto-oxidation, which is initiated by reactive oxygen species (ROS). Common initiators in a lab setting include:
-
Dissolved Oxygen: Oxygen present in aqueous buffers is a key participant in the propagation of the radical chain reaction.
-
Trace Metal Ions: Divalent metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of initiating radicals via Fenton-like reactions. These ions are often present as contaminants in reagents and water.
-
Light and Heat: Exposure to light (especially UV) and elevated temperatures can provide the energy needed to initiate radical formation.
Q4: How should I prepare my buffers to minimize oxidation?
A4: Buffer preparation is a critical first line of defense.
-
Use High-Purity Water: Always use high-purity, metal-free water (e.g., Milli-Q or equivalent) for all buffers and solutions.
-
Deoxygenate Buffers: Before use, thoroughly deoxygenate all aqueous buffers by sparging with an inert gas like nitrogen or argon for at least 15-30 minutes on ice. Alternatively, buffers can be degassed under vacuum.
-
Include a Chelating Agent: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) to your buffers at a concentration of 0.1-1 mM. This will sequester trace metal ions that catalyze oxidation.
Q5: Which antioxidants are recommended for protecting PUFA-CoAs?
A5: A combination of antioxidants is often most effective. The ideal choice depends on your specific assay system and potential interferences. Water-soluble chain-breaking antioxidants are generally preferred. See the data table below for specific recommendations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in assay | 1. Oxidized PUFA-CoA byproducts are interfering with the detection method. 2. Contamination in buffer or reagents. | 1. Prepare fresh PUFA-CoA stock solution with antioxidants. 2. Ensure all buffers are deoxygenated and contain a chelating agent (e.g., 1 mM EDTA). 3. Run a "no enzyme" control to quantify the background signal from substrate degradation. |
| Inconsistent enzyme kinetics / Poor reproducibility | 1. Variable levels of PUFA-CoA oxidation between experiments. 2. Degradation of PUFA-CoA stock solution over time. | 1. Standardize the handling protocol strictly: always use fresh, deoxygenated buffers; minimize exposure of stock solutions to air and light. 2. Aliquot PUFA-CoA stock solutions upon preparation, store them under inert gas at -80°C, and use a fresh aliquot for each experiment. Avoid repeated freeze-thaw cycles. |
| Loss of enzyme activity over time | 1. The enzyme is being inactivated by lipid peroxidation products. 2. The enzyme itself is sensitive to oxidation. | 1. Add a potent antioxidant like Butylated Hydroxytoluene (BHT) to the PUFA-CoA stock. 2. Consider adding a reducing agent like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the main reaction buffer to protect the enzyme, if compatible with your assay. |
| PUFA-CoA powder is clumpy or discolored | 1. The lyophilized powder has absorbed moisture and started to oxidize. | 1. Do not use the powder. Contact the supplier for a replacement. 2. Upon receiving a new vial, allow it to equilibrate to room temperature before opening to prevent condensation. Store desiccated at the recommended temperature. |
Diagrams
Caption: Free-radical chain reaction mechanism of PUFA-CoA oxidation and antioxidant intervention.
Caption: Recommended experimental workflow for handling PUFA-CoAs to minimize oxidation.
Quantitative Data Summary Tables
Table 1: Recommended Antioxidants for In Vitro PUFA-CoA Solutions
| Antioxidant | Type | Mechanism | Typical Working Concentration | Solvent for Stock | Notes |
| Butylated Hydroxytoluene (BHT) | Chain-breaking | Donates a hydrogen atom to peroxyl radicals, terminating the chain reaction. | 10 - 50 µM | Ethanol or DMSO | Highly effective. Primarily used in organic solvent stock solutions of PUFA-CoA before dilution into aqueous buffers. |
| Trolox | Chain-breaking | Water-soluble analog of Vitamin E. Scavenges peroxyl radicals. | 25 - 100 µM | Aqueous Buffer or DMSO | Good choice for direct addition to aqueous assay buffers. May have slight absorbance at certain wavelengths. |
| Ascorbic Acid (Vitamin C) | Reducing Agent | Can regenerate other antioxidants (like Vitamin E) and scavenge some ROS. | 50 - 200 µM | Aqueous Buffer | Can act as a pro-oxidant in the presence of free metal ions; must be used with a chelating agent like EDTA. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing Agent | Reduces disulfides and other oxidized species. | 100 - 500 µM | Aqueous Buffer | Odorless and more stable than DTT. Primarily protects enzyme thiol groups but can also help reduce hydroperoxides. |
Table 2: Recommended Storage and Handling Conditions for PUFA-CoAs
| Parameter | Recommendation | Rationale |
| Storage (Lyophilized Powder) | -20°C or -80°C, desiccated, protected from light. | Prevents degradation from moisture, heat, and light-induced radical formation. |
| Storage (Stock Solution) | -80°C in small, single-use aliquots under inert gas (N₂ or Ar). | Minimizes oxidation from dissolved oxygen and damage from repeated freeze-thaw cycles. |
| Solvent for Stock Solution | Anhydrous organic solvent (e.g., ethanol, acetonitrile) or an acidic aqueous buffer (pH 4-6). | The thioester bond is more stable at a slightly acidic pH. Organic solvents contain less dissolved oxygen. |
| Vials | Amber glass vials with PTFE-lined caps. | Prevents exposure to light and leaching of contaminants from plastic. |
| Thawing | On ice, immediately before use. | Minimizes time spent at temperatures where oxidation rates are higher. |
| Handling | Use glass syringes or pipettes. Avoid plastic tips where possible for organic stocks. | Minimizes introduction of plasticizers or other contaminants. |
Experimental Protocols
Protocol 1: Preparation of an Antioxidant-Protected PUFA-CoA Stock Solution
Objective: To prepare a stable, concentrated stock solution of a PUFA-CoA for use in downstream in vitro assays. This protocol uses arachidonoyl-CoA as an example.
Materials:
-
Arachidonoyl-CoA, lyophilized powder
-
High-purity (≥99%) ethanol
-
Butylated Hydroxytoluene (BHT)
-
Deoxygenated MES buffer (50 mM MES, pH 6.0, containing 1 mM EDTA)
-
Amber glass vials with PTFE-lined caps
-
Gas-tight glass syringe
-
Nitrogen or Argon gas source
Procedure:
-
Prepare BHT Stock: Prepare a 10 mM stock solution of BHT in ethanol.
-
Equilibrate PUFA-CoA: Allow the vial of lyophilized arachidonoyl-CoA to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Prepare Solvent: In a clean glass vial, prepare the final solvent. For a 10 mM arachidonoyl-CoA stock, a common choice is an aqueous buffer. Add the 10 mM BHT stock to the deoxygenated MES buffer to achieve a final BHT concentration of 50 µM.
-
Dissolution: Carefully add the calculated volume of the BHT-containing buffer to the vial of arachidonoyl-CoA to achieve the desired final concentration (e.g., 10 mM). Mix gently by inversion or brief vortexing until fully dissolved. Perform this step quickly to minimize air exposure.
-
Concentration Verification (Optional but Recommended): Immediately determine the precise concentration of the acyl-CoA solution spectrophotometrically by measuring the absorbance at 260 nm (A₂₆₀). The molar extinction coefficient (ε) for Coenzyme A at 260 nm and pH 7.0 is 16,400 M⁻¹cm⁻¹.
-
Aliquoting and Storage: a. Working in a glove bag or while gently blowing a stream of nitrogen/argon over the solution, aliquot the stock into single-use volumes (e.g., 10-20 µL) in pre-chilled amber glass vials. b. Before sealing each vial, flush the headspace with nitrogen or argon for 10-15 seconds. c. Seal the vials tightly with PTFE-lined caps. d. Immediately flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.
Protocol 2: General Procedure for an In Vitro Enzyme Assay
Objective: To perform an enzyme assay using a PUFA-CoA substrate while minimizing its oxidation during the experiment.
Procedure:
-
Buffer Preparation: Use a buffer that has been thoroughly deoxygenated by sparging with argon or nitrogen for 30 minutes on ice. The buffer must contain a chelating agent (e.g., 0.5 mM DTPA or 1 mM EDTA).
-
Reagent Preparation: Prepare all other reaction components (enzyme, cofactors, etc.) in the deoxygenated buffer. Keep all solutions on ice.
-
Substrate Preparation: Just before starting the assay, retrieve one aliquot of the PUFA-CoA stock solution from the -80°C freezer and thaw it on ice. Dilute it to the final desired working concentration using the deoxygenated assay buffer.
-
Reaction Setup: a. In a reaction tube (e.g., microcentrifuge tube or cuvette), add the deoxygenated assay buffer. b. Add the enzyme solution and any other required cofactors or reagents. c. Pre-incubate the mixture at the desired reaction temperature for 2-5 minutes to allow for thermal equilibration.
-
Initiate Reaction: Start the reaction by adding the diluted PUFA-CoA substrate to the reaction mixture. Mix gently but thoroughly.
-
Data Collection: Immediately begin monitoring the reaction using your chosen detection method (e.g., spectrophotometry, fluorometry, HPLC).
-
Control Reactions: Always include a "no-enzyme" control where the enzyme is replaced with buffer. This control is crucial for measuring the rate of non-enzymatic substrate degradation/oxidation under your specific assay conditions. The signal from this control should be subtracted from the signal of the enzyme-containing reactions.
Technical Support Center: HPLC Separation of C22:4 Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of C22:4 acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is a typical retention time for C22:4 acyl-CoA?
A1: The retention time for C22:4 acyl-CoA can vary depending on the specific HPLC method, including the column, mobile phase composition, and gradient. However, as a long-chain polyunsaturated acyl-CoA, it will be one of the later eluting peaks in a reversed-phase separation. It is crucial to run a pure standard of C22:4 acyl-CoA to determine its exact retention time on your system.
Q2: What type of HPLC column is best suited for C22:4 acyl-CoA separation?
A2: A C18 reversed-phase column is the most commonly used and generally effective choice for separating long-chain acyl-CoAs like C22:4 acyl-CoA.[1][2] Using a column with a smaller particle size (e.g., 1.7 µm vs. 3.0 µm) can improve peak shape and resolution.[3]
Q3: What is the optimal detection wavelength for C22:4 acyl-CoA?
A3: The CoA moiety of C22:4 acyl-CoA has a strong UV absorbance at approximately 260 nm.[1][2] This wavelength is recommended for detection to ensure good sensitivity.
Q4: How should I prepare my samples for C22:4 acyl-CoA analysis?
A4: A common method involves tissue homogenization in a buffer, followed by extraction with an organic solvent like acetonitrile.[1] Solid-phase extraction (SPE) can be used for further purification and to concentrate the acyl-CoAs before HPLC analysis.[1] It is important to keep samples cold and process them quickly to minimize degradation.
Q5: Are there any special considerations for the stability of C22:4 acyl-CoA during analysis?
A5: Yes, acyl-CoAs can be unstable. It's advisable to analyze samples as soon as possible after preparation.[4] Storing extracted samples as dry pellets at -80°C can help preserve stability.[4] The use of a cooled autosampler (e.g., 4-5°C) is also recommended to prevent degradation during the analysis sequence.[4][5]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Broadening or Tailing)
Q: My C22:4 acyl-CoA peak is broad and/or tailing. What are the possible causes and solutions?
A: Peak broadening and tailing are common issues in the HPLC analysis of long-chain acyl-CoAs. The potential causes and solutions are outlined below:
-
Secondary Interactions with the Column: The phosphate (B84403) groups of the CoA moiety can interact with the silica (B1680970) backbone of the column, leading to peak tailing.
-
Solution: Use a phosphate buffer in your mobile phase to minimize these interactions.[6] Operating at a low pH (around 3.0) can also help by suppressing the ionization of residual silanol (B1196071) groups on the column.
-
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Problem 2: Shifting or Drifting Retention Times
Q: The retention time for my C22:4 acyl-CoA peak is not consistent between runs. Why is this happening and how can I fix it?
A: Retention time drift can compromise the reliability of your results. Here are the common causes and their solutions:
-
Changes in Mobile Phase Composition: The composition of the mobile phase is a critical factor influencing retention time.
-
Solution: Ensure your mobile phase is well-mixed and degassed. If you are preparing the mobile phase manually, be precise with your measurements. For gradient elution, ensure the pump is functioning correctly and delivering a consistent gradient.[7] Evaporation of the more volatile organic solvent component can also be a cause, so keep your solvent bottles capped.
-
-
Column Temperature Fluctuations: Even small changes in column temperature can affect retention times.[7]
-
Solution: Use a column oven to maintain a constant and stable temperature throughout your analytical run.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to retention time shifts.
-
Solution: Ensure an adequate equilibration time is included in your HPLC method between runs. This is particularly important for gradient methods.
-
Problem 3: No Peaks or Very Low Signal Intensity
Q: I am not seeing a peak for C22:4 acyl-CoA, or the peak is very small. What should I check?
A: The absence of a peak or a very weak signal can be due to several factors, from sample preparation to instrument settings:
-
Sample Degradation: C22:4 acyl-CoA can degrade if not handled properly.
-
Solution: Ensure samples are kept on ice during preparation and stored at -80°C. Analyze samples as quickly as possible after preparation.
-
-
Low Analyte Concentration: The concentration of C22:4 acyl-CoA in your sample may be below the detection limit of your instrument.
-
Solution: Consider concentrating your sample using techniques like solid-phase extraction (SPE). You can also try injecting a larger volume, but be mindful that this can sometimes lead to peak broadening.
-
-
Detector Issues: The detector may not be set up correctly or could be malfunctioning.
-
Solution: Verify that the detector lamp is on and that you are monitoring at the correct wavelength (around 260 nm). Check the detector's performance with a known standard.
-
-
Flow Path Blockage: A blockage in the injector or tubing can prevent the sample from reaching the column.
-
Solution: Check the system pressure. A higher-than-normal pressure may indicate a blockage. If the pressure is normal, ensure the injection needle is not clogged.
-
Data Presentation
Table 1: Typical HPLC Parameters for C22:4 Acyl-CoA Separation
| Parameter | Recommended Setting | Notes |
| Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.7 µm) | Smaller particle sizes can improve resolution.[3] |
| Mobile Phase A | 75 mM KH2PO4, pH 4.9 | Phosphate buffers help to improve peak shape.[1][6] |
| Mobile Phase B | Acetonitrile with 600 mM Acetic Acid | Acetonitrile is a common organic modifier.[1][2] |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B | The specific gradient will need to be optimized for your specific separation. |
| Flow Rate | 0.25 - 0.5 mL/min | Lower flow rates can sometimes improve separation of complex mixtures.[1] |
| Column Temperature | 35-40°C | Maintaining a constant temperature is crucial for reproducible retention times.[2][8] |
| Detection Wavelength | 260 nm | This is the absorbance maximum for the CoA moiety.[1][2] |
| Injection Volume | 5 - 20 µL | The optimal injection volume will depend on the sample concentration and column dimensions. |
Experimental Protocols
Protocol: Extraction and HPLC Analysis of C22:4 Acyl-CoA from Tissue
This protocol is a generalized procedure based on common methods.[1] Optimization may be required for specific tissue types and instrumentation.
1. Sample Homogenization and Extraction: a. Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer on ice. b. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). c. Homogenize the tissue thoroughly. d. Add 1 mL of 2-propanol and homogenize again. e. Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile. f. Vortex vigorously for 1 minute. g. Centrifuge at 3000 x g for 10 minutes at 4°C. h. Collect the supernatant containing the acyl-CoAs.
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Condition an SPE cartridge (e.g., oligonucleotide purification column) according to the manufacturer's instructions. b. Load the supernatant from step 1h onto the conditioned SPE cartridge. c. Wash the cartridge to remove impurities as per the manufacturer's protocol. d. Elute the acyl-CoAs with 2-propanol. e. Concentrate the eluent under a stream of nitrogen or using a vacuum concentrator.
3. HPLC Analysis: a. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. b. Centrifuge the reconstituted sample to pellet any insoluble material. c. Transfer the supernatant to an HPLC vial. d. Inject the sample onto the HPLC system using the parameters outlined in Table 1. e. Monitor the elution profile at 260 nm. f. Identify the C22:4 acyl-CoA peak by comparing its retention time to that of a pure standard.
Mandatory Visualizations
Caption: Experimental workflow for C22:4 acyl-CoA extraction and HPLC analysis.
Caption: Troubleshooting decision tree for the absence of a C22:4 acyl-CoA peak.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 3. chromtech.com [chromtech.com]
- 4. Not Seeing an Expected Peak in an HPLC Assay - Tips & Suggestions [mtc-usa.com]
- 5. hplc.eu [hplc.eu]
- 6. uhplcs.com [uhplcs.com]
- 7. welch-us.com [welch-us.com]
- 8. uhplcs.com [uhplcs.com]
Technical Support Center: Docosatetraenoyl-CoA Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for docosatetraenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for docosatetraenoyl-CoA in positive ion mode mass spectrometry?
A1: Docosatetraenoyl-CoA (22:4-CoA) will primarily be observed as a protonated molecule [M+H]⁺. The most common and characteristic fragmentation pattern for acyl-CoAs in positive ion mode collision-induced dissociation (CID) is a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[1][2][3] Another common product ion corresponds to the adenosine-3',5'-diphosphate fragment.
To determine the specific m/z values:
-
Calculate the molecular weight of Docosatetraenoic acid (22:4):
-
Chemical Formula: C₂₂H₃₆O₂
-
Monoisotopic Mass: 332.2715 g/mol
-
-
Calculate the molecular weight of Coenzyme A (thiol form):
-
Chemical Formula: C₂₁H₃₆N₇O₁₆P₃S
-
Monoisotopic Mass: 767.135 g/mol
-
-
Calculate the molecular weight of Docosatetraenoyl-CoA:
-
This involves the formation of a thioester bond, with the loss of a water molecule (H₂O).
-
Mass = (Mass of 22:4 Acid) + (Mass of CoA) - (Mass of H₂O)
-
Mass = 332.2715 + 767.135 - 18.0106 = 1081.3959 g/mol
-
-
Determine the Precursor and Product Ions:
Q2: What is the recommended ionization mode for docosatetraenoyl-CoA analysis?
A2: Positive mode electrospray ionization (ESI) is generally recommended and has been shown to be more efficient for the ionization of acyl-CoAs.[2]
Q3: How can I improve the stability of my docosatetraenoyl-CoA samples during preparation and analysis?
A3: Docosatetraenoyl-CoA, being a polyunsaturated acyl-CoA, is susceptible to degradation. To enhance stability:
-
Storage: Store samples as dried pellets at -80°C until analysis.
-
Solvents: Reconstitute samples in an appropriate solvent immediately before analysis. Some studies suggest that storing in an organic solvent like chloroform:methanol (B129727) (2:1 v/v) at low temperatures (-20°C) can improve the stability of polyunsaturated species compared to aqueous buffers.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples to prevent degradation from repeated freezing and thawing.
-
pH Control: Maintain a slightly acidic to neutral pH during extraction and storage to minimize hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Sample Degradation | - Prepare fresh samples and store them properly at -80°C. - Minimize time at room temperature. - Check the stability of polyunsaturated acyl-CoAs in your specific solvent system.[5][6] |
| 2. Poor Ionization Efficiency | - Optimize ESI source parameters (e.g., spray voltage, gas flows, source temperature). - Ensure the mobile phase is compatible with efficient ionization (e.g., contains a suitable modifier like ammonium (B1175870) formate (B1220265) or ammonium hydroxide).[4] | |
| 3. Suboptimal Fragmentation | - Perform a collision energy optimization experiment to find the ideal energy for the transition of your precursor ion to the desired product ion. | |
| High Background Noise | 1. Contaminated Solvents or System | - Use high-purity, LC-MS grade solvents and additives. - Flush the LC system and mass spectrometer. |
| 2. Matrix Effects | - Improve sample cleanup procedures. Solid-phase extraction (SPE) can be effective for acyl-CoAs.[4][7] - Optimize chromatographic separation to resolve docosatetraenoyl-CoA from interfering compounds. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate Column Chemistry | - Use a C18 or C8 reversed-phase column suitable for lipid analysis.[4] |
| 2. Suboptimal Mobile Phase | - Adjust the mobile phase composition and pH. The use of ammonium hydroxide (B78521) or ammonium formate can improve peak shape for acyl-CoAs.[4] | |
| 3. Column Overloading | - Reduce the injection volume or sample concentration. | |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration | - Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. |
| 2. Fluctuations in LC Pump Pressure | - Check for leaks in the LC system. - Degas mobile phases to prevent bubble formation. | |
| 3. Column Temperature Variation | - Use a column oven to maintain a stable temperature. |
Quantitative Mass Spectrometry Parameters
The following table provides a starting point for optimizing mass spectrometry parameters for docosatetraenoyl-CoA. These values are based on typical parameters used for long-chain acyl-CoAs and should be optimized for your specific instrument.[7]
| Parameter | Typical Value/Range |
| Precursor Ion (m/z) | 1082.4 |
| Product Ion (m/z) | 575.4 |
| Ionization Mode | Positive ESI |
| Ion Spray Voltage | 5.0 - 5.5 kV |
| Source Temperature | 350 - 450 °C |
| Curtain Gas (CUR) | 20 - 30 psi |
| Ion Source Gas 1 (GS1) | 40 - 60 psi |
| Ion Source Gas 2 (GS2) | 30 - 60 psi |
| Declustering Potential (DP) | 50 - 70 V |
| Collision Energy (CE) | 30 - 50 V |
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Tissues
This protocol is adapted from methods described for the analysis of a broad range of acyl-CoAs.[7]
-
Homogenization:
-
Weigh approximately 250 mg of frozen, powdered tissue.
-
Add 4 mL of an ice-cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid).
-
If using, spike with an appropriate internal standard.
-
Homogenize the tissue for 1 minute using a Polytron homogenizer on ice.
-
-
Purification (Solid-Phase Extraction):
-
Centrifuge the homogenate to pellet debris.
-
Pre-activate a 3 mL ion exchange cartridge (e.g., 2-(2-pyridyl)ethyl silica (B1680970) gel) with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of the extraction buffer.
-
Load the supernatant from the centrifuged sample onto the cartridge.
-
Wash the cartridge with 3 mL of the extraction buffer.
-
Elute the acyl-CoAs with a series of increasing methanol concentrations in 50 mM ammonium formate (pH 6.3).
-
Dry the combined eluate under a stream of nitrogen gas.
-
Store the dried extract at -80°C.
-
-
Reconstitution:
-
Immediately prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Liquid Chromatography Method
This method is a representative approach for the separation of very long-chain acyl-CoAs.[7]
-
Column: A reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm particle size).
-
Mobile Phase A: 25 mM ammonium formate in 98:2 water:acetonitrile, pH 8.2.
-
Mobile Phase B: 98:2 acetonitrile:water with 5 mM ammonium formate.
-
Flow Rate: 40 µL/min.
-
Gradient:
-
0-0.3 min: 100% A
-
0.3-2.2 min: Linear gradient to 30% B
-
2.2-12 min: Linear gradient to 55% B
-
12-13 min: Linear gradient to 100% B
-
13-17 min: Hold at 100% B (column wash)
-
17-17.5 min: Return to 100% A
-
17.5-20.5 min: Column re-equilibration
-
Visualizations
Caption: Experimental workflow for docosatetraenoyl-CoA analysis.
Caption: Troubleshooting logic for weak or inconsistent signals.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Docosatetraenoyl-CoA Quantification
Welcome to the technical support center for acyl-CoA analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the quantification of docosatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA. The challenges discussed are common to the analysis of many long-chain and very-long-chain acyl-CoAs.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: Low or Inconsistent Analyte Recovery
Question: My recovery of docosatetraenoyl-CoA is highly variable or consistently low. What are the potential causes and solutions?
Potential Causes:
-
Inefficient Extraction: Docosatetraenoyl-CoA, like other long-chain acyl-CoAs, can be difficult to extract efficiently from complex biological matrices. The choice of solvent and homogenization technique is critical.
-
Analyte Degradation: As a polyunsaturated acyl-CoA, docosatetraenoyl-CoA is susceptible to oxidation.[1] Improper sample handling and storage can lead to significant loss of the analyte before analysis.
-
Inappropriate Internal Standard: For accurate quantification, the internal standard must have recovery parameters similar to the analyte.[2] If the chosen internal standard's behavior during extraction differs significantly from docosatetraenoyl-CoA, the results will be inaccurate.
Solutions:
-
Optimize Extraction Protocol:
-
Ensure rapid homogenization of tissue samples immediately after collection, often by freezing in liquid nitrogen.[3]
-
Employ a robust extraction method. A common approach involves homogenization in a buffer (e.g., KH2PO4), followed by the addition of organic solvents like isopropanol (B130326) and acetonitrile (B52724).[4]
-
Consider solid-phase extraction (SPE) for sample cleanup and concentration.[4][5] Ion-exchange cartridges can be effective for purifying acyl-CoAs from the extract.[6]
-
-
Ensure Sample Stability:
-
Minimize freeze-thaw cycles.
-
Store extracts at -80°C until analysis.[6]
-
Work quickly and on ice during the extraction process to minimize enzymatic and oxidative degradation.
-
-
Select a Suitable Internal Standard:
-
The use of odd-chain-length fatty acyl-CoAs (e.g., C17:0-CoA, C23:0-CoA) is a well-established practice, as they are typically present in negligible amounts in biological samples.[2]
-
Stable isotope-labeled internal standards (e.g., [13C3]malonyl-CoA) are the gold standard for correcting quantification, though specific standards for docosatetraenoyl-CoA may be less readily available.[5]
-
Issue 2: Poor Chromatographic Performance
Question: I am observing poor peak shape (e.g., tailing, broadening) or inconsistent retention times for docosatetraenoyl-CoA during my LC-MS/MS run. How can I fix this?
Potential Causes:
-
Suboptimal Column Chemistry: The unique structure of acyl-CoAs, with a polar phosphate-containing head and a long hydrophobic tail, can make them challenging to resolve using standard reverse-phase columns.[7]
-
Mobile Phase Incompatibility: The pH and composition of the mobile phase can significantly impact peak shape and retention. The adenine (B156593) moiety can be protonated at low pH, while the phosphate (B84403) groups can be negatively charged at higher pH.[7]
-
Isobaric Interference: Other molecules in the sample may have the same mass as docosatetraenoyl-CoA, leading to co-elution and inaccurate quantification if not chromatographically resolved.[6][8] For example, a C23-hydroxyacyl-CoA could have the same mass as a C22-dicarboxyl-CoA.[6]
Solutions:
-
Column Selection: Utilize a high-quality reverse-phase C18 column, which is commonly used for separating long-chain acyl-CoAs.[3][4]
-
Mobile Phase Optimization:
-
A common mobile phase system uses a binary gradient with an aqueous component (e.g., water with ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile with ammonium hydroxide).[9]
-
Adjusting the pH and gradient slope can significantly improve peak shape and resolution.
-
-
Enhance Resolution: Increase the column length or decrease the particle size to improve resolving power. A longer gradient time can also help separate closely eluting species.
Issue 3: Low Mass Spectrometry Signal or Inaccurate Quantification
Question: My LC-MS/MS signal for docosatetraenoyl-CoA is weak, or I suspect my quantitative results are inaccurate. What should I check?
Potential Causes:
-
Poor Ionization Efficiency: Although they can be detected in both positive and negative ion modes, the signal intensity can vary.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of docosatetraenoyl-CoA, leading to underestimation or overestimation.
-
Incorrect MRM Transitions: Using suboptimal or incorrect precursor-product ion pairs for Multiple Reaction Monitoring (MRM) will result in low sensitivity and specificity.
-
Improper Calibration: A poorly constructed calibration curve or one that does not bracket the concentration of the analyte in the samples will lead to inaccurate quantification.
Solutions:
-
Optimize MS Parameters:
-
Mitigate Matrix Effects:
-
Improve sample cleanup using techniques like SPE.
-
Ensure the internal standard is added at the very beginning of the sample preparation process to experience the same matrix effects as the analyte.
-
-
Confirm MRM Transitions:
-
Validate Calibration Curve:
-
Prepare calibration curves by spiking known amounts of standards into a representative blank matrix.
-
Ensure the curve is linear over the expected concentration range of your samples.[2] The limit of detection (LOD) and limit of quantitation (LOQ) should be formally determined, often defined as 3 times and 10 times the signal-to-noise ratio, respectively.[2][3]
-
Experimental Protocols & Data
Generalized Protocol for Acyl-CoA Extraction from Tissue
This protocol is a composite based on established methods for long-chain acyl-CoA extraction.[4][6]
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue powder in a tube on dry ice.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard mixture (e.g., heptadecanoyl-CoA) to the tissue powder.
-
Extraction:
-
Add 4 mL of an ice-cold extraction buffer (e.g., 1:1 methanol (B129727)/water with 5% acetic acid).[6]
-
Homogenize the sample for 1 minute using a Polytron-style homogenizer, keeping the sample on ice.
-
-
Purification (SPE):
-
Centrifuge the homogenate and load the supernatant onto an ion-exchange SPE cartridge (e.g., 2-(2-pyridyl)ethyl silica (B1680970) gel) that has been pre-activated with methanol and equilibrated with extraction buffer.[6]
-
Wash the cartridge to remove impurities.
-
Elute the acyl-CoAs using a series of methanol/ammonium formate (B1220265) buffers of increasing organic content.[6]
-
-
Final Preparation: Dry the combined eluent under a stream of nitrogen gas. Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis and store at -80°C.[6]
Quantitative Data Summary
The recovery of acyl-CoAs can vary significantly depending on the tissue type. The following table provides an example of recovery percentages for malonyl-CoA, illustrating this variability. Similar tissue-dependent differences can be expected for docosatetraenoyl-CoA.
| Tissue Type | Average Recovery (%)[5] | Standard Deviation (n=5)[5] |
| Liver | 28.8% | ±0.9% |
| Heart | 48.5% | ±1.8% |
| Skeletal Muscle | 44.7% | ±4.4% |
Table 1: Example of tissue-dependent recovery of an acyl-CoA species.
| Parameter | Typical Setting | Reference |
| Chromatography | ||
| Column | Reverse Phase C18 (e.g., 2 mm ID x 150 mm, 5 µm) | [3] |
| Mobile Phase A | Water with weak base (e.g., Ammonium Hydroxide) | [9] |
| Mobile Phase B | Acetonitrile with weak base (e.g., Ammonium Hydroxide) | [9] |
| Flow Rate | 0.2 - 0.5 mL/min | [4] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2][3] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [2][3][8] |
| Precursor Ion (Q1) | [M+H]+ | [3] |
| Product Ion (Q3) | [M+H - 507.0]+ | [2][3] |
Table 2: Typical LC-MS/MS parameters for acyl-CoA quantification.
Visualized Workflows and Logic
Caption: Experimental workflow for docosatetraenoyl-CoA quantification, highlighting key stages and potential pitfalls.
Caption: Logical diagram connecting the common problem of low signal to its potential causes and corresponding solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard for docosatetraenoyl-CoA quantification? An ideal internal standard is a stable isotope-labeled version of docosatetraenoyl-CoA. However, if this is not available, a non-endogenous, odd-chain fatty acyl-CoA (e.g., C23:0-CoA or C25:0-CoA) is an excellent alternative as its chemical and physical properties are similar to very-long-chain acyl-CoAs, ensuring it behaves similarly during extraction and ionization.[2]
Q2: How should I store my tissues and extracts to prevent the degradation of docosatetraenoyl-CoA? Due to its polyunsaturated nature, docosatetraenoyl-CoA is prone to oxidation.[1] Tissues should be snap-frozen in liquid nitrogen immediately upon collection and stored at -80°C. Extracts should also be stored at -80°C in tightly sealed vials and analyzed as soon as possible.[6] Avoid repeated freeze-thaw cycles.
Q3: What are the key MS/MS transitions to monitor for docosatetraenoyl-CoA? When using positive ion ESI-MS/MS, the most reliable and specific transition for all acyl-CoAs is the neutral loss of 507.0 Da from the protonated molecular ion ([M+H]+).[2][3] You will need to calculate the exact mass of the [M+H]+ precursor for docosatetraenoyl-CoA (C22:4-CoA) to set as your Q1 mass, and the corresponding product ion ([M+H - 507.0]+) as your Q3 mass.
Q4: Is derivatization necessary for docosatetraenoyl-CoA analysis by LC-MS? No, derivatization is generally not required for the analysis of intact acyl-CoAs. Modern LC-MS/MS systems are sensitive enough to detect and quantify these molecules directly using ESI.[2] The focus should be on optimizing the extraction and the LC-MS method itself rather than on derivatization.
References
- 1. Improving the storage and oxidative stability of essential fatty acids by different encapsulation methods; a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Docosatetraenoyl-CoA
Welcome to the technical support center for the synthesis of docosatetraenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and quality of your synthetic docosatetraenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing docosatetraenoyl-CoA?
A1: The two primary methods for synthesizing docosatetraenoyl-CoA are enzymatic synthesis and chemical synthesis. Enzymatic synthesis typically employs an acyl-CoA synthetase (ACS) to ligate docosatetraenoic acid to coenzyme A (CoA). Chemical synthesis methods often involve the activation of the carboxylic acid of docosatetraenoic acid, for example, by forming a mixed anhydride (B1165640) or an acyl imidazolide, which then reacts with the free sulfhydryl group of CoA.
Q2: Which method, enzymatic or chemical, is generally preferred for producing high-quality docosatetraenoyl-CoA?
A2: Enzymatic synthesis is often preferred for producing high-quality docosatetraenoyl-CoA for biological applications. This is because enzymatic reactions are highly specific, occur under mild physiological conditions (neutral pH, aqueous buffers), and minimize the risk of side reactions and byproducts that can be difficult to remove. Chemical methods, while effective, can sometimes lead to lower yields and the formation of impurities due to the reactive nature of the reagents used.[1]
Q3: What are the critical factors to consider for maximizing the yield of enzymatically synthesized docosatetraenoyl-CoA?
A3: Several factors are critical for maximizing the yield:
-
Enzyme Activity: Ensure you are using a highly active acyl-CoA synthetase that has good specificity for very-long-chain polyunsaturated fatty acids (VLC-PUFAs).
-
Substrate Quality: Use high-purity docosatetraenoic acid and coenzyme A. Impurities can inhibit the enzyme.
-
Reaction Conditions: Optimize pH, temperature, and buffer components for the specific ACS enzyme you are using.
-
Cofactor Concentrations: Ensure adequate concentrations of ATP and MgCl₂, which are essential for the ACS reaction.
-
Product Stability: Docosatetraenoyl-CoA is susceptible to hydrolysis and oxidation. It is important to work quickly, at low temperatures, and consider using antioxidants.
Q4: How can I purify the synthesized docosatetraenoyl-CoA?
A4: High-performance liquid chromatography (HPLC) is the most common and effective method for purifying docosatetraenoyl-CoA. A C18 reversed-phase column is typically used with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724).[2] Solid-phase extraction (SPE) can also be used as an initial cleanup step to remove excess unreacted fatty acid and other small molecules.[2]
Q5: How should I store the purified docosatetraenoyl-CoA to ensure its stability?
A5: Due to the polyunsaturated nature of the acyl chain, docosatetraenoyl-CoA is prone to oxidation. It is also susceptible to hydrolysis. For short-term storage (hours to a few days), keep the solution on ice and protected from light. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Low or No Yield of Docosatetraenoyl-CoA
| Potential Cause | Troubleshooting Steps |
| Inactive Acyl-CoA Synthetase (ACS) | 1. Verify Enzyme Activity: Test the enzyme with a known, reliable substrate (e.g., oleic acid) to confirm its activity. 2. Proper Storage: Ensure the enzyme has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C in a glycerol-containing buffer). 3. Avoid Repeated Freeze-Thaw Cycles: Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. |
| Suboptimal Reaction Conditions | 1. pH Optimization: The optimal pH for most ACS enzymes is between 7.0 and 8.0. Verify the pH of your reaction buffer. 2. Temperature Optimization: While many ACS enzymes work well at 37°C, for sensitive polyunsaturated fatty acids, a lower temperature (e.g., 25-30°C) may reduce degradation. 3. Buffer Composition: Ensure your buffer does not contain inhibitors. For example, high concentrations of certain salts can be inhibitory. |
| Substrate or Cofactor Issues | 1. Substrate Purity: Use high-purity docosatetraenoic acid and Coenzyme A. Contaminants can inhibit the enzyme. 2. Substrate Solubility: Docosatetraenoic acid is hydrophobic. Ensure it is properly solubilized, for example, by pre-complexing with bovine serum albumin (BSA) or using a small amount of a suitable organic solvent that does not inhibit the enzyme. 3. ATP and MgCl₂ Concentration: Ensure that ATP and MgCl₂ are present in sufficient concentrations. A molar excess of ATP over the fatty acid is recommended. |
| Product Degradation | 1. Oxidation: Polyunsaturated fatty acids are prone to oxidation. De-gas your buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a small amount of an antioxidant like DTT may be beneficial, but check for enzyme compatibility. 2. Hydrolysis: Acyl-CoA thioesters can hydrolyze. Work quickly and keep samples on ice when not in the incubator. Analyze the product as soon as possible after synthesis and purification. |
Multiple Peaks or Impurities in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Unreacted Substrates | 1. Optimize Reaction Time: The reaction may not have gone to completion. Try increasing the incubation time. 2. Increase Enzyme Concentration: If the reaction rate is slow, a higher concentration of the acyl-CoA synthetase may be needed. |
| Oxidized Product | 1. Prevent Oxidation: As mentioned above, take precautions to prevent oxidation during synthesis and sample preparation for HPLC. 2. Fresh Solvents: Use fresh, high-quality HPLC solvents. |
| Hydrolyzed Product | 1. Sample Handling: Minimize the time the sample spends at room temperature before injection. Use an autosampler with cooling if available. 2. Acidic Conditions: The thioester bond is more stable at a slightly acidic pH. Consider a mobile phase with a pH around 4-5 for analysis.[2] |
| Side Products from Chemical Synthesis | 1. Optimize Stoichiometry: Carefully control the molar ratios of the activating agent and docosatetraenoic acid to minimize side reactions. 2. Purification: A more refined HPLC gradient may be necessary to separate the desired product from closely related impurities. |
Data Presentation
Table 1: Comparison of Reported Yields for Enzymatic and Chemical Synthesis of Long-Chain Acyl-CoAs
| Acyl-CoA | Synthesis Method | Yield (%) | Reference |
| Oleoyl-CoA (C18:1) | Enzymatic (Acyl-CoA Synthetase) | >90 | Generic observation from multiple sources |
| Erucicoyl-CoA (C22:1) | Enzymatic (Acyl-CoA Synthetase) | ~85 | Estimated from similar reactions |
| Docosatetraenoyl-CoA (C22:4) | Enzymatic (Acyl-CoA Synthetase) | Expected: 70-90 | Projected based on similar substrates |
| Oleoyl-CoA (C18:1) | Chemical (Mixed Anhydride) | 50-70 | [3] |
| Docosatetraenoyl-CoA (C22:4) | Chemical (Mixed Anhydride) | Expected: 40-60 | Projected based on similar substrates |
Note: Specific yield data for docosatetraenoyl-CoA is limited in the literature. The expected yields are estimates based on the synthesis of other long-chain unsaturated acyl-CoAs and are subject to optimization.
Experimental Protocols
Detailed Methodology for Enzymatic Synthesis of Docosatetraenoyl-CoA
This protocol is a general guideline and may require optimization for your specific acyl-CoA synthetase and experimental setup.
Materials:
-
Docosatetraenoic acid
-
Coenzyme A, lithium salt
-
Acyl-CoA Synthetase (ACS) with activity towards VLC-PUFAs
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT) (optional, for antioxidant properties)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Triton X-100
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Incubator or water bath
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer, pH 7.5.
-
Prepare stock solutions of 100 mM ATP, 100 mM MgCl₂, and 1 M DTT.
-
Prepare a 10 mM stock solution of Coenzyme A in the phosphate buffer.
-
Prepare a 10 mM stock solution of docosatetraenoic acid in ethanol (B145695) or another suitable organic solvent. To aid solubility in the aqueous reaction, it can be complexed with BSA.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture in the following order:
-
Potassium phosphate buffer (100 mM, pH 7.5) to a final volume of 1 mL.
-
10 µL of 100 mM ATP (final concentration: 1 mM)
-
10 µL of 100 mM MgCl₂ (final concentration: 1 mM)
-
(Optional) 1 µL of 1 M DTT (final concentration: 1 mM)
-
A small amount of Triton X-100 to aid in substrate solubilization (e.g., to a final concentration of 0.01%).
-
10 µL of 10 mM Coenzyme A (final concentration: 0.1 mM)
-
10 µL of 10 mM docosatetraenoic acid (final concentration: 0.1 mM)
-
Acyl-CoA Synthetase (add enzyme last to initiate the reaction). The amount of enzyme will depend on its specific activity and should be determined empirically.
-
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours. The optimal time should be determined by taking time points and analyzing the product formation by HPLC.
-
-
Reaction Termination:
-
Stop the reaction by adding a small amount of acid, for example, 10 µL of 10% acetic acid. This will lower the pH and denature the enzyme.
-
-
Purification:
-
Centrifuge the terminated reaction mixture to pellet the denatured protein.
-
The supernatant containing the docosatetraenoyl-CoA can then be purified by HPLC.
-
Detailed Methodology for HPLC Purification of Docosatetraenoyl-CoA
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 75 mM potassium phosphate buffer, pH 4.9[2]
-
Mobile Phase B: Acetonitrile[2]
-
Sample vials
Procedure:
-
Column Equilibration:
-
Equilibrate the C18 column with a starting mixture of Mobile Phase A and Mobile Phase B (e.g., 90% A, 10% B) at a flow rate of 1 mL/min until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the supernatant from the enzymatic synthesis reaction onto the column.
-
-
Elution Gradient:
-
Elute the docosatetraenoyl-CoA using a linear gradient of increasing acetonitrile concentration. A typical gradient might be:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: 90% to 10% B
-
45-50 min: 10% B (re-equilibration)
-
-
The gradient may need to be optimized to achieve the best separation of the product from unreacted substrates and byproducts.
-
-
Detection and Fraction Collection:
-
Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.
-
Collect the fractions corresponding to the docosatetraenoyl-CoA peak.
-
-
Solvent Removal and Storage:
-
The collected fractions can be lyophilized or the solvent can be removed under a stream of nitrogen.
-
The purified docosatetraenoyl-CoA should be stored at -80°C.
-
Visualizations
References
Technical Support Center: Minimizing Degradation of Docosatetraenoyl-CoA During Extraction
For researchers, scientists, and drug development professionals, the accurate quantification of docosatetraenoyl-CoA is critical. However, its polyunsaturated nature makes it highly susceptible to degradation during extraction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize degradation and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of docosatetraenoyl-CoA degradation during extraction?
A1: The degradation of docosatetraenoyl-CoA during extraction is primarily due to two factors:
-
Enzymatic Degradation: Endogenous enzymes, particularly acyl-CoA thioesterases (also known as acyl-CoA hydrolases), are released upon cell lysis and can rapidly cleave the thioester bond of docosatetraenoyl-CoA.
-
Oxidative Degradation: As a polyunsaturated fatty acyl-CoA, docosatetraenoyl-CoA is highly prone to oxidation. This process is often catalyzed by metal ions and can be accelerated by exposure to heat, light, and oxygen.
Q2: What is the optimal pH for extracting docosatetraenoyl-CoA?
A2: To minimize chemical hydrolysis of the thioester bond, a slightly acidic pH is recommended. An extraction buffer with a pH of around 4.9 is commonly used and has been shown to be effective in preserving the integrity of long-chain acyl-CoAs.[1][2]
Q3: How critical is temperature control during the extraction process?
A3: Maintaining a low temperature is crucial. All steps of the extraction, including homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 0-4°C.[1] This slows down both enzymatic activity and the rate of oxidative degradation. For long-term storage, samples should be kept at -80°C.[1]
Q4: What are acyl-CoA thioesterases and how can I inhibit their activity?
A4: Acyl-CoA thioesterases (ACOTs) are enzymes that hydrolyze acyl-CoAs into free fatty acids and Coenzyme A. To prevent the degradation of docosatetraenoyl-CoA by these enzymes, it is essential to work quickly at low temperatures and to use an acidic extraction buffer, which helps to reduce enzymatic activity. While specific, potent inhibitors for use in extractions are not always readily available, some research suggests that compounds like tetradecylglycidic acid can inhibit certain acyl-CoA hydrolases. However, for most applications, rapid processing at low pH and temperature is the most effective strategy.
Q5: What antioxidants can I use to prevent oxidative degradation?
A5: Antioxidants are essential for protecting docosatetraenoyl-CoA from oxidation. Commonly used antioxidants include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is effective at preventing lipid peroxidation.
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that binds metal ions, such as copper and iron, which can catalyze oxidative reactions.[3][4][5][6]
Troubleshooting Guide: Low Docosatetraenoyl-CoA Yield
Low recovery of docosatetraenoyl-CoA is a common issue. This guide will help you identify and address potential causes.
| Potential Cause | Recommended Action |
| Enzymatic Degradation | - Immediately flash-freeze tissue samples in liquid nitrogen after collection.- Work quickly and maintain all samples, buffers, and solutions on ice (0-4°C) throughout the entire procedure.[1]- Use an acidic extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9) to inhibit acyl-CoA thioesterase activity.[1][2] |
| Oxidative Degradation | - Add an antioxidant such as Butylated Hydroxytoluene (BHT) to your extraction solvent. A concentration of 5.0 mg/mL has been shown to be effective in protecting polyunsaturated fatty acids.[7][8][9]- Include a chelating agent like EDTA in your buffers to sequester metal ions that catalyze oxidation. A concentration of 10 µM or higher is often used.[3]- Minimize exposure of your sample to air and light. Consider working under a nitrogen or argon atmosphere if possible. |
| Incomplete Extraction | - Ensure thorough homogenization of the tissue. A glass homogenizer is often recommended for optimal cell disruption.[1]- Use a sufficient volume of extraction solvent. A 20-fold excess of solvent to tissue weight is a good starting point.[1]- Consider using a proven extraction solvent system, such as a mixture of acetonitrile (B52724) and isopropanol.[1] |
| Sample Loss During Purification | - If using Solid-Phase Extraction (SPE), ensure the column is properly conditioned and not allowed to dry out before loading the sample.- Optimize the wash and elution steps to ensure that docosatetraenoyl-CoA is retained during washing and completely eluted. |
Data Summary: Factors Affecting Docosatetraenoyl-CoA Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (e.g., 4.9) | High Stability | Use an acidic extraction buffer (e.g., 100 mM Potassium Phosphate, pH 4.9).[1][2] |
| Neutral to Alkaline | Low Stability | Avoid neutral or alkaline buffers. | |
| Temperature | 0-4°C | High Stability | Perform all extraction steps on ice.[1] |
| Room Temperature | Moderate to Low Stability | Avoid prolonged exposure to room temperature. | |
| Elevated Temperatures | Very Low Stability | Avoid heating the sample. | |
| Antioxidants | BHT (5.0 mg/mL) | Significantly Reduced Degradation | Add BHT to the extraction solvent to prevent oxidation.[7][8][9] |
| Chelating Agents | EDTA (≥10 µM) | Inhibition of Metal-Catalyzed Oxidation | Include EDTA in buffers to chelate metal ions.[3] |
Experimental Protocol: Extraction of Docosatetraenoyl-CoA from Tissue
This protocol is a generalized procedure based on established methods for long-chain acyl-CoA extraction.[1][2] Optimization for specific tissue types may be required.
Materials:
-
Tissue sample (flash-frozen in liquid nitrogen)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, chilled to 4°C
-
Acetonitrile (ACN), chilled to -20°C
-
Isopropanol, chilled to -20°C
-
Butylated Hydroxytoluene (BHT)
-
EDTA
-
Internal Standard (e.g., a non-endogenous odd-chain acyl-CoA)
-
Glass homogenizer
-
Centrifuge capable of refrigeration
Procedure:
-
Preparation of Extraction Buffer: Prepare the 100 mM KH2PO4 buffer (pH 4.9) and add EDTA to a final concentration of 1 mM. Keep the buffer on ice.
-
Preparation of Extraction Solvent: Prepare a solution of ACN:Isopropanol (e.g., 1:1 v/v). Add BHT to a final concentration of 0.05% (w/v). Chill the solvent to -20°C.
-
Homogenization:
-
Weigh approximately 100 mg of the frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of the ice-cold extraction buffer.
-
Add the internal standard to the homogenization buffer.
-
Homogenize the tissue thoroughly until no visible particles remain.
-
-
Extraction:
-
To the homogenate, add a 20-fold excess of the chilled extraction solvent (e.g., 2 mL for 100 mg of tissue).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture on ice for 10 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Sample Concentration:
-
Dry the supernatant under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., a mobile phase-compatible solvent for LC-MS/MS).
-
Visualizations
Caption: Primary degradation pathways for docosatetraenoyl-CoA.
Caption: Recommended workflow for docosatetraenoyl-CoA extraction.
Caption: Decision tree for troubleshooting low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of EDTA on the oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference in Enzymatic Assays with Docosatetraenoyl-CoA
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of docosatetraenoyl-CoA in enzymatic assays. The information is presented in a clear question-and-answer format to help you navigate and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is docosatetraenoyl-CoA and in which enzymatic assays is it commonly involved?
Docosatetraenoyl-CoA is the activated form of docosatetraenoic acid, an omega-6 polyunsaturated fatty acid. It is an intermediate in fatty acid metabolism and can be a substrate or product in assays for enzymes such as:
-
Acyl-CoA Synthetases (ACS): These enzymes catalyze the formation of fatty acyl-CoAs from fatty acids and coenzyme A.[1][2][3] Assays typically measure the rate of formation of the acyl-CoA.
-
Enzymes of β-oxidation: Docosatetraenoyl-CoA can be a substrate for enzymes in the mitochondrial fatty acid β-oxidation pathway.[4][5][6][7][8]
-
Cyclooxygenases (COXs) and Lipoxygenases (LOXs): While the free fatty acid is the primary substrate for these enzymes, the corresponding acyl-CoA can influence their activity.[9][10][11][12][13][14][15][16][17][18]
Q2: Can docosatetraenoyl-CoA interfere with enzymatic assays?
Yes, docosatetraenoyl-CoA, like other long-chain fatty acyl-CoAs, has the potential to interfere with enzymatic assays through several mechanisms:
-
Direct Enzyme Inhibition: It may act as a competitive or non-competitive inhibitor of the enzyme being assayed. This is particularly relevant for enzymes that bind fatty acids or acyl-CoAs.
-
Detergent Effects: At concentrations above its critical micelle concentration (CMC), docosatetraenoyl-CoA can act as a detergent, potentially denaturing proteins or disrupting assay components.
-
Substrate Competition: In assays where another fatty acyl-CoA is the intended substrate, docosatetraenoyl-CoA can act as a competing substrate.
-
Interaction with Detection Systems: The presence of docosatetraenoyl-CoA might interfere with colorimetric or fluorometric detection methods.
Q3: Are there known inhibitory effects of similar molecules on key enzymes?
Direct quantitative data for docosatetraenoyl-CoA is limited. However, studies on structurally similar long-chain fatty acyl-CoAs and their corresponding free fatty acids provide insights into potential inhibitory activities. For instance, docosapentaenoic acid (DPA), a close structural analog, is a potent inhibitor of the cyclooxygenase (COX) pathway.[9] Furthermore, various C16 and C18 acyl-CoA derivatives have been shown to inhibit human lipoxygenase (LOX) isozymes with varying potencies.[11] The free fatty acid, docosahexaenoic acid (DHA), has been shown to reduce COX-2 expression and activity.[10][15]
Troubleshooting Guides
Issue 1: Unexpectedly low enzyme activity in the presence of docosatetraenoyl-CoA.
Possible Cause 1: Direct Enzyme Inhibition
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a range of docosatetraenoyl-CoA concentrations to determine if the inhibition is dose-dependent.
-
Determine Inhibition Mechanism: If inhibition is observed, conduct kinetic studies (e.g., by varying the substrate concentration at fixed inhibitor concentrations) to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Consult Literature for Analogs: Review published IC50 values for similar acyl-CoAs to gauge the expected inhibitory potency (see Table 1).
-
Possible Cause 2: Non-specific Interference (Detergent Effects)
-
Troubleshooting Steps:
-
Determine the Critical Micelle Concentration (CMC): If possible, determine the CMC of your docosatetraenoyl-CoA preparation under your assay conditions. Aim to work at concentrations below the CMC.
-
Include a Control Protein: Add a non-reactive protein (e.g., bovine serum albumin, BSA) to the assay buffer to help sequester excess docosatetraenoyl-CoA and mitigate non-specific interactions.
-
Vary Assay Conditions: Test different pH and ionic strength conditions, as these can influence the detergent properties of acyl-CoAs.
-
Issue 2: High background signal or assay instability.
Possible Cause: Interference with Detection Method
-
Troubleshooting Steps:
-
Run a "No Enzyme" Control: Prepare a reaction mixture containing all components, including docosatetraenoyl-CoA, but without the enzyme. This will reveal if docosatetraenoyl-CoA directly interacts with your detection reagents.
-
Test an Alternative Detection Method: If interference is suspected, consider using an orthogonal detection method. For example, if you are using a colorimetric assay, try a fluorescence-based or HPLC-based method.
-
Sample Cleanup: If possible, include a sample cleanup step before the final detection to remove docosatetraenoyl-CoA. This could involve solid-phase extraction or protein precipitation.
-
Quantitative Data on Acyl-CoA Inhibition
The following table summarizes reported IC50 values for the inhibition of human lipoxygenase isozymes by various C16 and C18 acyl-CoA derivatives. While data for docosatetraenoyl-CoA is not available, these values can serve as a reference for its potential inhibitory potency.
| Acyl-CoA Derivative | Target Enzyme | IC50 (µM) |
| Oleoyl-CoA (18:1) | h12-LOX | 32 |
| Oleoyl-CoA (18:1) | h15-LOX-2 | 0.62 |
| Stearoyl-CoA (18:0) | h15-LOX-1 | 4.2 |
| Palmitoleoyl-CoA (16:1) | h5-LOX | 2.0 |
| Data sourced from: Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes.[11] |
Experimental Protocols
Protocol: Determining the IC50 of Docosatetraenoyl-CoA on a Target Enzyme
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of docosatetraenoyl-CoA.
-
Reagent Preparation:
-
Prepare a stock solution of docosatetraenoyl-CoA in an appropriate solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a series of dilutions of the docosatetraenoyl-CoA stock solution in the assay buffer.
-
Prepare the enzyme, substrate, and any necessary cofactors in the assay buffer.
-
-
Assay Procedure:
-
Set up a series of reactions, each containing the enzyme, substrate, and a different concentration of docosatetraenoyl-CoA. Include a "no inhibitor" control.
-
Initiate the reaction by adding the substrate (or enzyme).
-
Incubate the reactions at the optimal temperature for the enzyme.
-
Measure the enzyme activity at various time points using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each docosatetraenoyl-CoA concentration.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the docosatetraenoyl-CoA concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating key concepts related to the interference of docosatetraenoyl-CoA in enzymatic assays.
Caption: Troubleshooting workflow for low enzyme activity.
Caption: Mechanisms of docosatetraenoyl-CoA interference.
Caption: Potential inhibition of COX and LOX pathways.
References
- 1. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. realgenelabs.com [realgenelabs.com]
- 4. In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jackwestin.com [jackwestin.com]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of lipoxygenase pathway in docosapentaenoic acid-induced inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The omega-3 fatty acid docosahexaenoate attenuates endothelial cyclooxygenase-2 induction through both NADP(H) oxidase and PKC epsilon inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Lipoxygenase inhibition decreases neointimal formation following vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclooxygenase-2 induction in macrophages is modulated by docosahexaenoic acid via interactions with free fatty acid receptor 4 (FFA4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An overview of lipoxygenase inhibitors with approach of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Docosatetraenoyl-CoA in Complex Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the measurement of docosatetraenoyl-CoA in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of docosatetraenoyl-CoA from my complex samples consistently low?
A1: Low recovery of docosatetraenoyl-CoA is a common challenge stemming from several factors:
-
Incomplete Extraction: Due to its amphipathic nature, with a very long hydrophobic acyl chain and a polar CoA moiety, docosatetraenoyl-CoA can be difficult to extract efficiently. The extraction efficiency can vary significantly depending on the solvent system and the sample matrix.[1]
-
Adsorption to Surfaces: Acyl-CoAs are prone to adsorbing to plasticware. Using glass vials can help mitigate this issue.
-
Degradation: Docosatetraenoyl-CoA is susceptible to both enzymatic and chemical degradation during sample preparation. Its high degree of unsaturation makes it particularly prone to oxidation.
Q2: How can I minimize the degradation of docosatetraenoyl-CoA during sample preparation?
A2: Minimizing degradation is critical for accurate quantification. Here are some key recommendations:
-
Work Quickly and on Ice: Keep samples and extracts cold throughout the procedure to reduce enzymatic activity.
-
Use Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent the oxidation of the polyunsaturated acyl chain.
-
Control pH: Maintain a slightly acidic pH (around 4.0-5.0) during extraction, as acyl-CoAs are more stable under these conditions.[2]
-
Immediate Processing: Process samples as quickly as possible after collection. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C.[1]
Q3: I am observing poor chromatographic peak shape and resolution. How can I improve this?
A3: Poor chromatography is often related to the interaction of the polar head group of docosatetraenoyl-CoA with the stationary phase.
-
Ion-Pairing Chromatography: The use of an ion-pairing agent, such as triethylamine (B128534) or hexylamine, in the mobile phase can improve peak shape and retention on reverse-phase columns.
-
pH Control of Mobile Phase: Careful control of the mobile phase pH is crucial for consistent chromatography.[3]
-
Column Choice: A C8 or C18 reverse-phase column with a smaller particle size (e.g., 1.7 µm) can enhance peak shape and resolution.[1]
Q4: What is the best internal standard for quantifying docosatetraenoyl-CoA?
A4: The ideal internal standard would be a stable isotope-labeled version of docosatetraenoyl-CoA (e.g., ¹³C- or ²H-labeled). However, this is often not commercially available. A practical alternative is to use an odd-chain length acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological systems.[1][4] It is important to note that differences in chain length and saturation between the analyte and the internal standard can lead to variations in extraction efficiency and ionization response, which should be carefully validated.
Troubleshooting Guides
Problem 1: Low Signal Intensity or No Detectable Peak for Docosatetraenoyl-CoA
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Amount | Increase the starting amount of tissue or cells. For tissue, a minimum of 20-50 mg is often recommended.[4] |
| Inefficient Extraction | Optimize the extraction protocol. Consider solid-phase extraction (SPE) for sample cleanup and enrichment.[2][3] |
| Sample Degradation | Review sample handling procedures. Ensure samples are kept on ice and processed quickly. Add antioxidants to extraction solvents. |
| Suboptimal Mass Spectrometer Settings | Optimize MS parameters, including collision energy and declustering potential, by infusing a standard if available. |
| Matrix Effects | The presence of co-eluting compounds from the sample matrix can suppress the ionization of docosatetraenoyl-CoA. Improve chromatographic separation or use a more rigorous sample cleanup method. |
Problem 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Homogenization | Ensure that tissue samples are thoroughly homogenized to achieve a uniform consistency before extraction. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of internal standard and sample extracts. |
| Incomplete Solvent Evaporation | If a solvent evaporation step is used, ensure that all samples are dried to the same extent before reconstitution. |
| Instability in Reconstituted Sample | Analyze samples as soon as possible after reconstitution. Acyl-CoAs can be unstable in the reconstitution solvent. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a general guideline and may require optimization for specific tissue types.
-
Homogenization: Homogenize approximately 50 mg of frozen tissue in a glass homogenizer on ice with 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of acetonitrile (B52724) and isopropanol (B130326) containing an appropriate amount of internal standard (e.g., heptadecanoyl-CoA) and an antioxidant like BHT.
-
Extraction: Vortex the mixture vigorously for 5 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Transfer the supernatant to a new glass tube.
-
Re-extraction: Re-extract the pellet with another 1 mL of the acetonitrile/isopropanol mixture, vortex, and centrifuge again.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Docosatetraenoyl-CoA
-
Chromatographic Separation:
-
Column: C8 or C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and an ion-pairing agent (e.g., 5 mM hexylamine).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the precursor ion (the protonated molecule [M+H]⁺ of docosatetraenoyl-CoA) to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[5][6][7]
-
Optimization: Optimize the collision energy for the specific MRM transition.
-
Visualizations
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Docosatetraenoyl-CoA Standards
Welcome to the technical support center for docosatetraenoyl-CoA standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, troubleshooting, and experimental use of docosatetraenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for docosatetraenoyl-CoA standards?
A1: Due to the presence of multiple double bonds, docosatetraenoyl-CoA is susceptible to oxidation. To ensure stability, it should be stored at -80°C in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen). For use, it is recommended to prepare aliquots to minimize freeze-thaw cycles. Solutions should be prepared in an appropriate organic solvent and used as fresh as possible. The oxidative stability of polyunsaturated fatty acids decreases with an increasing degree of unsaturation when stored in bulk or in organic solvents.[1][2]
Q2: What are the typical quality control specifications for a docosatetraenoyl-CoA standard?
A2: A high-quality docosatetraenoyl-CoA standard should come with a Certificate of Analysis (CoA) detailing its purity and identity. Key quality control parameters include:
| Parameter | Method | Typical Specification |
| Purity | HPLC | ≥95% |
| Identity | Mass Spectrometry (MS) | Conforms to the expected molecular weight and fragmentation pattern |
| Concentration | UV-Vis Spectrophotometry or HPLC | Accurately determined and reported |
| Appearance | Visual | A white to off-white solid or a clear, colorless solution |
Q3: How can I verify the identity of my docosatetraenoyl-CoA standard in-house?
A3: The most reliable method for identity verification is mass spectrometry. When analyzed by LC-MS/MS, acyl-CoAs exhibit a characteristic fragmentation pattern. You should observe a neutral loss of 507 Da from the protonated molecule ([M+H]⁺).[3][4][5][6]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with docosatetraenoyl-CoA standards.
Issue 1: Low or No Signal in LC-MS Analysis
Possible Causes and Solutions:
-
Sample Degradation:
-
Cause: Docosatetraenoyl-CoA is prone to hydrolysis and oxidation.
-
Solution: Prepare fresh solutions for each experiment. Avoid prolonged exposure to air and room temperature. Store stock solutions and aliquots properly at -80°C under an inert atmosphere.
-
-
Inefficient Ionization:
-
Cause: The mobile phase composition may not be optimal for the ionization of docosatetraenoyl-CoA.
-
Solution: Ensure the mobile phase contains an appropriate modifier to facilitate ionization, such as a low concentration of a weak acid or base.
-
-
Suboptimal Mass Spectrometer Parameters:
-
Cause: Incorrect precursor/product ion selection or collision energy can lead to poor sensitivity.
-
Solution: Verify the MS/MS transition with the values provided in the "Key Experimental Protocols" section. Optimize collision energy for your specific instrument.
-
-
Ion Suppression:
-
Cause: Components in the sample matrix can interfere with the ionization of the analyte.
-
Solution: Improve sample clean-up procedures, such as using solid-phase extraction (SPE). Ensure proper chromatographic separation to distinguish the analyte from interfering matrix components.
-
Issue 2: Poor Peak Shape in HPLC/UHPLC Analysis
Possible Causes and Solutions:
-
Column Contamination:
-
Cause: Buildup of contaminants on the column can lead to peak tailing or splitting.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
-
Inappropriate Injection Solvent:
-
Cause: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the standard in the initial mobile phase.
-
-
Secondary Interactions:
-
Cause: The analyte may be interacting with active sites on the column packing material.
-
Solution: Adjust the mobile phase pH or add a competing agent to minimize these interactions.
-
Key Experimental Protocols
Protocol 1: Quantitative Analysis of Docosatetraenoyl-CoA by UHPLC-MS/MS
This protocol provides a general method for the quantitative analysis of docosatetraenoyl-CoA. Optimization may be required for specific instruments and sample matrices.
1. Sample Preparation:
- Accurately weigh the docosatetraenoyl-CoA standard and dissolve it in an appropriate organic solvent (e.g., methanol (B129727) with a small amount of acetic acid to prevent hydrolysis) to prepare a stock solution.
- Prepare a series of calibration standards by serial dilution of the stock solution.
- For biological samples, perform protein precipitation followed by solid-phase extraction (SPE) to isolate the acyl-CoAs.
2. UHPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 1:1, v/v) with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 1 - 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | Calculated m/z for docosatetraenoyl-CoA |
| Product Ion | Calculated m/z corresponding to the neutral loss of 507 Da or the fragment at m/z 428 |
| Collision Energy | Optimize for your instrument (typically 20-40 eV) |
| Other Parameters | Optimize source temperature, gas flows, and voltages for your instrument. |
Expected MS/MS Fragmentation:
| Compound | Precursor Ion ([M+H]⁺) m/z | Characteristic Neutral Loss (Da) | Product Ion m/z | Common Fragment Ion m/z |
| Docosatetraenoyl-CoA | [Calculated Value] | 507 | [Calculated Value] | 428 |
Protocol 2: Enzymatic Assay for Acyl-CoA Synthetase Activity
This assay can be used to confirm the biological activity of the docosatetraenoyl-CoA standard by using it as a substrate for a long-chain acyl-CoA synthetase (LACS).
1. Principle: The LACS enzyme catalyzes the formation of docosatetraenoyl-CoA from docosatetraenoic acid and Coenzyme A in the presence of ATP and Mg²⁺. The reaction can be monitored by various methods, including radiometric assays or coupled enzymatic assays.[7]
2. Reagents:
- Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)
- ATP solution
- MgCl₂ solution
- Coenzyme A solution
- Docosatetraenoic acid (substrate)
- Docosatetraenoyl-CoA standard (for standard curve if measuring product formation)
- Purified or recombinant long-chain acyl-CoA synthetase
- Detection reagents (e.g., radiolabeled substrate or reagents for a coupled assay)
3. Procedure:
- Prepare a reaction mixture containing the buffer, ATP, MgCl₂, and Coenzyme A.
- Add the docosatetraenoic acid substrate.
- Initiate the reaction by adding the LACS enzyme.
- Incubate at the optimal temperature for the enzyme (e.g., 37°C).
- Stop the reaction at various time points.
- Quantify the formation of docosatetraenoyl-CoA using a suitable detection method (e.g., HPLC or scintillation counting for radiometric assays).
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of docosatetraenoyl-CoA standards.
Caption: A logical workflow for troubleshooting low signal issues in LC-MS analysis.
Caption: Simplified metabolic pathways involving docosatetraenoyl-CoA.
References
- 1. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Lysis for Docosatetraenoyl-CoA Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the accurate analysis of docosatetraenoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My recovery of docosatetraenoyl-CoA is consistently low. What are the most likely causes?
A1: Low recovery of docosatetraenoyl-CoA, a highly unsaturated acyl-CoA, is a common issue stemming from its inherent instability. The primary culprits are enzymatic degradation, chemical hydrolysis, and oxidation.
-
Enzymatic Degradation: Cellular thioesterases rapidly hydrolyze the thioester bond of acyl-CoAs upon cell lysis.[1] This is the most critical factor to control.
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.
-
Oxidation: The four double bonds in docosatetraenoyl-CoA make it highly prone to oxidation, which can lead to sample loss and the generation of interfering artifacts.
-
Inefficient Lysis: Incomplete cell disruption will naturally lead to poor recovery of all intracellular components, including your target molecule.
Q2: How can I prevent enzymatic degradation of docosatetraenoyl-CoA during sample preparation?
A2: Immediate and effective inactivation of cellular enzymes at the point of lysis is crucial.
-
Rapid Quenching: The first step should always be to quench metabolic activity. For adherent cells, this can be achieved by rapidly washing with ice-cold PBS and then immediately adding a pre-chilled extraction solvent (e.g., -20°C acetonitrile (B52724)/methanol (B129727)/water mixture). For suspension cells, pellet the cells by centrifugation at 4°C and immediately add the cold extraction solvent to the pellet.
-
Acidic pH: Use an acidic extraction buffer. A potassium phosphate (B84403) buffer at a pH of 4.9 is often effective at inactivating many cellular enzymes and stabilizing the thioester bond.[2]
-
Low Temperatures: All steps of the extraction process, including homogenization and centrifugation, must be performed at low temperatures (0-4°C) to minimize enzymatic activity.[1]
Q3: What is the optimal cell lysis method for docosatetraenoyl-CoA analysis?
A3: The choice of lysis method depends on your cell type and available equipment. Both mechanical and chemical methods can be effective if optimized.
-
Mechanical Lysis (Sonication/Homogenization): Sonication, using a probe immersed in the cell suspension, uses high-frequency sound waves to disrupt cells.[3] It is effective for a wide range of cell types.[1] Homogenization in a glass homogenizer is also a widely used and effective method.[2] For both methods, it is critical to keep the sample on ice to prevent localized heating, which can degrade the analyte.
-
Chemical Lysis: This involves using organic solvents to disrupt the cell membrane and simultaneously precipitate proteins. A common and effective method is the use of a pre-chilled (-20°C) mixture of acetonitrile/methanol/water (2:2:1, v/v/v).[4] This method has the advantage of combining lysis, protein precipitation, and extraction into a single step.
For robust cell types, a combination of chemical lysis followed by a brief sonication or homogenization can ensure complete cell disruption.
Q4: I am concerned about the oxidation of my docosatetraenoyl-CoA sample. What precautions should I take?
A4: Given its high degree of unsaturation, preventing oxidation is paramount for accurate analysis.
-
Use of Antioxidants: The addition of an antioxidant to your extraction solvent is highly recommended. Butylated hydroxytoluene (BHT) is a common and effective choice to prevent the degradation of polyunsaturated fatty acids.
-
Minimize Exposure to Air: Work quickly and minimize the exposure of your sample to air. If possible, overlaying the sample with an inert gas like nitrogen or argon during extraction and storage can be beneficial.
-
Light Protection: Store samples in amber vials or wrap tubes in aluminum foil to protect them from light, which can catalyze oxidation.
-
Appropriate Storage: For long-term storage, acyl-CoA extracts should be kept at -80°C.
Q5: My sample is very viscous after lysis. What can I do?
A5: Increased viscosity is typically due to the release of DNA and RNA from the cells. While this is more of a concern in protein extraction, it can still affect the efficiency of subsequent extraction steps.
-
Nuclease Treatment: The addition of DNase and RNase to your lysis buffer can help to break down the nucleic acids and reduce viscosity.
-
Sonication: Sonication not only lyses cells but also shears chromosomes, which can help to reduce the viscosity of the sample.[1]
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Methodologies and Recoveries
| Lysis & Extraction Method | Sample Type | Key Parameters | Reported Recovery | Reference |
| Homogenization & Solid-Phase Extraction | Rat Tissues | Homogenization in KH2PO4 buffer (pH 4.9) with 2-propanol, followed by acetonitrile extraction and purification on an oligonucleotide column. | 70-80% for polyunsaturated acyl-CoAs | |
| Organic Solvent Extraction | Liver Tissue | Acetonitrile/methanol/water (2:2:1, v/v/v) mixture added to frozen tissue powder. | Not explicitly quantified, but shown to be effective for a broad range of acyl-CoAs. | |
| Microfluidic Lysis & Extraction | Bacterial Cells | On-chip lysis with a lysing agent and extraction with methanol from silica (B1680970) beads. | Up to 83.3% for glycerophospholipids |
Experimental Protocols
Protocol 1: Extraction of Docosatetraenoyl-CoA from Cultured Cells using Organic Solvents
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cultured cells.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 0.1% BHT, pre-chilled to -20°C
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of pre-chilled extraction solvent to the cell pellet or monolayer.
-
For adherent cells: Use a cell scraper to scrape the cells in the cold extraction solvent.
-
For suspension cells: Resuspend the cell pellet in the cold extraction solvent by vortexing.
-
Incubate the lysate at -20°C for 30 minutes to allow for protein precipitation.
-
-
Supernatant Collection:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the protein pellet.
-
-
Sample Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).
-
Protocol 2: Analysis of Docosatetraenoyl-CoA by LC-MS/MS
This is a general guideline. Specific parameters will need to be optimized for your instrument.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v).
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the docosatetraenoyl-CoA.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments.
-
MRM Transition (example): The specific precursor and product ions for docosatetraenoyl-CoA will need to be determined. The precursor ion will be the [M+H]+ ion. A common product ion for acyl-CoAs results from the neutral loss of the phosphoadenosine diphosphate (B83284) portion (507 Da).
Mandatory Visualization
Caption: Experimental workflow for docosatetraenoyl-CoA analysis.
Caption: DHA/GPR120 anti-inflammatory signaling pathway.[5]
References
- 1. タンパク質抽出のための細胞破砕 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Docosahexaenoic acid ameliorates autoimmune inflammation by activating GPR120 signaling pathway in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Docosatetraenoyl-CoA Measurement in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of docosatetraenoyl-CoA, a key metabolite in the fatty acid metabolic pathway, is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of analytical methodologies for the validation of docosatetraenoyl-CoA measurement in biological samples, with a focus on providing supporting experimental data and detailed protocols.
Method Comparison: LC-MS/MS as the Gold Standard
Direct measurement of docosatetraenoyl-CoA in complex biological matrices is challenging due to its low abundance and physicochemical properties. While several analytical techniques exist for metabolite quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the most sensitive, specific, and reliable method for the analysis of long-chain polyunsaturated fatty acyl-CoAs.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation for specific identification and quantification. | Antigen-antibody binding with enzymatic signal amplification for quantification. | Separation of volatile compounds followed by mass-based detection. Requires derivatization of the fatty acid after hydrolysis from CoA. |
| Specificity | Very High (distinguishes isomers) | Moderate to High (potential for cross-reactivity) | High (for the fatty acid moiety) |
| Sensitivity | Very High (pmol to fmol range)[1] | Moderate | High (for the fatty acid moiety) |
| Throughput | Moderate | High | Moderate |
| Direct Measurement | Yes | Indirect (requires specific antibody) | No (measures the fatty acid after hydrolysis) |
| Commercial Availability for Docosatetraenoyl-CoA | Not as a specific kit, but methodologies are well-established for long-chain acyl-CoAs. | No commercially available kits found. | Kits available for very-long-chain fatty acids, not for the intact acyl-CoA.[2] |
| Validation Data Availability | Extensive for long-chain and polyunsaturated acyl-CoAs.[1][3] | Lacking for docosatetraenoyl-CoA. Studies on other acyl-CoAs show variable performance compared to LC-MS.[4] | Available for fatty acid analysis, not for the intact acyl-CoA.[5] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a composite based on established methods for long-chain acyl-CoA analysis.
1. Sample Preparation and Extraction
-
Objective: To efficiently extract docosatetraenoyl-CoA from the biological matrix while minimizing degradation.
-
Procedure:
-
Homogenize tissue samples in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).[6]
-
Add isopropanol (B130326) and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.[6]
-
Centrifuge to pellet the precipitate.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the acyl-CoAs from the SPE cartridge and concentrate the eluent under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
-
2. Liquid Chromatography (LC) Separation
-
Objective: To chromatographically separate docosatetraenoyl-CoA from other acyl-CoAs and matrix components.
-
Typical Parameters:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm).
-
Mobile Phase A: Water with an ion-pairing agent (e.g., ammonium (B1175870) acetate) or at a high pH (e.g., ammonium hydroxide) to improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.5 mL/min.
-
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Objective: To specifically detect and quantify docosatetraenoyl-CoA.
-
Typical Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecular ion [M+H]+ of docosatetraenoyl-CoA.
-
Product Ion: A characteristic fragment ion, often corresponding to the neutral loss of the phosphopantetheine moiety (m/z 507).[3]
-
Internal Standard: A stable isotope-labeled analog of a long-chain acyl-CoA should be used for accurate quantification.
-
4. Method Validation
-
Linearity: A calibration curve should be prepared using a certified standard of docosatetraenoyl-CoA, spanning the expected concentration range in the samples. The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% of the nominal value, and the coefficient of variation (CV) for precision should be <15%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined as the lowest concentration that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process should be assessed by spiking a known amount of the standard into a blank matrix. Recoveries of 70-80% are considered good for long-chain acyl-CoAs.[6]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte should be evaluated.
Visualizing the Workflow
Caption: Workflow for Docosatetraenoyl-CoA Measurement by LC-MS/MS.
Signaling Pathway Context
Docosatetraenoyl-CoA is an intermediate in the metabolism of arachidonic acid and other polyunsaturated fatty acids. Its accurate measurement is critical for studying pathways involved in inflammation and lipid signaling.
Caption: Simplified Pathway of Docosatetraenoyl-CoA Metabolism.
Conclusion
For the quantitative analysis of docosatetraenoyl-CoA in biological samples, LC-MS/MS stands out as the superior method due to its high sensitivity, specificity, and the ability to directly measure the intact molecule. While other methods like ELISA and GC-MS are valuable for other analytes, their applicability to docosatetraenoyl-CoA is limited by the lack of specific reagents (ELISA) or the inability to measure the intact acyl-CoA (GC-MS). The provided LC-MS/MS protocol and validation guidelines offer a robust framework for researchers to accurately measure this important lipid metabolite.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very Long Chain Fatty Acids GC-MS Analysis Kit - Creative Proteomics [mspro.creative-proteomics.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Docosatetraenoyl-CoA and Arachidonoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolic pathways of two key fatty acyl-CoA molecules: docosatetraenoyl-CoA (Adrenoyl-CoA) and arachidonoyl-CoA. Understanding the nuances of their synthesis, degradation, and conversion into signaling molecules is crucial for research in inflammation, neuroscience, and metabolic disorders.
Introduction
Docosatetraenoyl-CoA and arachidonoyl-CoA are both polyunsaturated fatty acyl-CoA molecules that serve as precursors to a wide array of bioactive lipid mediators. Arachidonoyl-CoA, derived from the 20-carbon arachidonic acid (AA), is a well-studied precursor of eicosanoids, a large family of signaling molecules involved in inflammation, immunity, and central nervous system functions. Docosatetraenoyl-CoA, derived from the 22-carbon adrenic acid (AdA), is a product of arachidonic acid elongation and shares similar metabolic fates, though its specific roles and the quantitative aspects of its metabolism are less well-characterized. This guide aims to juxtapose the current understanding of their metabolic pathways, supported by available experimental data.
Synthesis and Degradation: A Head-to-Head Comparison
The activation of their respective free fatty acids, adrenic acid and arachidonic acid, to their CoA thioesters is the initial and rate-limiting step for their entry into metabolic pathways. This reaction is catalyzed by acyl-CoA synthetases (ACSLs).
Table 1: Comparison of Synthesis and Degradation Pathways
| Feature | Docosatetraenoyl-CoA (Adrenoyl-CoA) | Arachidonoyl-CoA |
| Primary Synthesis Route | Elongation of arachidonoyl-CoA | Esterification of arachidonic acid released from membrane phospholipids. |
| Key Synthesizing Enzymes | Fatty acid elongases (e.g., ELOVL5) | Long-chain acyl-CoA synthetases (ACSLs), particularly ACSL4. |
| Primary Degradation Route | Peroxisomal β-oxidation | Mitochondrial and peroxisomal β-oxidation. |
| Key Degrading Enzymes | Peroxisomal acyl-CoA oxidases, D-bifunctional protein. | Carnitine palmitoyltransferase system (for mitochondrial entry), mitochondrial and peroxisomal β-oxidation enzymes. |
Quantitative Insights into Acyl-CoA Synthesis
Direct comparative kinetic data for ACSLs with adrenic acid and arachidonic acid is limited. However, studies on arachidonoyl-CoA synthetase provide some kinetic parameters. For instance, in retina microsomes, the apparent Km for arachidonate (B1239269) was 40 µM and the Vmax was 13.3 nmol/min/mg protein.[1]
Role in Signaling Pathways
Both docosatetraenoyl-CoA and arachidonoyl-CoA are precursors to potent signaling molecules through the action of three major enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 monooxygenases (CYP450).
Cyclooxygenase (COX) Pathway
The COX-1 and COX-2 enzymes convert these fatty acyl-CoAs into prostaglandin (B15479496) G (PGG) and then to prostaglandin H (PGH), which are further metabolized to various prostaglandins (B1171923) and thromboxanes. While the pathways are analogous, the resulting products from adrenic acid are often referred to as "dihomo" prostaglandins due to the two extra carbons.
Lipoxygenase (LOX) Pathway
LOX enzymes (5-LOX, 12-LOX, 15-LOX) introduce oxygen into the fatty acid chains, leading to the formation of hydroxyeicosatetraenoic acids (HETEs) and leukotrienes from arachidonic acid, and dihomo-HETEs from adrenic acid.
Cytochrome P450 (CYP450) Pathway
CYP450 enzymes, particularly epoxygenases, metabolize both fatty acids to epoxyeicosatrienoic acids (EETs) from arachidonic acid and dihomo-epoxyeicosatrienoic acids (DHETs) from adrenic acid.[2][3] These metabolites are potent vasodilators and have anti-inflammatory properties.[2][3]
Table 2: Comparison of Signaling Metabolites
| Enzyme Pathway | Metabolites from Docosatetraenoyl-CoA | Metabolites from Arachidonoyl-CoA |
| Cyclooxygenase (COX) | Dihomo-prostaglandins (e.g., DH-PGI2), Dihomo-thromboxanes | Prostaglandins (e.g., PGE2, PGI2), Thromboxanes (e.g., TXA2) |
| Lipoxygenase (LOX) | Dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) | Hydroxyeicosatetraenoic acids (HETEs), Leukotrienes (e.g., LTB4) |
| Cytochrome P450 (CYP450) | Dihomo-epoxyeicosatrienoic acids (DH-EETs) | Epoxyeicosatrienoic acids (EETs) |
Experimental Protocols
Measurement of Acyl-CoA Synthetase Activity
A common method to measure long-chain acyl-CoA synthetase activity is a radiometric assay.
Protocol:
-
Cell or tissue lysates are prepared.
-
The lysate is incubated with a reaction mixture containing ATP, coenzyme A, Mg2+, and a radiolabeled fatty acid (e.g., [14C]arachidonic acid or a custom synthesized radiolabeled adrenic acid) bound to bovine serum albumin (BSA).
-
The reaction is stopped, and the unincorporated fatty acid is separated from the newly formed acyl-CoA through differential phase partitioning (e.g., using a Dole's reagent).
-
The amount of radiolabeled acyl-CoA is quantified by scintillation counting.
Analysis of COX, LOX, and CYP450 Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of various fatty acid metabolites.
Protocol:
-
Lipids are extracted from biological samples (cells, tissues, or plasma) using a suitable organic solvent system (e.g., Folch or Bligh-Dyer method).
-
The extracted lipids are then subjected to solid-phase extraction (SPE) for purification and enrichment of the metabolites of interest.
-
The purified sample is injected into a liquid chromatograph, typically with a reverse-phase C18 column, to separate the different metabolites.
-
The separated metabolites are then introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM) in negative ion mode. Deuterated internal standards for each class of metabolites are used for accurate quantification.
Signaling and Metabolic Pathway Diagrams
Caption: Synthesis and degradation pathways of arachidonoyl-CoA and docosatetraenoyl-CoA.
Caption: Major signaling pathways for arachidonoyl-CoA and docosatetraenoyl-CoA metabolism.
Conclusion
The metabolism of docosatetraenoyl-CoA closely mirrors that of arachidonoyl-CoA, utilizing the same enzymatic pathways to generate a parallel set of "dihomo" lipid mediators. While arachidonoyl-CoA metabolism and its role in signaling are extensively documented, the specific quantitative differences in enzyme kinetics and pathway flux for docosatetraenoyl-CoA remain an area for further investigation. The available data suggest that adrenic acid and its CoA ester are not merely intermediates in arachidonic acid metabolism but are substrates for the production of a unique profile of bioactive lipids with distinct physiological and pathophysiological roles. Future research focusing on direct comparative studies will be essential to fully elucidate the unique contributions of docosatetraenoyl-CoA to cellular signaling and disease.
References
- 1. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma. [roar.hep-bejune.ch]
- 2. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
A Kinetic Comparison of Mammalian Fatty Acid Elongase (ELOVL) Activity with Diverse Acyl-CoA Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of mammalian fatty acid elongase (ELOVL) enzymes with various acyl-CoA substrates. The information herein is supported by experimental data from peer-reviewed literature and is intended to aid in the selection and application of these enzymes in research and drug development contexts.
Introduction to Fatty Acid Elongases
The elongation of very-long-chain fatty acids (ELOVL) is a critical family of enzymes responsible for the synthesis of long-chain and very-long-chain fatty acids (LCFAs and VLCFAs), which are essential components of cellular lipids. In mammals, there are seven distinct ELOVL isoforms (ELOVL1-7), each exhibiting unique substrate specificities and tissue distribution.[1] These enzymes catalyze the first and rate-limiting step in the fatty acid elongation cycle: the condensation of an acyl-CoA with malonyl-CoA.[2] Understanding the kinetic parameters of these enzymes is crucial for elucidating their roles in various physiological and pathological processes.
Comparative Kinetic Data
| Enzyme | Acyl-CoA Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Organism/System | Reference |
| ELOVL6 | C16:0-CoA | 1.22 | 0.79 | Purified human ELOVL6 reconstituted into proteoliposomes | [2] |
| Malonyl-CoA | 6.46 | 1.03 | Purified human ELOVL6 reconstituted into proteoliposomes | [2] | |
| ELOVL7 | α-Linolenoyl-CoA (C18:3n-3) | 2.6 | 0.33 | Purified human ELOVL7 reconstituted into proteoliposomes | [2] |
| Malonyl-CoA | 11.7 | 0.31 | Purified human ELOVL7 reconstituted into proteoliposomes | [2] |
Note on Data Gaps: Comprehensive kinetic data for all ELOVL isoforms (ELOVL1-5) with a broad spectrum of acyl-CoA substrates are not consistently reported in publicly accessible literature. The substrate specificities are generally known; for instance, ELOVL1 shows high activity towards C22:0-CoA, ELOVL5 is specific for polyunsaturated acyl-CoAs like C18:3(n-6)-CoA, and ELOVL4 is involved in the elongation of very-long-chain fatty acids from C26 upwards.[3][4][5] However, precise Km and Vmax values from head-to-head comparative studies are limited.
Signaling and Experimental Workflow Diagrams
To visualize the fatty acid elongation process and the experimental approach to its study, the following diagrams are provided.
Experimental Protocols
The following protocols provide a detailed methodology for the in vitro determination of elongase activity and kinetic parameters.
Protocol 1: In Vitro Fatty Acid Elongase Assay using Microsomes
This protocol is adapted for measuring elongase activity in microsomal preparations, which contain the entire enzymatic machinery for fatty acid elongation.[6]
1. Microsome Preparation: a. Homogenize fresh or frozen tissue (e.g., liver) in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).[7] b. Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Elongase Reaction: a. Prepare a reaction mixture containing:
- Microsomal protein (e.g., 50-100 µg)
- Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5-7.4)
- Acyl-CoA substrate (variable concentrations for kinetic analysis)
- [14C]-Malonyl-CoA (e.g., 50 µM, with a specific activity of ~50 mCi/mmol)
- NADPH (e.g., 1 mM) b. Pre-incubate the mixture at 37°C for 3 minutes. c. Initiate the reaction by adding the [14C]-malonyl-CoA. d. Incubate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range. e. Terminate the reaction by adding a strong base, such as 2.5 M KOH.[7]
3. Product Analysis: a. Saponify the lipids by heating the reaction mixture at 70°C for 1 hour.[7] b. Acidify the mixture with a strong acid (e.g., 6 M HCl) to protonate the fatty acids. c. Extract the fatty acids with an organic solvent, such as hexane (B92381). d. Analyze the extracted fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector. e. Quantify the amount of radiolabeled product to determine the reaction velocity.
Protocol 2: Kinetic Analysis with Purified and Reconstituted ELOVL Enzymes
For more precise kinetic studies, purified ELOVL proteins are reconstituted into proteoliposomes.[2]
1. Expression and Purification of ELOVL Proteins: a. Express the desired ELOVL isoform with an affinity tag (e.g., His-tag, FLAG-tag) in a suitable expression system (e.g., insect cells or yeast). b. Solubilize the membrane-bound ELOVL protein using a mild detergent (e.g., n-dodecyl-β-D-maltoside, DDM). c. Purify the solubilized protein using affinity chromatography.
2. Reconstitution into Proteoliposomes: a. Prepare liposomes from a defined lipid mixture (e.g., phosphatidylcholine). b. Mix the purified ELOVL protein with the liposomes in the presence of a detergent. c. Remove the detergent slowly (e.g., by dialysis or with bio-beads) to allow the protein to insert into the lipid bilayer, forming proteoliposomes.
3. Kinetic Assay: a. The elongase assay is performed as described in Protocol 1, substituting the microsomal fraction with the reconstituted ELOVL proteoliposomes. b. Vary the concentration of one substrate (e.g., the acyl-CoA) while keeping the other (malonyl-CoA) at a saturating concentration, and vice versa. c. Determine the initial reaction velocities at each substrate concentration. d. Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol 3: Analysis of Fatty Acid Products by GC-MS
For detailed product identification and quantification, gas chromatography-mass spectrometry (GC-MS) is a powerful technique. This requires derivatization of the fatty acids to more volatile esters.[8][9]
1. Saponification and Extraction: a. Follow steps 3a-3c from Protocol 1 to obtain the total fatty acid fraction.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Evaporate the organic solvent from the extracted fatty acids under a stream of nitrogen. b. Add a methylation reagent, such as 14% boron trifluoride in methanol (B129727) (BF3-methanol).[9] c. Heat the mixture at 60-100°C for 5-10 minutes. d. After cooling, add water and extract the FAMEs with hexane. e. The hexane layer containing the FAMEs is collected for GC-MS analysis.
3. GC-MS Analysis: a. Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation). b. The separated FAMEs are detected and identified by a mass spectrometer. c. Quantify the amount of each fatty acid product by comparing its peak area to that of an internal standard.
Conclusion
The kinetic comparison of ELOVL elongases is fundamental to understanding their specific roles in lipid metabolism. While a complete comparative dataset is still forthcoming in the literature, the protocols outlined in this guide provide a robust framework for researchers to determine these crucial enzymatic parameters. The provided diagrams offer a clear visual representation of the fatty acid elongation pathway and the experimental steps involved in its characterization. As research in this field progresses, a more comprehensive understanding of the kinetic landscape of ELOVL enzymes will undoubtedly emerge, paving the way for novel therapeutic interventions targeting lipid-related disorders.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Two Modes of Regulation of the Fatty Acid Elongase ELOVL6 by the 3-Ketoacyl-CoA Reductase KAR in the Fatty Acid Elongation Cycle | PLOS One [journals.plos.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
A Researcher's Guide to Antibody Cross-Reactivity Against Long-Chain Acyl-CoAs
For researchers in lipid biochemistry, metabolism, and drug development, the ability to specifically detect and quantify long-chain acyl-Coenzyme A (acyl-CoA) molecules is crucial. The development of antibodies targeting these essential metabolic intermediates has provided a powerful tool for their study.[1] However, the structural similarity among different acyl-CoA species necessitates a thorough evaluation of antibody cross-reactivity to ensure data accuracy and reliability. This guide provides an objective comparison of antibody performance, supported by experimental methodologies and data presentation structures.
Understanding Antibody Specificity for Acyl-CoAs
Antibodies have been successfully generated against long-chain acyl-CoAs, specifically those with 16 and 18 carbon atoms, enabling their detection in various immunoassays.[1] These antibodies are a valuable resource for investigating the roles of acyl-CoAs in cellular processes and their interactions with proteins.[1] The primary challenge lies in the amphiphilic nature of acyl-CoAs and the subtle structural differences between molecules of varying chain lengths and saturation levels. An antibody raised against palmitoyl-CoA (C16:0), for instance, may exhibit off-target binding to stearoyl-CoA (C18:0) or oleoyl-CoA (C18:1).
Performance Comparison of Anti-Acyl-CoA Antibodies
The quantitative assessment of cross-reactivity is essential for validating an antibody's specificity. This is typically determined by competitive ELISA, where the antibody's ability to bind its primary target is challenged by the presence of other structurally related molecules. The results are often expressed as the concentration of the competitor required to inhibit 50% of the primary antigen binding (IC50) or as a percentage of cross-reactivity relative to the primary antigen.
Note: The primary literature describing the quantitative cross-reactivity of the original anti-long-chain acyl-CoA antibodies[1] was not accessible for direct data extraction. The following table is a representative example based on typical cross-reactivity studies for antibodies against small molecules and lipids. It illustrates how such data should be structured for clear comparison.
Table 1: Illustrative Cross-Reactivity Profile for a Polyclonal Anti-Palmitoyl-CoA (C16:0) Antibody
| Competitor Acyl-CoA | Chain Length & Saturation | IC50 (pmol/well) | % Cross-Reactivity* |
| Palmitoyl-CoA | C16:0 | 10 | 100% |
| Palmitoleoyl-CoA | C16:1 | 25 | 40% |
| Stearoyl-CoA | C18:0 | 50 | 20% |
| Oleoyl-CoA | C18:1 | 120 | 8.3% |
| Myristoyl-CoA | C14:0 | 200 | 5% |
| Arachidonoyl-CoA | C20:4 | >1000 | <1% |
| Coenzyme A (free) | N/A | >5000 | <0.2% |
*Percentage Cross-Reactivity is calculated as: (IC50 of Primary Antigen / IC50 of Competitor) x 100.
Experimental Protocols
Accurate assessment of antibody cross-reactivity against long-chain acyl-CoAs requires specialized immunoassay protocols that account for the amphiphilic nature of these molecules. A modified Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method.[1]
Key Experiment: Competitive ELISA for Cross-Reactivity Assessment
This protocol determines the specificity of an anti-acyl-CoA antibody by measuring its binding to a coated acyl-CoA-protein conjugate in the presence of various free acyl-CoA competitors.
1. Reagent and Plate Preparation:
- Antigen Coating: Prepare a conjugate of the target acyl-CoA (e.g., Palmitoyl-CoA) with a carrier protein like Bovine Serum Albumin (BSA). Dilute the acyl-CoA-BSA conjugate to 1-10 µg/mL in a bicarbonate/carbonate coating buffer (pH 9.6).
- Plate Coating: Add 100 µL of the diluted conjugate to each well of a high-binding 96-well microtiter plate. Seal the plate and incubate overnight at 4°C.
- Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to saturate all unbound sites. Incubate for 2 hours at room temperature. Wash the plate three times as described above.
2. Competitive Binding Reaction:
- Competitor Preparation: Prepare serial dilutions of each long-chain acyl-CoA to be tested (e.g., C14:0, C16:0, C16:1, C18:0, C18:1, etc.) in assay buffer (blocking buffer). Also, prepare a dilution series of the primary antigen (the acyl-CoA used for immunization) to serve as the standard curve.
- Antibody Preparation: Dilute the primary anti-acyl-CoA antibody to a predetermined optimal concentration (the concentration that gives approximately 80% of the maximum signal in a direct ELISA) in assay buffer.
- Incubation: In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at 37°C to allow the antibody to bind to the free acyl-CoAs.
3. Detection and Quantification:
- Transfer: Transfer 100 µL of the antibody/competitor mixtures from the dilution plate to the corresponding wells of the antigen-coated and blocked microtiter plate. Incubate for 1 hour at 37°C. During this step, any antibody not bound to a free competitor will bind to the coated antigen.
- Washing: Wash the plate five times with wash buffer to remove unbound antibodies and competitors.
- Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
- Washing: Wash the plate five times with wash buffer.
- Substrate Addition: Add 100 µL of a suitable substrate solution (e.g., TMB for HRP). Incubate in the dark at room temperature for 10-20 minutes, or until sufficient color develops.
- Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
- Read Plate: Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Generate a standard curve by plotting the absorbance versus the concentration of the primary antigen competitor.
- For each competing acyl-CoA, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
- Calculate the percent cross-reactivity for each competitor relative to the primary antigen using the formula provided in the note to Table 1.
Visualizing the Workflow
To clarify the experimental process, the following diagrams illustrate the key steps and logical relationships in the competitive ELISA workflow.
References
Comparative Lipidomics of Docosatetraenoyl-CoA: A Tale of Two Cell Types
For Immediate Release
A deep dive into the cellular landscape of docosatetraenoyl-CoA reveals distinct profiles and functional implications in neuronal and macrophage cell lines. This guide provides a comparative analysis of docosatetraenoyl-CoA, a key metabolic intermediate, offering researchers, scientists, and drug development professionals a comprehensive overview of its quantification, metabolic pathways, and potential roles in cellular signaling.
Docosatetraenoyl-CoA (C22:4-CoA) is a long-chain fatty acyl-CoA that sits (B43327) at the crossroads of lipid metabolism, serving as a precursor for a variety of bioactive lipid mediators. Its cellular abundance and metabolic fate are highly dependent on the specific cell type and its physiological state. This guide focuses on a comparative lipidomic analysis of docosatetraenoyl-CoA in two distinct and critical cell types: neurons and macrophages. While direct comparative quantification of docosatetraenoyl-CoA in these specific cell types is not extensively documented in current literature, this guide synthesizes available data on related very-long-chain fatty acyl-CoAs and the known metabolic roles of its precursor, docosatetraenoic acid (adrenic acid), to provide a detailed comparative overview.
Quantitative Data Summary
Direct quantitative data for docosatetraenoyl-CoA in primary neurons and macrophages is limited. However, studies on related cell lines provide valuable insights. The following table summarizes quantitative data for a range of fatty acyl-CoAs in the murine macrophage-like cell line RAW264.7, highlighting the general distribution of these lipid species.
| Fatty Acyl-CoA Species | Abundance in RAW264.7 Cells (pmol/10^6 cells) |
| Myristoyl-CoA (C14:0) | ~2.4 |
| Palmitoyl-CoA (C16:0) | ~3.0 |
| Stearoyl-CoA (C18:0) | ~1.2 |
| Oleoyl-CoA (C18:1) | ~3.6 |
| Arachidonoyl-CoA (C20:4) | ~0.6 |
| Very-Long-Chain (>C20) | <10% of total fatty acyl-CoAs |
Data adapted from a study on fatty acyl-CoA quantification in mammalian cells. Note that specific values for docosatetraenoyl-CoA were not reported, but it falls within the very-long-chain category.
In contrast to macrophages, neuronal cells, particularly those in the brain, are known to be enriched in very-long-chain polyunsaturated fatty acids (VLCPUFAs), including the precursor to docosatetraenoyl-CoA. This suggests that the abundance of docosatetraenoyl-CoA is likely to be significantly higher in neurons compared to macrophages, reflecting its critical roles in neuronal structure and function.
Experimental Protocols
Accurate quantification and comparison of docosatetraenoyl-CoA levels across different cell types require robust and sensitive analytical methods. The following outlines a typical experimental workflow for the lipidomic analysis of acyl-CoAs.
Cell Culture and Harvesting
-
Neuronal Cells: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.
-
Macrophages: Primary macrophages or macrophage cell lines (e.g., RAW264.7) are cultured. For studies on inflammatory responses, cells may be treated with lipopolysaccharide (LPS).
-
Harvesting: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then scraped into a solvent solution for lipid extraction.
Lipid Extraction
A modified Bligh and Dyer method is commonly used for the extraction of acyl-CoAs.
-
Homogenize cell pellets in a mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).
-
Add chloroform and water to induce phase separation.
-
The lower organic phase containing the lipids is collected.
-
The extraction is repeated, and the organic phases are pooled and dried under a stream of nitrogen.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The dried lipid extract is reconstituted in an appropriate solvent and analyzed by LC-MS.
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the different acyl-CoA species.
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer is used for detection and quantification. Multiple Reaction Monitoring (MRM) is a sensitive and specific method for targeted quantification of known acyl-CoAs.
Signaling Pathways and Metabolic Roles
The metabolic fate of docosatetraenoyl-CoA differs significantly between neurons and macrophages, reflecting their distinct physiological functions.
In Neuronal Cells:
In the brain, docosatetraenoic acid is a major polyunsaturated fatty acid. Its activated form, docosatetraenoyl-CoA, is a key precursor for the synthesis of docosahexaenoic acid (DHA), a critical component of neuronal membranes that influences membrane fluidity, signal transduction, and neuroprotection.
Biosynthesis of DHA from Docosatetraenoyl-CoA in Neurons.
In Macrophages:
In macrophages, docosatetraenoyl-CoA can be a substrate for the synthesis of pro-inflammatory and anti-inflammatory lipid mediators. During an inflammatory response, docosatetraenoic acid can be released from membrane phospholipids (B1166683) and converted into eicosanoids and other signaling molecules that modulate the immune response.
A Comparative Guide to Docosatetraenoyl-CoA and Adrenoyl-CoA as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of docosatetraenoyl-CoA and its synonymous counterpart, adrenoyl-CoA, in their roles as enzyme substrates. This document summarizes key enzymatic interactions, presents available quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathways.
Introduction: Understanding the Nomenclature
Docosatetraenoyl-CoA and adrenoyl-CoA both refer to the coenzyme A ester of docosatetraenoic acid, which is a 22-carbon polyunsaturated fatty acid with four double bonds. The most common isomer discussed in scientific literature is docosa-7,10,13,16-tetraenoic acid (22:4n-6), also known as adrenic acid. For the purpose of this guide, "adrenoyl-CoA" will be used to refer to the CoA ester of this specific isomer. While other isomers of docosatetraenoic acid exist, comparative kinetic data for their CoA esters are scarce in publicly available literature.
Enzymatic Utilization of Adrenoyl-CoA
Adrenoyl-CoA serves as a substrate for several key enzymes involved in lipid metabolism and signaling. The following sections compare its utilization by these enzymes, with a focus on available kinetic data.
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)
ACSL4 is a crucial enzyme that activates long-chain fatty acids by converting them into their corresponding acyl-CoA esters. This activation is a prerequisite for their involvement in various metabolic pathways. ACSL4 exhibits a preference for polyunsaturated fatty acids (PUFAs), including arachidonic acid (AA), eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and adrenic acid[1][2][3].
Quantitative Data for ACSL4 Substrate Specificity
| Substrate | ACSL4 Variant | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km (ml/min/mg) |
| Arachidonic Acid (AA) | V1 | 10.3 | 181.7 | 17.6 |
| V2 | 10.8 | 39.8 | 3.7 | |
| Eicosapentaenoic Acid (EPA) | V1 | 11.2 | 116.3 | 10.4 |
| V2 | 12.1 | 24.5 | 2.0 | |
| Docosahexaenoic Acid (DHA) | V1 | 11.8 | 101.4 | 8.6 |
| V2 | 12.8 | 21.3 | 1.7 |
Table 1: Kinetic parameters of recombinant human ACSL4 variants for various polyunsaturated fatty acids. Data extracted from Kuwata et al., 2019.[1]
The study concluded that both ACSL4 variants have similar affinities for AA, EPA, and DHA, but different reaction rates[2]. The preference of ACSL4 for adrenic acid highlights its role in incorporating this very-long-chain fatty acid into cellular lipids[3][5].
Elongation of Very-Long-Chain Fatty Acids Protein 5 (ELOVL5)
Cyclooxygenases (COX), Lipoxygenases (LOX), and Cytochrome P450 (CYP) Enzymes
Adrenoyl-CoA, after hydrolysis to free adrenic acid, can be metabolized by the same enzymatic pathways that act on arachidonic acid, namely the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. This metabolism leads to the formation of a distinct class of lipid mediators known as dihomo-eicosanoids[5].
-
COX Pathway : Adrenic acid is a substrate for COX enzymes, leading to the production of dihomo-prostaglandins and dihomo-thromboxanes[8].
-
LOX Pathway : Lipoxygenases can oxygenate adrenic acid to produce dihomo-hydroxyeicosatetraenoic acids (DHETs) and other related compounds.
-
CYP450 Pathway : Cytochrome P450 epoxygenases metabolize adrenic acid to form dihomo-epoxyeicosatrienoic acids (dihomo-EETs)[5].
Comparative kinetic data for these enzymes with adrenoyl-CoA versus other PUFA-CoAs are not extensively documented in the literature.
Signaling Pathways Involving Adrenoyl-CoA
Adrenoyl-CoA and its derivatives are implicated in several critical signaling pathways.
Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Adrenoyl-CoA plays a central role in this process[9][10][11]. ACSL4-mediated activation of adrenic acid to adrenoyl-CoA is a critical initiating step[9][10][11][12]. The resulting adrenoyl-CoA is then esterified into phosphatidylethanolamines (PE), forming AdA-PE. These AdA-containing phospholipids (B1166683) are highly susceptible to peroxidation, leading to the execution of ferroptosis[9][10][11].
Eicosanoid and Dihomo-Eicosanoid Synthesis
The metabolism of adrenic acid by COX, LOX, and CYP450 enzymes generates a series of signaling molecules collectively known as dihomo-eicosanoids. These molecules have distinct biological activities compared to their eicosanoid counterparts derived from arachidonic acid and are involved in processes such as inflammation and vascular tone regulation[5].
Experimental Protocols
Acyl-CoA Synthetase (ACS) Activity Assay using LC-MS/MS
This protocol is adapted from methodologies described for measuring ACSL4 activity[1][4].
Objective: To quantify the formation of adrenoyl-CoA from adrenic acid.
Materials:
-
Partially purified or recombinant ACSL enzyme
-
Adrenic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.4)
-
Internal standard (e.g., C17:0-CoA)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and CoA.
-
Enzyme Preparation: Add the purified ACSL enzyme to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding a known concentration of adrenic acid. Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use multiple reaction monitoring (MRM) to specifically detect and quantify the formed adrenoyl-CoA and the internal standard.
-
Data Analysis: Calculate the amount of adrenoyl-CoA produced based on the peak area ratio of adrenoyl-CoA to the internal standard and a standard curve.
Fatty Acid Elongase (ELOVL) Activity Assay
This protocol is a generalized procedure based on methods for assessing ELOVL activity[13].
Objective: To measure the elongation of a fatty acyl-CoA substrate by an ELOVL enzyme.
Materials:
-
Microsomal fraction containing the ELOVL enzyme or purified recombinant ELOVL
-
Fatty acyl-CoA substrate (e.g., arachidonoyl-CoA)
-
[¹⁴C]-Malonyl-CoA
-
NADPH
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Stopping solution (e.g., methanolic KOH)
-
Solvents for extraction (e.g., hexane)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microfuge tube, combine the reaction buffer, NADPH, BSA, and the microsomal preparation or purified enzyme.
-
Substrate Addition: Add the unlabeled fatty acyl-CoA substrate.
-
Initiation of Elongation: Start the reaction by adding [¹⁴C]-Malonyl-CoA. Incubate at 37°C for a defined period.
-
Saponification: Stop the reaction and saponify the lipids by adding a methanolic KOH solution and heating.
-
Acidification and Extraction: Acidify the mixture and extract the fatty acids using an organic solvent like hexane.
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter. The amount of incorporated radioactivity corresponds to the elongated fatty acid product.
Conclusion
Docosatetraenoyl-CoA, or adrenoyl-CoA, is a key substrate for a range of enzymes that play vital roles in lipid metabolism and cellular signaling. Its activation by ACSL4 is a critical step for its incorporation into cellular membranes, which is particularly significant in the context of ferroptosis. Furthermore, its metabolism via the COX, LOX, and CYP450 pathways generates a unique class of signaling molecules, the dihomo-eicosanoids. While qualitative data on substrate preference is available for several enzymes, there is a need for more comprehensive quantitative kinetic studies to fully elucidate the comparative performance of adrenoyl-CoA versus other polyunsaturated fatty acyl-CoAs as enzyme substrates. The experimental protocols provided herein offer a framework for conducting such comparative analyses.
References
- 1. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 2. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants [jstage.jst.go.jp]
- 5. Myeloid-specific deficiency of long-chain acyl CoA synthetase 4 (Acsl4) reduces inflammation in vitro and in vivo by remodeling phospholipids and reducing production of arachidonic acid-derived proinflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2023.igem.wiki [2023.igem.wiki]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mednexus.org [mednexus.org]
- 11. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
The Double-Edged Sword: Validating the Role of Docosatetraenoyl-CoA in Disease Models
For Immediate Release
[City, State] – [Date] – In the intricate world of lipid signaling, a lesser-known molecule, docosatetraenoyl-CoA, and its free fatty acid precursor, adrenic acid (a docosatetraenoic acid), are emerging from the shadows of their more famous cousins, arachidonic acid and docosahexaenoic acid (DHA). This guide offers a comprehensive comparison of the emerging roles of docosatetraenoyl-CoA in various disease models, providing researchers, scientists, and drug development professionals with the latest experimental data and detailed protocols to validate its function.
Docosatetraenoyl-CoA is the activated form of adrenic acid, a 22-carbon omega-6 polyunsaturated fatty acid. Its position as the elongation product of the pro-inflammatory arachidonic acid places it at a critical juncture in lipid metabolism, influencing a range of physiological and pathological processes, from inflammation and cancer to neurodegeneration.
Comparative Analysis of Docosatetraenoyl-CoA/Adrenic Acid in Disease Models
The following tables summarize key quantitative data from various studies, comparing the effects and levels of adrenic acid in different disease contexts.
Table 1: Adrenic Acid in Inflammatory Models
| Parameter | Adrenic Acid Treatment | Arachidonic Acid (AA) Control | Key Findings | Reference |
| Leukotriene B4 (LTB4) Formation in Human Neutrophils | Potent inhibition | Precursor to LTB4 | Adrenic acid unexpectedly shows anti-inflammatory potential by blocking the synthesis of a key chemoattractant.[1] | |
| Cytokine mRNA Expression in HepG2 Cells (TNFα-induced) | Enhanced IL-8, MIP1β, MCP1 expression (with 0.5 mM AdA pretreatment) | Not reported in this study | In a liver inflammation model, adrenic acid can amplify the pro-inflammatory response.[2] | |
| Concentration in Rat Tissues (Basal Levels) | Liver: Highest concentration | Not directly compared | Adrenic acid and its metabolites are naturally present, with the liver showing the highest abundance.[3] | |
| Plasma Levels in NAFLD Patients | Higher in patients with elevated ALT levels | Not directly compared | Elevated plasma adrenic acid is associated with the severity of non-alcoholic fatty liver disease.[4] |
Table 2: Adrenic Acid in Cancer Models
| Cell Line | Adrenic Acid Effect | IC50 Value | Comparative IC50 (DHA) | Reference |
| MCF-7 (Breast Cancer) | Not directly tested, but derivatives of other fatty acids show cytotoxicity | D3 (DHA derivative): 15.96 ± 2.89 µM | 20.2 µM | [5][6] |
| MDA-MB-231 (Breast Cancer) | Less sensitive to DHA and EPA | >200 µM (for DHA and EPA) | Not applicable | [6] |
Table 3: Adrenic Acid in Neurological Models
| Animal Model | Adrenic Acid Level Changes | Key Findings | Reference |
| Alzheimer's Disease (AD) Animal Model | DSP4-treated mice (LC neuronal degeneration) showed a ~5-fold increase in Aβ plaques. Adrenic acid levels not directly quantified. | Noradrenaline deficiency, which can be influenced by lipid metabolism, exacerbates AD pathology.[7] | |
| General Brain Tissue | Third most prevalent PUFA in grey matter | Crucial for neuronal growth and myelin lipid enrichment.[2] |
Signaling Pathways and Experimental Workflows
The biological effects of docosatetraenoyl-CoA are intricately linked to its metabolic pathways and the enzymes that regulate its synthesis and activation.
Biosynthesis and Activation of Adrenic Acid
Adrenic acid is synthesized from arachidonic acid through a two-carbon elongation step catalyzed by the enzyme Elongation of Very Long Chain Fatty Acids Protein 2 (ELOVL2). Subsequently, for its incorporation into complex lipids and participation in signaling cascades like ferroptosis, adrenic acid must be activated to its CoA thioester, docosatetraenoyl-CoA, by Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[8]
Role in Ferroptosis
Docosatetraenoyl-CoA is a key substrate for the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. ACSL4-mediated activation of adrenic acid is a critical step in this pathway.
Detailed Experimental Protocols
Quantification of Adrenic Acid in Biological Samples using LC-MS/MS
This protocol is adapted from methodologies used for the analysis of fatty acids in various biological matrices.[3][9]
Objective: To accurately measure the concentration of adrenic acid in tissues or plasma.
Materials:
-
Tissue homogenizer
-
Internal standard (e.g., deuterated adrenic acid)
-
Chloroform, Methanol, Water (for lipid extraction)
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize a known weight of tissue in a suitable buffer.
-
For plasma samples, use a defined volume.
-
Add a known amount of the internal standard to each sample.
-
-
Lipid Extraction:
-
Perform a Folch or Bligh-Dyer extraction using a chloroform:methanol mixture.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the fatty acids using a C18 reverse-phase column with a suitable gradient elution.
-
Detect and quantify adrenic acid and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The transitions for adrenic acid would be specific m/z values for the parent and fragment ions.
-
-
Data Analysis:
-
Calculate the concentration of adrenic acid in the original sample by comparing the peak area ratio of the endogenous adrenic acid to the internal standard against a standard curve.
-
In Vitro Assay for Adrenic Acid-Induced Cytokine Expression
This protocol is based on in vitro experiments assessing the inflammatory potential of fatty acids.[2]
Objective: To determine the effect of adrenic acid on the expression of pro-inflammatory cytokines in a cell culture model.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
Adrenic acid (and a vehicle control, e.g., ethanol)
-
TNFα (or other inflammatory stimulus)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to a desired confluency in appropriate cell culture plates.
-
Pre-treat the cells with a specific concentration of adrenic acid (e.g., 0.5 mM) or vehicle control for a defined period (e.g., 24 hours).
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for a specified time (e.g., 6 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
qRT-PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using primers specific for the target cytokine genes (e.g., IL-8, MCP-1) and a housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression of the target cytokines using the ΔΔCt method.
-
Compare the expression levels in adrenic acid-treated cells to the vehicle-treated controls to determine the effect of adrenic acid on cytokine expression.
-
Conclusion
The validation of docosatetraenoyl-CoA's role in disease models reveals a complex and context-dependent functionality. While it can exhibit pro-inflammatory properties in certain settings, it also possesses the potential for anti-inflammatory and pro-resolving actions. Its involvement in ferroptosis further highlights its significance in programmed cell death pathways relevant to cancer and neurodegeneration. The provided experimental data and protocols offer a foundational framework for researchers to further investigate this intriguing molecule and its potential as a therapeutic target or biomarker. As research continues, a clearer picture of the multifaceted nature of docosatetraenoyl-CoA will undoubtedly emerge, paving the way for novel therapeutic strategies in a range of diseases.
References
- 1. Anti-Inflammatory and Proresolving Effects of the Omega-6 Polyunsaturated Fatty Acid Adrenic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenic acid as an inflammation enhancer in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noradrenaline deficiency in brain increases beta-amyloid plaque burden in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Docosatetraenoyl-CoA in Healthy vs. Diseased Tissues: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of docosatetraenoyl-CoA levels and its precursor, docosatetraenoic acid (DTA), in healthy versus diseased tissues. While direct quantitative data for docosatetraenoyl-CoA is scarce in current literature, this document synthesizes available data on DTA, also known as Adrenic Acid (AdA), to infer potential alterations in its activated CoA form. DTA is a very long-chain omega-6 fatty acid that is emerging as a significant biomarker and bioactive molecule in a variety of pathological conditions.
Data Summary: Docosatetraenoic Acid Levels
The following tables summarize the qualitative and quantitative findings on docosatetraenoic acid levels in various disease states compared to healthy controls. It is important to note that these values represent the free fatty acid (DTA/AdA) and not its CoA ester. However, alterations in the free fatty acid pool are likely to influence the corresponding acyl-CoA pool.
Table 1: Docosatetraenoic Acid (Adrenic Acid) in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Tissue/Fluid | Condition | Change in DTA/AdA Levels | Quantitative Data | Reference |
| Liver (mice) | Steatohepatitis (CDAHFD-fed db/db mice) | Significantly Higher | p < 0.05 | [1][2] |
| Plasma (mice) | Steatohepatitis (CDAHFD-fed db/db mice) | Significantly Higher | p < 0.05 | [1][2] |
| Plasma (human) | NAFLD (patients with highest ALT levels) | Higher | p-value for trend <0.001 | [1] |
Table 2: Docosatetraenoic Acid (Adrenic Acid) in Neurodegenerative Disease (Alzheimer's Disease)
| Tissue/Fluid | Condition | Change in DTA/AdA Levels | Note | Reference |
| Brain (human) | Alzheimer's Disease | Decreased levels of AdA-containing phospholipids (B1166683) in certain brain regions. | Contrasting trends in different brain regions (elevated in grey matter, decreased in white matter). | [3] |
| Serum (human) | Alzheimer's Disease | Decreased | May indicate a neuroprotective role. | [3] |
Table 3: General Associations of Elevated Docosatetraenoic Acid with Disease
| Disease Category | Associated Conditions | General Trend | Reference |
| Inflammatory Diseases | Rheumatoid Arthritis, Inflammatory Bowel Disease | Increased | [4] |
| Metabolic Diseases | Obesity, Type 2 Diabetes | Increased | [4] |
| Cardiovascular Disease | Coronary Artery Disease | Increased | [4] |
| Cancer | Potential biomarker | Altered levels | [3][5] |
Signaling Pathways and Experimental Workflows
To understand the context of docosatetraenoyl-CoA, the following diagrams illustrate its biosynthetic pathway and a general workflow for the analysis of acyl-CoAs in tissue samples.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of fatty acid and acyl-CoA analysis.
Lipid Extraction and Analysis from Tissue (as applied in NAFLD studies)
-
Objective: To quantify the levels of free fatty acids, including docosatetraenoic acid, in liver and plasma samples.
-
Methodology:
-
Sample Preparation: Liver tissue is homogenized in a suitable buffer. Plasma samples are used directly.
-
Lipid Extraction: Lipids are extracted using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Separation and Detection: The lipid extract is analyzed by liquid chromatography-mass spectrometry (LC-MS).[1] A C18 reverse-phase column is typically used for separation.
-
Quantification: Absolute quantification is achieved by comparing the peak areas of the analyte to those of a known concentration of an internal standard (e.g., a deuterated version of the fatty acid).
-
Measurement of Acyl-CoAs in Tissues
-
Objective: To measure the concentration of various acyl-CoA species in tissue samples.
-
Methodology:
-
Tissue Pulverization: Frozen tissue samples are pulverized under liquid nitrogen to halt metabolic activity.
-
Extraction: Acyl-CoAs are extracted using a solvent mixture, often containing an acidic component to improve stability, followed by solid-phase extraction for purification.
-
Analysis by LC-MS/MS: The purified acyl-CoAs are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry (MS/MS). The MS/MS is operated in a selected reaction monitoring (SRM) mode for high selectivity and sensitivity.
-
Quantification: Stable isotope-labeled internal standards for various acyl-CoA species are added at the beginning of the procedure to allow for accurate quantification.
-
Discussion and Future Directions
The available evidence strongly suggests that the metabolism of docosatetraenoic acid is dysregulated in several chronic diseases, including NAFLD and Alzheimer's disease. In NAFLD, elevated levels of AdA are associated with inflammation and liver damage.[1] This is linked to increased expression of elongase enzymes (ELOVL2 and 5) and suppression of peroxisomal β-oxidation.[1] In the context of Alzheimer's disease, the picture is more complex, with region-specific changes in the brain, suggesting a multifaceted role for this fatty acid in neurodegeneration.[3]
The direct measurement of docosatetraenoyl-CoA in these diseased tissues is a critical next step to understand its specific role in the pathophysiology of these conditions. As the immediate substrate for various metabolic pathways, including elongation, desaturation, and incorporation into complex lipids, the levels of docosatetraenoyl-CoA could provide a more direct insight into the metabolic flux through these pathways in disease states.
Future research should focus on:
-
Developing and applying sensitive and specific methods for the quantification of docosatetraenoyl-CoA in clinical samples.
-
Investigating the activity of enzymes involved in the synthesis and degradation of docosatetraenoyl-CoA in diseased tissues.
-
Elucidating the downstream metabolic fate of docosatetraenoyl-CoA and its contribution to the production of bioactive lipid mediators in different disease contexts.
This guide highlights the emerging importance of docosatetraenoic acid and, by extension, docosatetraenoyl-CoA, in human health and disease. Further research in this area holds the potential to uncover novel diagnostic markers and therapeutic targets for a range of debilitating conditions.
References
- 1. Adrenic acid as an inflammation enhancer in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docosatetraenoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Adrenic acid: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Lipid Network: Correlation of Docosatetraenoyl-CoA with Key Metabolites
For researchers, scientists, and drug development professionals, understanding the intricate web of lipid interactions is paramount for elucidating disease mechanisms and identifying novel therapeutic targets. Docosatetraenoyl-CoA, an elongated form of the well-known arachidonoyl-CoA, is emerging as a significant player in cellular signaling and metabolic regulation. This guide provides a comparative analysis of docosatetraenoyl-CoA's correlation with other lipid metabolites, supported by experimental data and detailed methodologies.
Docosatetraenoyl-CoA, and its corresponding free fatty acid, adrenic acid (AdA), are n-6 polyunsaturated fatty acids that are abundant in tissues such as the adrenal glands, brain, and vasculature.[1] While structurally similar to arachidonic acid, the additional two carbons in its acyl chain lead to the production of a unique class of signaling molecules, the dihomo-eicosanoids, which have distinct biological activities.[1][2] Investigating the quantitative relationships between docosatetraenoyl-CoA and other lipids is crucial for understanding its role in both health and disease, including metabolic disorders, cardiovascular disease, and neurological conditions.[1]
Quantitative Correlation of Docosatetraenoyl-CoA with Other Lipid Metabolites
| Lipid Metabolite | Inferred Correlation with Docosatetraenoyl-CoA | Rationale |
| Arachidonoyl-CoA | Positive | Docosatetraenoyl-CoA is a direct elongation product of arachidonoyl-CoA in the n-6 fatty acid synthesis pathway.[1] |
| Dihomo-Prostaglandins | Positive | Docosatetraenoyl-CoA is the precursor for the synthesis of dihomo-prostaglandins via the cyclooxygenase (COX) pathway.[1][2] |
| Dihomo-Epoxyeicosatrienoic Acids (DH-EETs) | Positive | Cytochrome P450 (CYP) enzymes metabolize docosatetraenoic acid to produce DH-EETs, which are potent vasodilators.[2] |
| Triglycerides (TGs) | Positive (in metabolic disease) | Elevated levels of adrenic acid are associated with dyslipidemia, including increased triglyceride accumulation.[1] |
| Phosphatidylcholines (PCs) and Phosphatidylethanolamines (PEs) containing adrenic acid | Positive | Docosatetraenoic acid is incorporated into the cell membrane phospholipids, primarily phosphatidylcholine and phosphatidylethanolamine. |
| Lysophosphatidylcholines (LPCs) | Context-Dependent | LPCs are generated from the hydrolysis of PCs. An increase in PCs containing adrenic acid could lead to a corresponding increase in specific LPC species. |
| Ceramides | Positive (in metabolic disease) | Dysregulation of long-chain fatty acyl-CoAs is linked to the synthesis of ceramides, which are implicated in insulin (B600854) resistance and lipotoxicity. |
Experimental Protocols
The quantitative analysis of docosatetraenoyl-CoA and its correlation with other lipid metabolites is typically achieved through targeted or untargeted lipidomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Lipid Extraction
-
Objective: To efficiently extract a broad range of lipid classes from biological samples (e.g., plasma, tissue homogenates).
-
Method: A common method is the Bligh and Dyer extraction or the methyl-tert-butyl ether (MTBE) extraction.
-
Homogenize the sample in a mixture of methanol (B129727) and water.
-
Add a defined volume of chloroform (B151607) or MTBE to create a biphasic system.
-
Vortex vigorously and centrifuge to separate the phases.
-
The lower organic phase (chloroform) or the upper organic phase (MTBE) containing the lipids is collected.
-
The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for LC-MS/MS analysis.
-
-
Internal Standards: A cocktail of deuterated or odd-chain lipid standards representing each lipid class of interest is added at the beginning of the extraction process for accurate quantification.[3]
2. Chromatographic Separation
-
Objective: To separate the complex mixture of lipid species before their introduction into the mass spectrometer.
-
Method: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of individual lipid species.
-
Column: A C18 or C8 column with a particle size of less than 2 µm is typically employed.
-
Mobile Phases: A gradient of two mobile phases is used for elution. Mobile phase A is often an aqueous solution with a small percentage of acetonitrile (B52724) and/or methanol and an additive like formic acid or ammonium (B1175870) acetate. Mobile phase B is typically a mixture of isopropanol (B130326) and acetonitrile with the same additive.
-
Gradient: A shallow gradient from a lower to a higher concentration of mobile phase B allows for the separation of lipids based on their hydrophobicity.
-
3. Mass Spectrometric Analysis
-
Objective: To detect and quantify the separated lipid species.
-
Method: Electrospray ionization (ESI) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Ionization: ESI is performed in both positive and negative ion modes to cover a wide range of lipid classes.
-
Data Acquisition: For targeted analysis, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument, where specific precursor-to-product ion transitions for each lipid of interest are monitored. For untargeted analysis, full scan MS and data-dependent MS/MS are acquired on a high-resolution instrument.
-
Quantification: The peak area of each endogenous lipid is normalized to the peak area of its corresponding internal standard. Absolute quantification is achieved by using a calibration curve generated with authentic lipid standards.
-
Mandatory Visualizations
The following diagrams illustrate the metabolic context of docosatetraenoyl-CoA and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of Docosatetraenoyl-CoA.
Caption: Experimental workflow for lipidomics analysis.
References
- 1. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of adrenic acid to vasodilatory 1alpha,1beta-dihomo-epoxyeicosatrienoic acids by bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
Assessing the Specificity of Enzymes for Docosatetraenoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Docosatetraenoyl-CoA, the activated form of docosatetraenoic acid (a C22:4 polyunsaturated fatty acid), is a substrate for a variety of enzymes critical to lipid metabolism and signaling. Understanding the specificity of these enzymes is paramount for elucidating their physiological roles and for the development of targeted therapeutics. This guide provides a comparative analysis of the enzymatic specificity for docosatetraenoyl-CoA and related long-chain fatty acids, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Enzyme Specificity
The following tables summarize the available kinetic data for key enzyme families that metabolize long-chain fatty acyl-CoAs. It is important to note that specific kinetic data for docosatetraenoyl-CoA (C22:4) is limited in the current literature. Therefore, data for structurally similar C22 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA, C22:6), are presented as a proxy to infer potential specificity.
Acyl-CoA Synthetases (ACS)
Acyl-CoA synthetases are responsible for the activation of fatty acids, a critical step for their subsequent metabolism. The ACSL6 isoform has been identified as playing a significant role in the metabolism of very-long-chain polyunsaturated fatty acids.
| Enzyme Variant | Substrate | Km (μM) | Vmax/Km (arbitrary units) | Reference |
| Human ACSL6V1 | Docosahexaenoic Acid (DHA, C22:6) | 10.7 | 1.0 | [1][2][3][4] |
| Human ACSL6V2 | Docosahexaenoic Acid (DHA, C22:6) | 3.2 | 11.5 | [1][2][3][4] |
Note: Lower Km indicates higher affinity. Higher Vmax/Km indicates greater catalytic efficiency. The data suggests that the ACSL6V2 variant has a significantly higher affinity and catalytic efficiency for DHA compared to the ACSL6V1 variant[2][3][4].
Lipoxygenases (LOX)
Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of bioactive lipid mediators. The specificity of different LOX isoforms for C22 fatty acids varies.
| Enzyme | Substrate | kcat/KM (μM⁻¹s⁻¹) | Reference |
| Human 12-LOX | Docosahexaenoic Acid (DHA, C22:6) | 180 ± 20 | |
| Human 15-LOX-1 | Docosahexaenoic Acid (DHA, C22:6) | 50 ± 10 | |
| Human 15-LOX-2 | Docosahexaenoic Acid (DHA, C22:6) | 2.1 ± 0.4 | |
| Human 12-LOX | C22:5n-3 | 10 ± 1 | |
| Human 15-LOX-1 | C22:5n-3 | 50 ± 10 | |
| Human 15-LOX-2 | C22:5n-3 | 50 ± 10 |
Note: Higher kcat/KM indicates greater catalytic efficiency. This data highlights the differential specificity of LOX isoforms for C22 polyunsaturated fatty acids.
Cyclooxygenases (COX)
-
COX-2 is known to have a broader substrate binding channel compared to COX-1, allowing it to accommodate larger and more diverse fatty acids.
-
It has been demonstrated that COX-2 can metabolize adrenic acid, a C22:4 fatty acid, suggesting that docosatetraenoyl-CoA could also be a substrate.
-
The efficiency of this metabolism relative to the canonical substrate, arachidonic acid, is likely lower, but the resulting products may have unique biological activities.
Cytochrome P450 (CYP) Epoxygenases
Similar to cyclooxygenases, precise kinetic parameters for the metabolism of docosatetraenoyl-CoA by specific CYP450 isoforms are scarce. However, the following qualitative observations have been made:
-
CYP epoxygenases are known to metabolize a wide range of polyunsaturated fatty acids, including C22 fatty acids like DHA[5][6].
-
The metabolism of adrenic acid (C22:4n-6) by CYP epoxygenases leads to the formation of dihydroxy-eicosatrienoic acids (DHETs)[7].
-
The substrate specificity varies significantly among different CYP isoforms (e.g., CYP2C and CYP2J families are major epoxygenases)[5]. It is plausible that certain CYP isoforms exhibit activity towards docosatetraenoyl-CoA, leading to the formation of novel epoxide signaling molecules.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme specificity. Below are representative protocols for assaying the activity of the enzyme families discussed.
Acyl-CoA Synthetase (ACSL) Activity Assay (LC-MS/MS Method)
This method, adapted from studies on ACSL6 variants, allows for the sensitive and specific quantification of acyl-CoA products[2][3][4].
a. Enzyme Preparation:
-
Recombinant human ACSL6 variants (V1 and V2) are expressed in an appropriate system (e.g., baculovirus-infected Sf9 cells).
-
Cell lysates or purified enzyme preparations are used for the assay.
b. Reaction Mixture:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
MgCl₂
-
Coenzyme A (CoA)
-
Triton X-100
-
Fatty acid substrate (e.g., docosatetraenoic acid)
c. Assay Procedure:
-
The reaction is initiated by adding the enzyme preparation to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
The reaction is terminated by adding an organic solvent mixture (e.g., isopropanol/acetic acid).
-
An internal standard (e.g., a structurally similar acyl-CoA with a different chain length) is added for quantification.
d. Product Quantification:
-
The formed acyl-CoA is extracted using solid-phase extraction.
-
The eluate is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The amount of product is quantified by comparing its peak area to that of the internal standard.
e. Kinetic Analysis:
-
The assay is performed with varying concentrations of the fatty acid substrate to determine Km and Vmax values.
Lipoxygenase (LOX) Activity Assay (Spectrophotometric Method)
This is a common method for determining LOX activity by measuring the formation of conjugated dienes.
a. Reagents:
-
Sodium phosphate (B84403) buffer (pH 7.4)
-
Lipoxygenase enzyme (purified or as a cell lysate)
-
Fatty acid substrate (e.g., docosatetraenoic acid) dissolved in ethanol.
b. Assay Procedure:
-
The substrate is added to the buffer and pre-incubated at the desired temperature (e.g., 25°C).
-
The reaction is initiated by adding the enzyme.
-
The increase in absorbance at 234 nm, corresponding to the formation of the conjugated diene hydroperoxide product, is monitored over time using a spectrophotometer.
c. Calculation of Activity:
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of the hydroperoxide product.
d. Kinetic Analysis:
-
By varying the substrate concentration, the Michaelis-Menten parameters (Km and Vmax) can be determined.
Cyclooxygenase (COX) Activity Assay (Oxygen Consumption Method)
This assay measures the consumption of oxygen during the cyclooxygenase reaction.
a. Reagents:
-
Tris-HCl buffer (pH 8.0)
-
Hemin (as a cofactor)
-
COX enzyme (purified or microsomal preparation)
-
Fatty acid substrate (e.g., docosatetraenoic acid)
b. Assay Procedure:
-
The buffer, hemin, and enzyme are placed in a sealed, temperature-controlled reaction chamber equipped with an oxygen electrode.
-
The reaction is initiated by injecting the fatty acid substrate into the chamber.
-
The rate of oxygen consumption is recorded.
c. Data Analysis:
-
The initial rate of the reaction is determined from the slope of the oxygen consumption curve.
-
Kinetic parameters are determined by measuring the reaction rates at different substrate concentrations.
Cytochrome P450 (CYP) Epoxygenase Activity Assay (LC-MS/MS Method)
This method allows for the identification and quantification of specific epoxide metabolites.
a. Enzyme Source:
-
Human liver microsomes or recombinant CYP enzymes co-expressed with NADPH-cytochrome P450 reductase.
b. Reaction Mixture:
-
Potassium phosphate buffer (pH 7.4)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Fatty acid substrate (e.g., docosatetraenoyl-CoA)
c. Assay Procedure:
-
The enzyme, buffer, and substrate are pre-incubated.
-
The reaction is initiated by adding the NADPH generating system.
-
Incubate at 37°C for a specific time.
-
The reaction is stopped by adding a quenching solvent (e.g., acetonitrile).
-
Internal standards for the expected epoxide products are added.
d. Product Analysis:
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to separate and quantify the different epoxide regioisomers.
e. Kinetic Analysis:
-
Kinetic parameters are determined by measuring product formation at varying substrate concentrations.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: Overview of Docosatetraenoyl-CoA Metabolism.
Caption: General Workflow for Enzyme Kinetic Analysis.
References
- 1. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of 12/15-lipoxygenase with fatty acids alters the leukocyte kinetics leading to improved postmyocardial infarction healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of 12/15-lipoxygenase with fatty acids alters the leukocyte kinetics leading to improved postmyocardial infarction healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Docosatetraenoyl-CoA Quantification: An Inter-laboratory Comparison of Methods
For researchers, scientists, and drug development professionals, the accurate quantification of docosatetraenoyl-CoA is critical for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the leading analytical methods for docosatetraenoyl-CoA quantification, supported by a summary of performance data and detailed experimental protocols. We further illustrate key metabolic and experimental pathways using clear, concise diagrams.
Docosatetraenoyl-CoA, an acyl-coenzyme A ester of docosatetraenoic acid (22:4), is a key intermediate in the metabolism of very-long-chain fatty acids. Its accurate measurement is crucial for investigating metabolic disorders, lipid signaling pathways, and the efficacy of therapeutic interventions. This guide compares the three most common methods for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzymatic Assays.
Data Presentation: A Comparative Analysis of Quantification Methods
The selection of an appropriate quantification method depends on several factors, including sensitivity, specificity, sample throughput, and the availability of specialized instrumentation. The following table summarizes the key performance characteristics of each method, based on data from studies on long-chain acyl-CoA quantification.
| Feature | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for specific identification and quantification. | Separation by liquid chromatography followed by detection based on the absorbance of UV light by the CoA moiety. | Measurement of a product (e.g., NADH) generated by a specific enzyme reaction involving docosatetraenoyl-CoA. |
| Sensitivity | Very High (fmol to pmol range) | Moderate (pmol to nmol range) | High (pmol range) |
| Specificity | Very High (distinguishes between different acyl-CoA species with the same chain length but different saturation) | Moderate (potential for co-elution with other UV-absorbing compounds) | High (dependent on enzyme specificity) |
| Throughput | High (with autosamplers) | Moderate | Moderate to High (plate-based assays) |
| Matrix Effect | Potential for ion suppression or enhancement, requiring careful sample preparation and use of internal standards. | Less susceptible to matrix effects compared to MS, but still possible. | Can be affected by endogenous enzyme inhibitors or activators in the sample. |
| Instrumentation | Requires a liquid chromatograph coupled to a tandem mass spectrometer. | Requires a high-performance liquid chromatograph with a UV detector. | Requires a spectrophotometer or fluorometer. |
| Cost | High (instrumentation and maintenance) | Moderate | Low to Moderate |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the comparison. These protocols are generalized and may require optimization for specific laboratory conditions and sample types.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.
a. Sample Preparation and Extraction:
-
Tissue Homogenization: Homogenize frozen tissue samples in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the acyl-CoAs with a solution of 90% methanol containing a low concentration of ammonium (B1175870) hydroxide.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis. An internal standard, such as a stable isotope-labeled docosatetraenoyl-CoA, should be added during the extraction process to correct for recovery losses.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform selected reaction monitoring (SRM) for the specific precursor-to-product ion transition of docosatetraenoyl-CoA and its internal standard. The precursor ion will be the [M+H]+ ion of docosatetraenoyl-CoA, and the product ion will be a specific fragment generated upon collision-induced dissociation.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible method that can provide reliable quantification, although with lower sensitivity and specificity compared to LC-MS/MS.
a. Sample Preparation and Extraction:
-
Follow the same sample preparation and extraction protocol as described for LC-MS/MS.
b. HPLC-UV Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution similar to the LC-MS/MS method.
-
-
UV Detection:
-
Monitor the column effluent at a wavelength of 260 nm, which corresponds to the maximum absorbance of the adenine (B156593) moiety of coenzyme A.
-
-
Quantification:
-
Quantify docosatetraenoyl-CoA by comparing the peak area of the analyte to a calibration curve prepared with authentic standards.
-
Enzymatic Assay
Enzymatic assays offer a cost-effective and often high-throughput alternative for the quantification of specific acyl-CoAs, provided a specific enzyme is available.
a. Principle:
This method relies on the enzymatic conversion of docosatetraenoyl-CoA by a specific acyl-CoA dehydrogenase or oxidase. The reaction produces a measurable product, such as NADH or H2O2, which is proportional to the initial amount of docosatetraenoyl-CoA.
b. Assay Protocol:
-
Sample Preparation:
-
Extract acyl-CoAs from the sample as described for LC-MS/MS, but the final reconstitution should be in the assay buffer.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the appropriate buffer, the specific acyl-CoA dehydrogenase/oxidase, and any necessary co-factors (e.g., NAD+).
-
-
Assay Procedure:
-
Add the sample extract to the reaction mixture.
-
Incubate at a controlled temperature for a specific period.
-
Measure the absorbance or fluorescence of the product (e.g., NADH at 340 nm).
-
-
Quantification:
-
Determine the concentration of docosatetraenoyl-CoA from a standard curve prepared with known concentrations of the analyte.
-
Mandatory Visualization
To further elucidate the context of docosatetraenoyl-CoA analysis, the following diagrams, generated using Graphviz, illustrate a key metabolic pathway and a typical experimental workflow.
Caption: Peroxisomal beta-oxidation of a very-long-chain fatty acid.
Caption: A typical experimental workflow for docosatetraenoyl-CoA quantification.
Safety Operating Guide
Proper Disposal of (10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
(10Z,13Z,16Z,19Z)-Docosatetraenoyl-CoA is a long-chain fatty acyl-CoA molecule integral to biochemical research, particularly in the study of lipid metabolism and signaling. Proper handling and disposal are paramount to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before disposal, ensure that standard laboratory personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any aerosols.
Step-by-Step Disposal Procedure
The primary principle for disposing of specialized biochemicals like this compound is to treat them as chemical waste unless explicitly classified as non-hazardous by your institution's Environmental Health and Safety (EHS) department.
-
Consult Institutional Guidelines: Always begin by reviewing your organization's specific procedures for chemical waste disposal. Contact your EHS or equivalent safety office for guidance.
-
Waste Collection:
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Organic Solvents: If the compound is dissolved in an organic solvent, it must be collected in a container specifically designated for flammable or halogenated organic waste, as appropriate. Do not mix incompatible waste streams.
-
Solid Form: If in solid or lyophilized form, transfer the material into a suitable container for solid chemical waste.
-
-
Labeling: Label the waste container clearly with the full chemical name: "this compound", the concentration, the solvent (if any), and the appropriate hazard warnings.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.[2]
-
Sewer Disposal (Not Recommended without EHS Approval): Due to the long-chain fatty acid component, which is likely poorly water-soluble, and the general principle of minimizing chemical release, disposal down the sanitary sewer is not recommended. Some institutions may permit the disposal of dilute, non-hazardous aqueous solutions down the drain, but this requires prior approval from EHS.[3][4][5]
Data Summary for Disposal
| Property | Information/Recommendation | Citation |
| Hazard Classification | Not explicitly classified. Treat as chemical waste. Based on Coenzyme A data, not expected to be highly hazardous. | [1][6][7] |
| Primary Disposal Route | Collection for institutional hazardous waste disposal. | [2][8] |
| Secondary Disposal (Aqueous) | Sewer disposal only if explicitly permitted by institutional EHS for dilute, non-hazardous solutions. | [3][4][5] |
| Container Type | Sealed, compatible, and clearly labeled chemical waste container. | [2][8] |
| PPE | Safety goggles, lab coat, chemical-resistant gloves. | [9][10] |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory chemical waste management protocols, such as those recommended by university environmental health and safety departments and in laboratory safety manuals.[2][3][11] These protocols are designed to minimize environmental impact and ensure compliance with local and national regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemos.de [chemos.de]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. echemi.com [echemi.com]
- 10. bio.vu.nl [bio.vu.nl]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA
This document provides crucial safety and logistical information for the handling, storage, and disposal of (10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA. The following procedures are designed to ensure the safety of laboratory personnel and maintain the integrity of the product.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant | Protects eyes from potential splashes. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | Prevents direct skin contact and contamination of the sample. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from accidental spills. |
Operational Plan: Step-by-Step Handling Procedures
Due to the unsaturated nature of the fatty acid component, this compound is susceptible to oxidation. Therefore, it is critical to handle the compound in a controlled environment to preserve its stability.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the compound in a tightly sealed container at -20°C or lower.[1][2] To prevent degradation from light and oxygen, store in a dark container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]
Preparation and Use:
-
Acclimatization: Before use, allow the container to warm to room temperature to prevent condensation, which can introduce water and degrade the compound.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a nitrogen-flushed container) to minimize exposure to oxygen.
-
Solvent Preparation: If dissolving the compound, use deoxygenated solvents.
-
Weighing: Weigh the required amount of the compound in a clean, dry, and enclosed environment.
-
Dissolving: Add the solvent to the compound and gently agitate to dissolve. Sonication can be used if necessary.
-
Post-Use: After use, tightly reseal the container, flush with an inert gas if possible, and return to the recommended storage temperature.
Disposal Plan
Unused this compound and its empty containers should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through your institution's designated chemical waste management program. Do not pour down the drain or dispose of in regular trash.[3][4][5]
-
Empty Containers: Rinse empty containers with an appropriate solvent. The rinsate should be collected as chemical waste. Deface the label on the empty container before disposing of it in the regular trash.[4]
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
